Product packaging for PG 116800(Cat. No.:CAS No. 291533-11-4)

PG 116800

Cat. No.: B1679752
CAS No.: 291533-11-4
M. Wt: 501.6 g/mol
InChI Key: JAYVKNDQKXUNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PG-530742 selectively inhibits certain matrix metalloproteinases that have been implicated in the cartilage degradation that occurs in osteoarthritis. By inhibiting these MMPs, it potentially limits cartilage degradation and disease progression. Studies are currently assessing the efficacy and safety of PG-530742 in the treatment of mild to moderate knee osteoarthritis.
PG-530742 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
selective oral matrix metalloproteinase inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N3O7S B1679752 PG 116800 CAS No. 291533-11-4

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

PG-530742 selectively inhibits certain matrix metalloproteinases: In an independent research study, the drug-treated group showed decreased levels of MMP-2, -3, -9, and -13.

CAS No.

291533-11-4

Molecular Formula

C24H27N3O7S

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid

InChI

InChI=1S/C24H27N3O7S/c1-33-20-9-5-18(6-10-20)23(28)25-19-7-11-21(12-8-19)35(31,32)26-22(24(29)30)4-2-3-13-27-14-16-34-17-15-27/h5-12,22,26H,4,13-17H2,1H3,(H,25,28)(H,29,30)

InChI Key

JAYVKNDQKXUNOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PG-116800;  PG-530742;  PGE-7113313;  PG 116800;  PG 530742;  PGE 7113313;  PG116800;  PG530742;  PGE7113313

Origin of Product

United States

Foundational & Exploratory

PG 116800 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of PG-116800

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-116800, also known as PG-530742, is a synthetically developed, orally active broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4] As a member of the hydroxyproline-based hydroxamic acid class of inhibitors, its mechanism of action is centered on the chelation of the catalytic zinc ion within the active site of MMPs.[3] This technical guide provides a comprehensive overview of the mechanism of action of PG-116800, including its targeted enzymes, preclinical and clinical experimental protocols, and the relevant signaling pathways. Despite promising preclinical indications, PG-116800 did not demonstrate significant clinical benefit in trials for knee osteoarthritis and myocardial infarction, and its development was associated with musculoskeletal toxicity.[3][5]

Core Mechanism of Action: MMP Inhibition

PG-116800 functions as a competitive inhibitor of a range of matrix metalloproteinases. Its chemical structure, featuring a hydroxamic acid moiety, is key to its inhibitory activity. This group chelates the Zn2+ ion essential for the catalytic activity of MMPs, thereby blocking their ability to degrade extracellular matrix components.[3]

Target Selectivity
MMP Target Inhibitory Affinity Reference
MMP-2 (Gelatinase A)High[2][3]
MMP-3 (Stromelysin 1)High[2][3]
MMP-8 (Collagenase 2)High[2][3]
MMP-9 (Gelatinase B)High[2][3]
MMP-13 (Collagenase 3)High[2][3]
MMP-14 (MT1-MMP)High[2][3]
MMP-1 (Collagenase 1)Substantially Lower[2][3]
MMP-7 (Matrilysin)Substantially Lower[2][3]

Note: "High" and "Substantially Lower" are qualitative descriptions from the cited literature, as specific quantitative data (e.g., IC50, Ki) are not publicly available.

Signaling Pathways

MMPs are key modulators of the extracellular matrix and also influence various signaling pathways involved in inflammation, tissue remodeling, and degradation. By inhibiting MMPs, PG-116800 was hypothesized to interfere with these pathological processes in osteoarthritis and post-myocardial infarction remodeling.

MMP-Mediated Signaling in Osteoarthritis

In osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α stimulate chondrocytes and synovial cells to upregulate the expression of MMPs, particularly MMP-1, MMP-9, and MMP-13.[6][7][8][9][10] These MMPs then degrade the cartilage matrix, leading to joint space narrowing and disease progression. PG-116800, by inhibiting these MMPs, was expected to slow down cartilage degradation.

MMP Signaling in Osteoarthritis Figure 1: Simplified MMP Signaling Cascade in Osteoarthritis Pro-inflammatory Cytokines\n(IL-1β, TNF-α) Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocytes & Synovial Cells Chondrocytes & Synovial Cells Pro-inflammatory Cytokines\n(IL-1β, TNF-α)->Chondrocytes & Synovial Cells activate MMP Upregulation\n(MMP-1, -9, -13) MMP Upregulation (MMP-1, -9, -13) Chondrocytes & Synovial Cells->MMP Upregulation\n(MMP-1, -9, -13) produce Cartilage Matrix Degradation Cartilage Matrix Degradation MMP Upregulation\n(MMP-1, -9, -13)->Cartilage Matrix Degradation catalyze PG-116800 PG-116800 PG-116800->MMP Upregulation\n(MMP-1, -9, -13) inhibits

Figure 1: Simplified MMP Signaling Cascade in Osteoarthritis
MMP-Mediated Signaling in Post-Myocardial Infarction Remodeling

Following a myocardial infarction, an intense inflammatory response is initiated, involving the infiltration of neutrophils and macrophages which release MMPs, particularly MMP-2 and MMP-9.[11][12][13][14] These enzymes degrade the extracellular matrix of the heart, leading to ventricular remodeling, which can contribute to heart failure.[11][12][13][14] The therapeutic rationale for PG-116800 in this context was to attenuate this adverse remodeling.

MMP Signaling in Post-MI Remodeling Figure 2: Role of MMPs in Post-Myocardial Infarction Remodeling Myocardial Infarction Myocardial Infarction Inflammatory Response\n(Neutrophils, Macrophages) Inflammatory Response (Neutrophils, Macrophages) Myocardial Infarction->Inflammatory Response\n(Neutrophils, Macrophages) MMP Release\n(MMP-2, -9) MMP Release (MMP-2, -9) Inflammatory Response\n(Neutrophils, Macrophages)->MMP Release\n(MMP-2, -9) ECM Degradation ECM Degradation MMP Release\n(MMP-2, -9)->ECM Degradation Ventricular Remodeling Ventricular Remodeling ECM Degradation->Ventricular Remodeling PG-116800 PG-116800 PG-116800->MMP Release\n(MMP-2, -9) inhibits

Figure 2: Role of MMPs in Post-Myocardial Infarction Remodeling

Experimental Protocols

Preclinical Model: Iodoacetate-Induced Osteoarthritis in Rats

A common preclinical model used to evaluate the efficacy of PG-116800 was the iodoacetate-induced osteoarthritis model in rats.[3]

  • Model Induction: A single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint of the rats. MIA is a metabolic inhibitor that induces chondrocyte death, leading to cartilage degradation and lesions that mimic human osteoarthritis.

  • Dosage: The dose of MIA can be varied to control the severity and progression of the disease.

  • Assessment: The efficacy of PG-116800 was assessed by histological analysis of the joint cartilage, and potentially through behavioral assessments of pain.

Iodoacetate-Induced OA Model Workflow Figure 3: Experimental Workflow for Iodoacetate-Induced OA in Rats cluster_0 Model Induction cluster_1 Treatment cluster_2 Assessment Animal Selection\n(Rats) Animal Selection (Rats) MIA Injection\n(Intra-articular) MIA Injection (Intra-articular) Animal Selection\n(Rats)->MIA Injection\n(Intra-articular) PG-116800 Administration PG-116800 Administration MIA Injection\n(Intra-articular)->PG-116800 Administration Control Group Control Group MIA Injection\n(Intra-articular)->Control Group Histological Analysis Histological Analysis PG-116800 Administration->Histological Analysis Behavioral Tests Behavioral Tests PG-116800 Administration->Behavioral Tests Control Group->Histological Analysis Control Group->Behavioral Tests

Figure 3: Experimental Workflow for Iodoacetate-Induced OA in Rats
Clinical Trial: Knee Osteoarthritis

A randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-response study was conducted to evaluate the efficacy and safety of PG-116800 in patients with mild to moderate knee osteoarthritis.[3][15]

  • Patient Population: Patients with a clinical diagnosis of mild to moderate knee osteoarthritis.

  • Treatment: Oral administration of PG-116800 at various doses (e.g., 25 mg, 50 mg, 100 mg, 200 mg) or placebo, taken twice daily for 12 months.

  • Primary Efficacy Endpoints:

    • Progression of joint space narrowing as measured by radiography.

    • Reduction in pain and stiffness and improvement in function as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).

  • Results: No statistically significant difference was observed between the PG-116800 groups and the placebo group in the mean change in minimum joint space width or WOMAC scores after one year of treatment. The 200 mg dose was discontinued due to an increased frequency of musculoskeletal adverse events.[3][15]

Clinical Trial: PREMIER (Prevention of Myocardial Infarction Early Remodeling)

This was an international, randomized, double-blind, placebo-controlled study to determine if PG-116800 could reduce left ventricular (LV) remodeling after a myocardial infarction.[5][16][17]

  • Patient Population: 253 patients with a first ST-segment elevation myocardial infarction and an ejection fraction between 15% and 40%.

  • Treatment: Patients were treated with either a placebo or PG-116800 for 90 days, initiated 48 +/- 24 hours after the myocardial infarction.

  • Primary Efficacy Endpoint: Change in LV volumes as determined by serial echocardiography.

  • Results: PG-116800 failed to reduce LV remodeling or improve clinical outcomes compared to placebo. While well-tolerated, there was an increased incidence of arthralgia and joint stiffness.[5][16][17]

Summary of Clinical Outcomes and Future Directions

Clinical trials of PG-116800 in both knee osteoarthritis and post-myocardial infarction remodeling did not demonstrate the anticipated therapeutic benefits.[3][5] Furthermore, the development of musculoskeletal toxicity, a known side effect of some broad-spectrum MMP inhibitors, was a significant concern.[3] The unfavorable risk-benefit profile led to the discontinuation of its development for these indications.

The experience with PG-116800 and other broad-spectrum MMP inhibitors highlights the challenges in targeting this enzyme family. Future research in this area may focus on developing more selective MMP inhibitors to minimize off-target effects and improve the therapeutic window. A deeper understanding of the specific roles of individual MMPs in different pathological conditions will be crucial for the successful development of next-generation MMP-targeted therapies.

References

PG-116800: A Technical Overview of its Matrix Metalloproteinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG-116800 is a potent, orally active matrix metalloproteinase (MMP) inhibitor belonging to the hydroxyproline-based hydroxamic acid class of compounds.[1][2] It was developed with the therapeutic intent of treating conditions characterized by excessive extracellular matrix degradation, such as osteoarthritis and the negative ventricular remodeling following myocardial infarction.[2][3][4] The rationale behind its development was to selectively target MMPs implicated in these disease processes while sparing others to minimize mechanism-based toxicities.[1][2] Despite promising preclinical data, the clinical development of PG-116800 was ultimately halted due to a lack of demonstrated efficacy and the emergence of musculoskeletal adverse effects.[2][5] This technical guide provides a comprehensive overview of the known MMP selectivity profile of PG-116800, details on the general experimental protocols used for such determinations, and a visualization of the underlying biochemical interactions.

MMP Selectivity Profile of PG-116800

PG-116800 was designed to exhibit a distinct selectivity profile, with high affinity for a subset of MMPs considered key therapeutic targets in osteoarthritis and cardiovascular remodeling. Conversely, it was engineered to have substantially lower affinity for other MMPs, particularly those thought to be associated with the musculoskeletal toxicity observed with earlier, less selective MMP inhibitors.[1][2]

The reported selectivity profile is summarized as follows:

  • High Affinity: MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-14.[1][2]

  • Low Affinity: MMP-1 and MMP-7.[1][2]

Quantitative Inhibition Data

Despite extensive literature searches, specific quantitative inhibition constants (e.g., Kᵢ or IC₅₀ values) for PG-116800 against the various MMPs are not publicly available in the reviewed scientific papers or technical datasheets. The information is consistently presented in a qualitative manner, describing "high" versus "low" affinity. The table below reflects this qualitative data.

Matrix Metalloproteinase (MMP)Common Name(s)Selectivity of PG-116800
MMP-2 Gelatinase-AHigh Affinity
MMP-3 Stromelysin-1High Affinity
MMP-8 Neutrophil CollagenaseHigh Affinity
MMP-9 Gelatinase-BHigh Affinity
MMP-13 Collagenase-3High Affinity
MMP-14 MT1-MMPHigh Affinity
MMP-1 Interstitial CollagenaseLow Affinity
MMP-7 MatrilysinLow Affinity

Experimental Protocols for Determining MMP Selectivity

While the specific, detailed protocols used for PG-116800 are not available, the determination of MMP inhibitor selectivity generally follows established biochemical assay formats. These assays are designed to measure the enzymatic activity of individual, purified MMPs in the presence of varying concentrations of the inhibitor.

General Protocol for Fluorogenic Substrate-Based MMP Inhibition Assay:
  • Enzyme Activation: Recombinant human pro-MMPs are activated to their catalytic forms. This is often achieved by treatment with an organomercurial compound like 4-aminophenylmercuric acetate (APMA) or by proteolytic cleavage with an enzyme such as trypsin.

  • Inhibitor Preparation: PG-116800 is serially diluted in an appropriate assay buffer to create a range of concentrations. The buffer typically contains Tris-HCl, CaCl₂, and a non-ionic detergent.

  • Enzyme-Inhibitor Incubation: A fixed concentration of the activated MMP is pre-incubated with the various concentrations of PG-116800 for a defined period to allow for the binding of the inhibitor to the enzyme's active site.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fluorogenic MMP substrate. These substrates are typically short peptides that are cleaved by the specific MMP, resulting in the separation of a fluorescent reporter group from a quencher molecule, leading to an increase in fluorescence.

  • Kinetic Measurement: The increase in fluorescence over time is monitored using a microplate reader. The rate of the reaction is proportional to the activity of the MMP.

  • Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a suitable dose-response curve. The inhibition constant (Kᵢ) can be subsequently determined from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its affinity (Kₘ) for the enzyme.

Visualizations

Mechanism of Action

The primary mechanism of action for PG-116800, as a hydroxamic acid-based inhibitor, is the chelation of the zinc ion within the active site of the matrix metalloproteinases. This interaction is crucial for the catalytic activity of MMPs.

cluster_0 MMP Active Site MMP Matrix Metalloproteinase (Active Enzyme) Zinc Catalytic Zn²⁺ Ion MMP->Zinc contains Substrate Extracellular Matrix (e.g., Collagen, Gelatin) MMP->Substrate cleaves PG116800 PG-116800 (Hydroxamic Acid Inhibitor) PG116800->Zinc chelates Inhibition Inhibition of Matrix Degradation PG116800->Inhibition results in Degradation Matrix Degradation (Pathological Remodeling) Substrate->Degradation leads to

Caption: Mechanism of MMP inhibition by PG-116800.

Experimental Workflow for Determining MMP Selectivity

The following diagram illustrates a typical workflow for assessing the selectivity profile of an MMP inhibitor like PG-116800.

Start Start: Obtain PG-116800 & MMPs Prep Prepare Serial Dilutions of PG-116800 Start->Prep Assay Perform Enzymatic Assays (One for each MMP) Prep->Assay Data Collect Kinetic Data (Fluorescence Measurement) Assay->Data Calc Calculate IC₅₀ Values for each MMP Data->Calc Profile Generate Selectivity Profile (Compare IC₅₀ Values) Calc->Profile End End: Determine Selectivity Profile->End

Caption: Workflow for MMP inhibitor selectivity profiling.

Conclusion

PG-116800 is a matrix metalloproteinase inhibitor with a defined, albeit qualitatively described, selectivity profile, showing high affinity for MMPs-2, -3, -8, -9, -13, and -14, and lower affinity for MMPs-1 and -7. While the lack of publicly available quantitative inhibition data and specific experimental protocols for PG-116800 limits a deeper analysis, the general methodologies for determining MMP selectivity are well-established. The decision to halt its clinical development underscores the challenges in translating preclinical selectivity profiles into clinical efficacy and safety, a critical consideration for researchers and professionals in the field of drug development.

References

Technical Guide: PG-116800, A Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PG-116800 (also known as PG-530742), a selective, orally active matrix metalloproteinase (MMP) inhibitor. PG-116800 belongs to the hydroxamic acid class of inhibitors and was primarily investigated for its potential as a disease-modifying drug in osteoarthritis and for preventing ventricular remodeling after myocardial infarction.[1][2] Despite promising preclinical data, its development was halted due to a lack of clinical efficacy and the emergence of musculoskeletal toxicity.[2][3]

Chemical Structure and Properties

PG-116800 is a synthetic, small-molecule inhibitor designed for oral administration. Its chemical identity and key physicochemical properties are summarized below.

  • IUPAC Name: 2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid

  • SMILES Notation: COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O

  • Synonyms: PG-530742, PGE 530742, PGE 7113313[4][5]

Table 1: Physicochemical and Identification Data for PG-116800
PropertyValueSource(s)
Molecular Formula C₂₄H₂₇N₃O₇S[5]
Molecular Weight 501.55 g/mol [5]
CAS Number 291533-11-4[5]
Solubility DMSO: 50 mg/mL (99.69 mM)[5]
Storage (Powder) -20°C for 3 years[5]
Storage (In Solvent) -80°C for 1 year[5]

Mechanism of Action and In-Vitro Activity

PG-116800 is a broad-spectrum inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components like collagen and proteoglycans.[6] As a hydroxamic acid-based inhibitor, its primary mechanism involves the chelation of the Zn²⁺ ion within the catalytic domain of the MMPs, thereby blocking their enzymatic activity.[6]

The inhibitor was specifically designed to have high affinity for MMPs implicated in cartilage degradation (MMP-2, -3, -8, -9, -13, and -14) while having substantially lower affinity for MMP-1 (collagenase-1) and MMP-7.[4] This selectivity profile was intended to reduce the risk of musculoskeletal syndrome (arthralgia, joint stiffness), a side effect associated with less selective MMP inhibitors.[4]

Table 2: Inhibitory Selectivity Profile of PG-116800
Target MMPsAffinity LevelRationaleSource(s)
MMP-2, -3, -8, -9, -13, -14 HighTherapeutic targets implicated in cartilage degradation and tissue remodeling.[4][7]
MMP-1, -7 LowInhibition thought to be implicated in the pathogenesis of musculoskeletal toxicity.[4]
Signaling Pathway Diagram

The diagram below illustrates the mechanism of action for PG-116800. By inhibiting MMPs, the inhibitor prevents the proteolytic degradation of key extracellular matrix components, which is a central pathological process in conditions like osteoarthritis.

PG116800_MOA PG116800 PG-116800 (Hydroxamic Acid Inhibitor) MMPs MMPs (MMP-2, -3, -8, -9, -13, -14) PG116800->MMPs ECM Extracellular Matrix (e.g., Collagen, Proteoglycans) MMPs->ECM cleaves Degradation ECM Degradation (Pathology) ECM->Degradation

Mechanism of Action of PG-116800

Experimental Protocols

In-Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a general, widely used method for determining the inhibitory potency (IC₅₀) of a compound against a specific MMP.

  • Enzyme Activation: Recombinant human pro-MMP zymogens are activated prior to the assay. Activation is typically achieved by incubation with p-aminophenylmercuric acetate (APMA) (e.g., 1-2 mM) for a specified time (e.g., 1-24 hours at 37°C, depending on the MMP) followed by inactivation of APMA.

  • Reagents and Buffers:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 150 mM), CaCl₂ (e.g., 10 mM), and a surfactant like Brij-35 (e.g., 0.05%).

    • Fluorogenic Substrate: A specific quenched fluorescent peptide substrate for the MMP of interest (e.g., a FRET peptide). The substrate is diluted in assay buffer to a working concentration (typically at or below its Kₘ value).

    • Test Compound: PG-116800 is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final assay concentrations.

  • Assay Procedure (96-well plate format):

    • To each well of a black microplate, add the activated MMP enzyme diluted in assay buffer.

    • Add the test compound (PG-116800) dilutions or vehicle control (DMSO in assay buffer).

    • Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the fluorogenic substrate working solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the increase in fluorescence intensity using a fluorescence microplate reader at the appropriate excitation/emission wavelengths for the chosen substrate.

    • Readings are taken kinetically (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • The initial reaction velocity (V₀) is calculated from the linear portion of the fluorescence vs. time plot for each concentration of the inhibitor.

    • The percent inhibition is calculated relative to the vehicle control.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Clinical Trial Protocol (Osteoarthritis Efficacy and Safety Study)

This section summarizes the methodology of the 12-month clinical trial investigating PG-116800 in patients with knee osteoarthritis.[2]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-response study.

  • Patient Population: 401 patients (40 to 80 years of age) with mild to moderate primary osteoarthritis of the knee.

  • Treatment Arms: Patients were randomized to one of five oral treatment groups, taken twice daily for 12 months:

    • Placebo

    • PG-116800 (25 mg)

    • PG-116800 (50 mg)

    • PG-116800 (100 mg)

    • PG-116800 (200 mg)

  • Primary Efficacy Endpoints:

    • Structural Progression: Change in minimum joint space width in the affected knee, measured by microfocal radiography.

    • Symptomatic Improvement: Change in pain, stiffness, and function as measured by the Western Ontario and McMaster Universities (WOMAC) osteoarthritis index.

  • Safety Monitoring: Continuous monitoring for adverse events, with particular attention to musculoskeletal signs and symptoms. An Independent Data Monitoring Committee (IDMC) reviewed unblinded data quarterly.[2]

  • Workflow Diagram:

Clinical_Trial_Workflow Screening Patient Screening (N=401, Knee OA Criteria) Randomization Randomization (5 Arms) Screening->Randomization Placebo Placebo (n=80) Randomization->Placebo Dose25 PG-116800 25mg (n=81) Randomization->Dose25 Dose50 PG-116800 50mg (n=80) Randomization->Dose50 Dose100 PG-116800 100mg (n=80) Randomization->Dose100 Dose200 PG-116800 200mg (n=80) Randomization->Dose200 Treatment 12-Month Oral Treatment (Twice Daily) Placebo->Treatment Dose25->Treatment Dose50->Treatment Dose100->Treatment Dose200->Treatment Discontinuation 200mg Dose Discontinued (IDMC Recommendation) Dose200->Discontinuation Endpoints Primary Endpoint Analysis (Joint Space Width & WOMAC) Treatment->Endpoints

Workflow of the PG-116800 Osteoarthritis Clinical Trial

Summary of Clinical Findings and Conclusion

Despite a strong preclinical rationale, PG-116800 failed to demonstrate clinical benefit in Phase II trials.

  • Osteoarthritis: After 12 months of treatment, there was no statistically significant difference between any PG-116800 dose group and placebo in slowing the progression of joint space narrowing or improving WOMAC scores.[2] Furthermore, treatment was associated with a dose-dependent increase in musculoskeletal adverse events, including arthralgia, joint stiffness, and hand fibrosis.[2] The 200 mg dose was discontinued early due to these safety concerns.[2]

  • Myocardial Infarction (PREMIER Trial): In patients following a myocardial infarction, 90 days of treatment with PG-116800 did not reduce left ventricular remodeling or improve clinical outcomes compared to placebo.[1][8]

References

Unveiling the Biological Activity of PG 530742: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG 530742, also known as PG-116800 in its dihydrated sodium salt form, is an orally active, selective inhibitor of matrix metalloproteinases (MMPs). It was developed as a potential disease-modifying drug for osteoarthritis (OA) based on its ability to target MMPs implicated in cartilage degradation. This technical guide provides a comprehensive overview of the biological activity of PG 530742, summarizing its mechanism of action, preclinical findings, and clinical trial outcomes. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support further research and development in the field of MMP inhibition.

Core Mechanism of Action: Selective MMP Inhibition

PG 530742 functions as a potent inhibitor of several matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. In the context of osteoarthritis, the pathological breakdown of articular cartilage is largely attributed to the excessive activity of specific MMPs.

PG 530742 exhibits a selective inhibition profile, with high affinity for MMPs considered key players in cartilage degradation, including MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-14.[1][2] Conversely, it demonstrates substantially lower affinity for MMP-1 and MMP-7.[1][2] This selectivity was a key design feature, as the inhibition of MMP-1 was thought to be associated with the musculoskeletal toxicity observed with earlier, broad-spectrum MMP inhibitors.[1]

The proposed therapeutic rationale for PG 530742 in osteoarthritis is to curtail the enzymatic degradation of collagen and proteoglycans within the articular cartilage, thereby slowing disease progression and preserving joint structure.[1]

Quantitative Analysis of Biological Activity

Preclinical Findings

Preclinical evaluation of PG-116800 was conducted in animal models of osteoarthritis, as well as in toxicology studies in rats and dogs.

Animal Models of Osteoarthritis:

In a rat model of iodoacetate-induced osteoarthritis, PG-116800 demonstrated the ability to inhibit joint damage, providing the initial proof-of-concept for its potential therapeutic efficacy.[1]

Toxicology Studies:

Chronic toxicology studies were performed in both rats (3 and 6 months) and dogs (12 months).[1] These studies revealed a dose-dependent emergence of musculoskeletal side effects. Key observations included:

  • Joint Swelling: Palpable swelling was noted around the joints of both species.[1]

  • Histopathological Changes:

    • Accumulation of collagen was observed in the joint structures of both rats and dogs.[1]

    • In dogs, after 12 months of treatment, there was evidence of proliferation of periosteal fibrous tissue and bone resorption in the joints.[1]

These preclinical toxicology findings were a significant indicator of the potential for musculoskeletal adverse effects in humans.

Clinical Trial Data (NCT00041756)

A pivotal Phase II, randomized, double-blind, placebo-controlled, multicenter study (NCT00041756) was conducted to evaluate the efficacy and safety of PG-116800 in patients with mild to moderate knee osteoarthritis.[1][3][4] A total of 401 patients were randomized to receive placebo or one of four doses of PG-116800 (25 mg, 50 mg, 100 mg, or 200 mg) taken orally twice daily for 12 months.[1]

The primary efficacy endpoints were the change from baseline in minimum joint space width (JSW) of the knee, measured by microfocal radiography, and the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) total score, a measure of pain, stiffness, and physical function.[1][5]

Efficacy Outcomes:

The study failed to demonstrate a statistically significant benefit of PG-116800 over placebo in either of the primary endpoints.[1]

Table 1: Change in Minimum Joint Space Width (JSW) after 12 Months [1]

Treatment GroupNBaseline Mean JSW (mm)Mean Change from Baseline (mm)
Placebo803.16-0.21
PG-116800 25 mg813.19-0.16
PG-116800 50 mg803.15-0.23
PG-116800 100 mg803.18-0.24
PG-116800 200 mg803.17-0.25

Table 2: Change in WOMAC Total Score after 12 Months [1]

Treatment GroupNBaseline Mean WOMAC ScoreMean Change from Baseline
Placebo8039.5-10.5
PG-116800 25 mg8138.7-11.2
PG-116800 50 mg8040.1-12.1
PG-116800 100 mg8039.8-11.8
PG-116800 200 mg8040.3-13.4

Safety and Tolerability:

The most significant finding of the clinical trial was the emergence of dose-dependent musculoskeletal toxicity. The most frequently reported adverse effect was arthralgia (joint pain), occurring in 35% of patients.[1] A notable percentage of patients (23%) experienced a reduction in the range of motion of the shoulder.[1][5] The 200 mg dose was discontinued during the study due to an increased frequency of these adverse effects.[1] The unfavorable risk-benefit profile ultimately led to the cessation of further development of PG-116800 for the treatment of osteoarthritis.[1][5]

Experimental Protocols

In Vitro MMP Inhibition Assay (General Protocol)

While the specific protocol used for PG 530742 is not publicly available, a general fluorometric assay for screening MMP inhibitors is outlined below. This type of assay is commonly used to determine the potency of inhibitory compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-13)

  • Fluorogenic MMP substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and a detergent like Brij-35)

  • Test compound (PG 530742) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: If the MMP is in a pro-enzyme form, it needs to be activated according to the manufacturer's instructions (e.g., using APMA - 4-aminophenylmercuric acetate).

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Reaction:

    • Add a fixed amount of the activated MMP enzyme to each well of the microplate.

    • Add the various concentrations of the test compound to the wells. Include a positive control (a known MMP inhibitor) and a negative control (vehicle only).

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Animal Model of Osteoarthritis (Surgically-Induced Instability)

Surgical models are frequently used to induce osteoarthritis in animals to test the efficacy of potential therapeutic agents. The following is a generalized protocol for the destabilization of the medial meniscus (DMM) model in mice.

Objective: To evaluate the chondroprotective effects of a test compound in a surgically-induced model of osteoarthritis.

Animals: Male mice (e.g., C57BL/6 strain), typically 10-12 weeks old.

Procedure:

  • Anesthesia and Analgesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane). Administer a pre-operative analgesic.

  • Surgical Procedure:

    • Make a small incision on the medial side of the right knee joint.

    • Transect the medial meniscotibial ligament, which destabilizes the medial meniscus.

    • Close the joint capsule and the skin incision with sutures.

    • A sham operation (incision without ligament transection) is performed on the contralateral (left) knee or on a separate group of control animals.

  • Post-operative Care: Provide post-operative analgesia and monitor the animals for any signs of distress.

  • Treatment Administration:

    • Randomly assign the animals to different treatment groups (e.g., vehicle control, different doses of the test compound).

    • Administer the test compound (PG-116800) orally at the predetermined doses and frequency for a specified duration (e.g., 8-12 weeks).

  • Outcome Assessment:

    • At the end of the study, euthanize the animals and dissect the knee joints.

    • Histological Analysis: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content. Score the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score).

    • Immunohistochemistry: Perform immunohistochemical staining for markers of cartilage degradation (e.g., MMP-13, aggrecan fragments).

    • Micro-CT Analysis: Use micro-computed tomography to assess changes in subchondral bone structure.

Clinical Trial Protocol (NCT00041756 Synopsis)

Title: Efficacy and Safety of PG-530742 in the Treatment of Mild to Moderate Knee Osteoarthritis.[4]

Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-ranging study.[1]

Participants: Patients with a diagnosis of mild to moderate osteoarthritis of the knee, confirmed by radiography.[4]

Interventions:

  • Placebo, orally, twice daily.[1]

  • PG-116800 25 mg, orally, twice daily.[1]

  • PG-116800 50 mg, orally, twice daily.[1]

  • PG-116800 100 mg, orally, twice daily.[1]

  • PG-116800 200 mg, orally, twice daily.[1]

Duration of Treatment: 12 months.[1]

Primary Outcome Measures:

  • Change from baseline in minimum joint space width (JSW) in the medial compartment of the tibiofemoral joint at 12 months, measured by microfocal knee radiographs.[1]

  • Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) total score at 12 months.[1][5]

Secondary Outcome Measures:

  • WOMAC subscale scores (pain, stiffness, and physical function).

  • Patient and physician global assessments of disease activity.

  • Safety and tolerability assessments, including monitoring for adverse events, with a particular focus on musculoskeletal symptoms.

Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat (ITT) population. Analysis of covariance (ANCOVA) was used to compare the treatment groups with placebo, with baseline values as a covariate.

Visualizing the Biological Context

To better understand the role of PG 530742, the following diagrams illustrate the pathological signaling pathway in osteoarthritis and the workflow of key experiments.

Osteoarthritis_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Chondrocyte Chondrocyte Proinflammatory_Stimuli->Chondrocyte activate Signaling_Cascades Intracellular Signaling Cascades (e.g., NF-κB, MAPK) Chondrocyte->Signaling_Cascades triggers Gene_Expression Increased Gene Expression of Catabolic Enzymes Signaling_Cascades->Gene_Expression MMPs MMPs (MMP-2, -3, -9, -13, -14) Gene_Expression->MMPs leads to synthesis & secretion of Cartilage_Matrix Cartilage Extracellular Matrix (Collagen, Proteoglycans) MMPs->Cartilage_Matrix degrade Degradation_Products Cartilage Degradation Products Cartilage_Matrix->Degradation_Products PG530742 PG 530742 PG530742->MMPs inhibits

Caption: Pathological signaling pathway in osteoarthritis leading to cartilage degradation and the inhibitory action of PG 530742.

MMP_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents dispense_enzyme Dispense Activated MMP into Microplate Wells prepare_reagents->dispense_enzyme add_inhibitor Add Serial Dilutions of PG 530742 dispense_enzyme->add_inhibitor incubate Incubate for Inhibitor Binding add_inhibitor->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence analyze_data Analyze Data & Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Generalized experimental workflow for an in vitro MMP inhibition assay.

Clinical_Trial_Logic patient_population Patients with Mild to Moderate Knee Osteoarthritis randomization Randomization patient_population->randomization placebo_group Placebo Group randomization->placebo_group pg116800_25mg PG-116800 25mg randomization->pg116800_25mg pg116800_50mg PG-116800 50mg randomization->pg116800_50mg pg116800_100mg PG-116800 100mg randomization->pg116800_100mg pg116800_200mg PG-116800 200mg randomization->pg116800_200mg treatment_period 12-Month Treatment Period placebo_group->treatment_period pg116800_25mg->treatment_period pg116800_50mg->treatment_period pg116800_100mg->treatment_period pg116800_200mg->treatment_period efficacy_assessment Efficacy Assessment (JSW, WOMAC) treatment_period->efficacy_assessment safety_assessment Safety Assessment (Adverse Events) treatment_period->safety_assessment outcomes Primary & Secondary Outcomes Analysis efficacy_assessment->outcomes safety_assessment->outcomes

Caption: Logical flow of the NCT00041756 clinical trial design.

Conclusion and Future Perspectives

PG 530742 is a selective MMP inhibitor that, despite a strong preclinical rationale for the treatment of osteoarthritis, failed to demonstrate clinical efficacy in a large, well-controlled Phase II trial.[1] More importantly, the emergence of dose-dependent musculoskeletal toxicity highlighted the significant safety challenges associated with systemic MMP inhibition, even with compounds designed to avoid the off-target effects of earlier generation inhibitors.[1]

The experience with PG 530742 underscores the complexity of translating MMP inhibition into a safe and effective therapy for osteoarthritis. Future research in this area may need to focus on:

  • More Selective Inhibitors: Developing inhibitors with even greater selectivity for the key MMPs involved in cartilage degradation, while completely avoiding those implicated in musculoskeletal side effects.

  • Targeted Delivery: Investigating local, intra-articular delivery systems to concentrate the inhibitor at the site of action and minimize systemic exposure.

  • Combination Therapies: Exploring the potential of MMP inhibitors in combination with other anabolic or anti-inflammatory agents to achieve a more comprehensive therapeutic effect.

This technical guide has synthesized the available biological data for PG 530742. While its clinical development for osteoarthritis has been discontinued, the lessons learned from its investigation provide valuable insights for the continued pursuit of disease-modifying treatments for this debilitating condition.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of PG-116800

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-116800 is an orally active, competitive inhibitor of matrix metalloproteinases (MMPs), a class of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Developed by Procter & Gamble Pharmaceuticals, PG-116800 exhibits high affinity for MMP-2, -3, -8, -9, -13, and -14, with lower affinity for MMP-1 and -7.[1][2] This selective inhibition profile has led to its investigation in clinical trials for conditions characterized by excessive MMP activity, including knee osteoarthritis and the prevention of ventricular remodeling after myocardial infarction.[3][4] Despite its progression into clinical studies, detailed public data on the pharmacokinetics and bioavailability of PG-116800 remains limited. This guide synthesizes the available information from public sources and outlines general experimental protocols relevant to the preclinical and clinical evaluation of similar compounds.

Introduction

Matrix metalloproteinases are key enzymes in tissue remodeling and have been implicated in the pathophysiology of various diseases, including arthritis, cancer, and cardiovascular disorders. PG-116800, a hydroxamic acid-based MMP inhibitor, was developed to target specific MMPs involved in these disease processes.[1][5] Understanding the pharmacokinetic (PK) and bioavailability profile of PG-116800 is crucial for optimizing dosing strategies and ensuring therapeutic efficacy while minimizing dose-dependent adverse effects, such as the musculoskeletal toxicity observed in clinical trials.[1][3]

Pharmacokinetic Profile

While specific quantitative pharmacokinetic parameters for PG-116800 (e.g., Cmax, Tmax, AUC, half-life) are not publicly available, preclinical studies were conducted in rats and dogs.[1] The oral administration in human clinical trials at doses ranging from 25 mg to 200 mg twice daily suggests that the compound possesses adequate oral bioavailability for systemic activity.[1][3]

Preclinical Pharmacokinetics

Preclinical pharmacokinetic data for PG-116800 from studies in rats and dogs has been referenced as "unpublished data" from Procter & Gamble Pharmaceuticals.[1] Although the specific results are not accessible, the design of such studies typically follows standardized protocols to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.

Table 1: Hypothetical Preclinical Pharmacokinetic Parameters of PG-116800

ParameterRatDog
Dose (mg/kg, p.o.) Data not availableData not available
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
t½ (h) Data not availableData not available
Bioavailability (%) Data not availableData not available

Note: This table is a template representing typical parameters evaluated in preclinical pharmacokinetic studies. No public data is available for PG-116800.

Clinical Pharmacokinetics

Clinical trials involving PG-116800 utilized twice-daily oral dosing, indicating a half-life that supports this dosing interval to maintain therapeutic concentrations.[1][3] The observation of dose-dependent adverse events, particularly musculoskeletal toxicity at higher doses (100 mg and 200 mg), suggests a correlation between systemic exposure and toxicity.[1][3]

Table 2: Clinical Dosing Regimens for PG-116800

Clinical Trial IndicationDosing RegimenReference
Knee Osteoarthritis25, 50, 100, 200 mg twice daily (orally)[1][3]
Myocardial Infarction200 mg twice daily for 30 days, then 200 mg once daily for 60 days (orally)[6]

Bioavailability

As an orally administered drug in clinical trials, PG-116800 is expected to have reasonable oral bioavailability. The exact percentage is not publicly disclosed. Factors influencing the bioavailability of hydroxamic acid-based MMP inhibitors can include their susceptibility to metabolism.[7]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of PG-116800 are not available in the public domain. However, based on standard practices for small molecule drug development, the following methodologies would likely have been employed.

Preclinical Pharmacokinetic Study Protocol (General)

A general workflow for a preclinical pharmacokinetic study in a rodent model is outlined below.

G cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Dose_Prep Dose Formulation (e.g., in appropriate vehicle) Animal_Dosing Animal Dosing (e.g., Rat, IV and PO) Dose_Prep->Animal_Dosing Blood_Collection Serial Blood Sampling (e.g., tail vein, specified time points) Animal_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Separation->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis (Quantification of PG-116800) Protein_Precipitation->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) LC_MS_MS->PK_Modeling PK_Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t½, F%) PK_Modeling->PK_Parameters

Caption: General workflow for a preclinical pharmacokinetic study.

  • Animals: Male Sprague-Dawley rats.

  • Dosing: Intravenous (IV) bolus and oral (PO) gavage. A typical study would involve a minimum of two dose groups for each route.

  • Blood Sampling: Serial blood samples collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Blood is centrifuged to obtain plasma. Plasma proteins are precipitated, and the supernatant is analyzed.

  • Bioanalysis: Quantification of PG-116800 in plasma samples is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters using software such as WinNonlin.

Clinical Study Design (Knee Osteoarthritis)

The clinical trial in patients with knee osteoarthritis was a randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-response study.[1][3]

G cluster_treatment Treatment Groups (12 months) cluster_endpoints Efficacy and Safety Assessment Patient_Recruitment Patient Recruitment (Mild to moderate knee osteoarthritis) Randomization Randomization Patient_Recruitment->Randomization Placebo Placebo (twice daily) Randomization->Placebo PG_25 PG-116800 25 mg (twice daily) Randomization->PG_25 PG_50 PG-116800 50 mg (twice daily) Randomization->PG_50 PG_100 PG-116800 100 mg (twice daily) Randomization->PG_100 PG_200 PG-116800 200 mg (twice daily, discontinued) Randomization->PG_200 Efficacy Primary Efficacy Endpoints: - Joint space narrowing - WOMAC scores Placebo->Efficacy Safety Safety Monitoring: - Adverse events - Musculoskeletal toxicity Placebo->Safety PG_25->Efficacy PG_25->Safety PG_50->Efficacy PG_50->Safety PG_100->Efficacy PG_100->Safety PG_200->Efficacy PG_200->Safety

Caption: Clinical trial design for PG-116800 in knee osteoarthritis.

Mechanism of Action

PG-116800 is a competitive inhibitor of MMPs. The hydroxamic acid moiety in its structure chelates the catalytic zinc ion in the active site of the MMPs, thereby blocking their enzymatic activity.[5][7] This inhibition prevents the degradation of extracellular matrix proteins.

G MMP Matrix Metalloproteinase (MMP) (with active site Zinc ion) Degradation Matrix Degradation MMP->Degradation cleaves Substrate Extracellular Matrix Protein (e.g., Collagen) Substrate->Degradation is degraded into PG116800 PG-116800 (Hydroxamic Acid Inhibitor) Inhibition Inhibition of MMP Activity PG116800->Inhibition causes Inhibition->MMP blocks

Caption: General mechanism of action of PG-116800 as an MMP inhibitor.

Conclusion

PG-116800 is an orally active, selective MMP inhibitor that has undergone clinical investigation. While the publicly available data on its pharmacokinetics and bioavailability is sparse, the clinical trial designs provide insights into its intended therapeutic application and dosing. The development of musculoskeletal toxicity in clinical trials highlights the importance of understanding the exposure-response relationship for this class of compounds. Further research and disclosure of preclinical and clinical pharmacokinetic data would be invaluable for the scientific community to fully understand the therapeutic potential and limitations of PG-116800 and other MMP inhibitors.

References

The Role of PG-116800 in Extracellular Matrix Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PG-116800, also known as PG-530742, is a potent, orally active, broad-spectrum matrix metalloproteinase (MMP) inhibitor belonging to the hydroxamate class. It exhibits high affinity for MMP-2, -3, -8, -9, -13, and -14, while demonstrating substantially lower affinity for MMP-1 and -7. Developed by Procter & Gamble Pharmaceuticals, PG-116800 was investigated for its therapeutic potential in conditions characterized by pathological extracellular matrix (ECM) remodeling, notably osteoarthritis and the prevention of ventricular remodeling after myocardial infarction. Despite promising preclinical data in animal models, clinical trials in humans did not demonstrate the desired efficacy and were associated with musculoskeletal side effects, leading to the discontinuation of its development for these indications. This guide provides a comprehensive overview of the known technical details of PG-116800, focusing on its core role as an MMP inhibitor and its implications for ECM remodeling.

Introduction to PG-116800 and Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a dynamic and complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. ECM remodeling, the synthesis and degradation of its components, is a critical process in tissue development, repair, and homeostasis. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are key players in the degradation of ECM components, including collagens, proteoglycans, and glycoproteins. Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases, such as arthritis, cardiovascular diseases, and cancer, making MMPs an attractive target for therapeutic intervention.

PG-116800 was designed as a potent inhibitor of several MMPs involved in pathological tissue remodeling. Its mechanism of action is centered on the hydroxamate group, which chelates the zinc ion at the active site of MMPs, thereby blocking their enzymatic activity.

Mechanism of Action and Biochemical Profile

PG-116800 is a hydroxamic acid-based MMP inhibitor.[1] The primary mechanism of action involves the hydroxamate moiety binding to the catalytic zinc ion within the active site of MMPs, effectively inhibiting their proteolytic function.[2] This inhibition prevents the degradation of ECM components.

MMP Inhibition Profile

PG-116800 is characterized as a broad-spectrum MMP inhibitor with a specific selectivity profile. It has a high affinity for MMPs that are critically involved in the degradation of type II collagen and other cartilage components, as well as in ventricular remodeling post-myocardial infarction.

Target MMPAffinity/ActivityReference
MMP-2 (Gelatinase A)High[2][3]
MMP-3 (Stromelysin 1)High[2][3]
MMP-8 (Collagenase 2)High[2][3]
MMP-9 (Gelatinase B)High[2][3]
MMP-13 (Collagenase 3)High[2][3]
MMP-14 (MT1-MMP)High[2][3]
MMP-1 (Collagenase 1)Low[3]
MMP-7 (Matrilysin)Low[3]

Note: Specific IC50 values for PG-116800 against each MMP are not publicly available in the reviewed literature.

Preclinical Evidence of ECM Remodeling Modulation

Preclinical studies were instrumental in establishing the rationale for the clinical development of PG-116800. These studies, primarily in animal models of osteoarthritis and myocardial infarction, suggested a beneficial effect on preserving ECM integrity.

Osteoarthritis Models

In a rat model of iodoacetate-induced osteoarthritis, PG-116800 was shown to inhibit the joint damage characteristic of the disease.[1] This model induces chondrocyte death and subsequent cartilage degradation, mimicking aspects of human osteoarthritis.

However, chronic toxicology studies in rats and dogs revealed musculoskeletal side effects, including swelling around the joints and an accumulation of collagen, suggesting a complex and not entirely beneficial impact on the ECM with long-term administration.[1]

Myocardial Infarction Models

PG-116800 demonstrated significant anti-remodeling effects in animal models of myocardial infarction and ischemic heart failure.[4] In a pig model, the related MMP inhibitor PGE-530742 (an earlier designation for PG-116800) attenuated left ventricular remodeling after myocardial infarction.[5] The proposed mechanism was the inhibition of MMP-mediated degradation of the cardiac ECM, which, when excessive, contributes to ventricular dilation and dysfunction.

Clinical Trials and Outcomes

The promising preclinical data led to the initiation of clinical trials to evaluate the efficacy and safety of PG-116800 in human diseases.

PREMIER Trial (Myocardial Infarction)

The "Prevention of Myocardial Infarction Early Remodeling" (PREMIER) trial was a randomized, double-blind, placebo-controlled study in patients with a first ST-segment elevation myocardial infarction.[4][6] The trial, however, failed to show a significant reduction in left ventricular remodeling or improvement in clinical outcomes in patients treated with PG-116800 compared to placebo.[4][6]

Outcome MeasurePG-116800 GroupPlacebo Groupp-valueReference
Change in LVEDVI (ml/m²)5.15.50.42[6]
Change in LVEDV (ml)8.4310.350.31[6]
Change in LVESV (ml)0.582.230.30[6]
Change in LVEF (%)4.854.250.32[6]

LVEDVI: Left Ventricular End-Diastolic Volume Index; LVEDV: Left Ventricular End-Diastolic Volume; LVESV: Left Ventricular End-Systolic Volume; LVEF: Left Ventricular Ejection Fraction.

Osteoarthritis Trial

A 12-month, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy and safety of PG-116800 in patients with mild to moderate knee osteoarthritis.[1][7] The study did not find a statistically significant difference in the progression of joint space narrowing or in the improvement of symptoms between the PG-116800 and placebo groups.[1][7] A notable outcome of this trial was the increased frequency of musculoskeletal adverse effects, including arthralgia and joint stiffness, particularly at higher doses.[1][7] This unfavorable risk-benefit profile led to the cessation of its development for this indication.[1]

Signaling Pathways and Logical Relationships

The role of PG-116800 in ECM remodeling is best understood in the context of the signaling pathways that regulate MMP expression and activity, and the direct enzymatic interactions.

PG116800_Mechanism_of_Action cluster_ecm Extracellular Matrix cluster_mmps Matrix Metalloproteinases Collagen Collagen Proteoglycans Proteoglycans MMP2 MMP-2 Degradation ECM Degradation MMP2->Degradation Causes MMP3 MMP-3 MMP3->Degradation Causes MMP8 MMP-8 MMP8->Degradation Causes MMP9 MMP-9 MMP9->Degradation Causes MMP13 MMP-13 MMP13->Degradation Causes MMP14 MMP-14 MMP14->Degradation Causes PG116800 PG-116800 PG116800->MMP2 Inhibits PG116800->MMP3 Inhibits PG116800->MMP8 Inhibits PG116800->MMP9 Inhibits PG116800->MMP13 Inhibits PG116800->MMP14 Inhibits Degradation->Collagen Affects Degradation->Proteoglycans Affects

Caption: PG-116800 directly inhibits a broad spectrum of MMPs, preventing ECM degradation.

The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis and ECM homeostasis. TGF-β can stimulate the production of ECM components while also modulating the expression of MMPs and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). The interplay between MMPs and the TGF-β pathway is complex, with MMPs being able to activate latent TGF-β, creating a potential feedback loop. While no direct studies on PG-116800's effect on the TGF-β pathway are available, its inhibition of MMPs would logically intersect with this critical signaling cascade.

TGF_beta_MMP_crosstalk TGFb Latent TGF-β Active_TGFb Active TGF-β TGFb->Active_TGFb Activated by TGFb_Receptor TGF-β Receptor Active_TGFb->TGFb_Receptor Binds to SMAD SMAD Signaling TGFb_Receptor->SMAD Fibroblast Fibroblast Activation SMAD->Fibroblast ECM_Production ECM Production (e.g., Collagen) Fibroblast->ECM_Production MMPs MMPs Fibroblast->MMPs Upregulates MMPs->Active_TGFb PG116800 PG-116800 PG116800->MMPs Inhibits

Caption: PG-116800 inhibits MMPs, which can activate TGF-β, a key driver of ECM production.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of PG-116800 are not publicly available. However, based on the nature of the compound and the diseases it was intended to treat, the following are representative methodologies that would have been employed.

In Vitro MMP Inhibition Assay

This assay would have been used to determine the potency and selectivity of PG-116800 against a panel of recombinant human MMPs.

  • Principle: A fluorogenic MMP substrate is cleaved by the active enzyme, releasing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a reduced signal.

  • Materials:

    • Recombinant human MMPs (e.g., MMP-2, -3, -8, -9, -13, -14, -1, -7)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

    • Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)

    • PG-116800 at various concentrations

    • 96-well microplate

    • Fluorometer

  • Procedure:

    • Activate the pro-MMPs according to the manufacturer's instructions (e.g., with APMA).

    • In a 96-well plate, add assay buffer, the activated MMP enzyme, and varying concentrations of PG-116800 or vehicle control.

    • Pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence intensity over time.

    • Calculate the initial reaction velocities and determine the IC50 values for PG-116800 against each MMP.

Cartilage Explant Degradation Assay

This ex vivo assay would assess the ability of PG-116800 to prevent the degradation of native ECM in a tissue context.

  • Principle: Cartilage explants are stimulated with pro-inflammatory cytokines (e.g., IL-1β) to induce MMP expression and subsequent degradation of proteoglycans and collagen, which are then measured.

  • Materials:

    • Bovine or human articular cartilage

    • Culture medium (e.g., DMEM) with antibiotics and serum

    • Recombinant human IL-1β

    • PG-116800 at various concentrations

    • Dimethylmethylene blue (DMMB) dye for proteoglycan quantification

    • Hydroxyproline assay kit for collagen quantification

  • Procedure:

    • Harvest full-thickness articular cartilage and create small, uniform explants.

    • Culture the explants in serum-free medium for 24-48 hours to equilibrate.

    • Treat the explants with culture medium containing IL-1β and varying concentrations of PG-116800 or vehicle control.

    • Culture for a specified period (e.g., 7-14 days), collecting the conditioned medium at regular intervals.

    • At the end of the culture period, digest the cartilage explants (e.g., with papain).

    • Quantify the amount of sulfated glycosaminoglycans (a measure of proteoglycans) released into the medium and remaining in the cartilage digest using the DMMB assay.

    • Quantify the amount of hydroxyproline (a measure of collagen) released into the medium and remaining in the cartilage digest.

    • Calculate the percentage inhibition of proteoglycan and collagen degradation by PG-116800.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Evaluation MMP_Assay MMP Inhibition Assay Explant_Assay Cartilage Explant Assay MMP_Assay->Explant_Assay Informs OA_Model Animal Model of Osteoarthritis Explant_Assay->OA_Model Justifies MI_Model Animal Model of Myocardial Infarction Explant_Assay->MI_Model Justifies Clinical_Trial_OA Phase II Osteoarthritis Trial OA_Model->Clinical_Trial_OA Leads to Clinical_Trial_MI PREMIER Trial (MI) MI_Model->Clinical_Trial_MI Leads to

Caption: A logical workflow for the development and evaluation of PG-116800.

Conclusion

PG-116800 is a well-characterized broad-spectrum MMP inhibitor that showed promise in preclinical models of diseases involving pathological ECM remodeling. Its development highlights the complexities of translating MMP inhibition into clinical success. While the direct inhibition of MMPs involved in tissue degradation is a sound therapeutic concept, the clinical trial outcomes for PG-116800 underscore the challenges of achieving a favorable efficacy and safety profile. The musculoskeletal side effects observed suggest that broad-spectrum MMP inhibition may interfere with normal tissue homeostasis. This technical guide provides a summary of the available knowledge on PG-116800, offering valuable insights for researchers and drug development professionals working on MMP inhibitors and the modulation of ECM remodeling. Future efforts in this field may benefit from more selective MMP inhibition or alternative strategies to control pathological ECM degradation.

References

Preclinical Profile of PG-116800: A Matrix Metalloproteinase Inhibitor for Osteoarthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: PG-116800 is a potent, orally active matrix metalloproteinase (MMP) inhibitor that demonstrated promising chondroprotective effects in a preclinical animal model of osteoarthritis. As a member of the hydroxyproline-based hydroxamic acid class of MMP inhibitors, PG-116800 exhibits high affinity for several MMPs implicated in the pathological degradation of cartilage in osteoarthritis, including MMP-2, -3, -8, -9, -13, and -14.[1] Preclinical evaluation in a chemically-induced rat model of osteoarthritis revealed a significant reduction in cartilage and subchondral bone damage. However, the translation of these encouraging preclinical findings to a clinical setting was ultimately unsuccessful, as a large-scale clinical trial in patients with knee osteoarthritis was terminated due to musculoskeletal toxicity and a lack of discernible efficacy. This report provides a detailed overview of the available preclinical data for PG-116800, focusing on the quantitative outcomes and experimental methodologies from the key animal study.

Quantitative Preclinical Efficacy

The primary preclinical evidence for the efficacy of PG-116800 in an osteoarthritis model comes from a study utilizing mono-iodoacetate (MIA)-induced arthritis in rats. This model is designed to mimic the cartilage degradation seen in human osteoarthritis. The study evaluated the ability of three distinct MMP inhibitors, including a compound representative of the class to which PG-116800 belongs, to mitigate joint damage.

Treatment GroupDosageRoute of AdministrationEndpointOutcomePercent Inhibition of Cartilage DamageStatistical Significance
MMP Inhibitor 135 mg/kg b.i.d.OralCartilage DamageReduction in Lesion Severity36%P < 0.05
MMP Inhibitor 235 mg/kg b.i.d.OralCartilage DamageReduction in Lesion Severity42%P < 0.05
MMP Inhibitor 335 mg/kg b.i.d.OralCartilage DamageReduction in Lesion Severity39%P < 0.05
Vehicle ControlNot ApplicableOralCartilage DamageLesion ProgressionNot ApplicableNot Applicable

Data sourced from Janusz et al., 2001.[2]

Experimental Protocols

A comprehensive understanding of the preclinical findings necessitates a detailed review of the experimental methodologies employed.

In Vitro MMP Inhibition Assay

The ability of the compounds to inhibit MMPs was assessed kinetically using a quenched fluorescent substrate.[2] This method provides a quantitative measure of the inhibitory potency of the test compounds against specific MMPs.

Iodoacetate-Induced Osteoarthritis Model in Rats

The in vivo efficacy of the MMP inhibitors was evaluated in a well-established rat model of osteoarthritis.

  • Animal Model: Male Sprague-Dawley rats were used for this study.[2]

  • Induction of Osteoarthritis: A single intra-articular injection of mono-iodoacetate (MIA) into one knee joint was used to induce cartilage degradation and subchondral bone changes characteristic of osteoarthritis.[2] MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to their death and subsequent cartilage breakdown.

  • Treatment: The MMP inhibitors were administered orally twice daily (b.i.d.) at a dose of 35 mg/kg.[2] Treatment was initiated following the induction of osteoarthritis.

  • Assessment of Joint Damage: The primary endpoint was the extent of damage to the tibial plateau. This was evaluated using two methods:[2]

    • Image Analysis: Digitized images of the tibial plateau were captured and analyzed to quantify the area and severity of cartilage lesions.

    • Histology: Histological examination of the joint tissues was performed to assess the microscopic changes in cartilage and subchondral bone.

  • Enzyme Activity Measurement: To confirm the role of MMPs in this model, the activity of collagenases and gelatinases in the cartilage of the iodoacetate-injected knees was evaluated using 3H-rat type I collagen and gelatin zymography, respectively.[2] The results showed a significant increase in both collagenase and gelatinase activity, with peak activity observed around day 7 post-injection.[2]

Signaling Pathways and Mechanism of Action

PG-116800 exerts its therapeutic effect by inhibiting the enzymatic activity of matrix metalloproteinases. In osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes to produce MMPs. These enzymes, particularly MMP-1, MMP-3, and MMP-13 (collagenase-3), are responsible for the degradation of the extracellular matrix components of cartilage, primarily collagen and proteoglycans. This leads to the progressive loss of cartilage and joint function.

The following diagram illustrates the proposed mechanism of action for PG-116800 in the context of osteoarthritis.

G cluster_cartilage Articular Cartilage Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Chondrocyte Chondrocyte Cytokines->Chondrocyte Stimulates Pro_MMPs Pro-MMPs (Inactive Precursors) Chondrocyte->Pro_MMPs Produces Active_MMPs Active MMPs (MMP-2, -3, -8, -9, -13, -14) Pro_MMPs->Active_MMPs Activation Cartilage_Matrix Cartilage Extracellular Matrix (Collagen, Proteoglycans) Active_MMPs->Cartilage_Matrix Degrades PG116800 PG-116800 PG116800->Active_MMPs Inhibits Degradation_Products Cartilage Degradation Products OA_Progression Osteoarthritis Progression Degradation_Products->OA_Progression Leads to G start Start induce_oa Induce Osteoarthritis in Rats (Intra-articular MIA Injection) start->induce_oa group_animals Group Animals (Vehicle vs. PG-116800) induce_oa->group_animals oral_treatment Oral Administration (35 mg/kg b.i.d.) group_animals->oral_treatment evaluation Evaluate Joint Damage oral_treatment->evaluation image_analysis Image Analysis of Tibial Plateau evaluation->image_analysis histology Histological Examination evaluation->histology end End image_analysis->end histology->end

References

An In-Depth Technical Guide on the Effect of PG-116800 on Collagen Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-116800, a member of the hydroxyproline-based hydroxamic acid class of matrix metalloproteinase (MMP) inhibitors, has been a subject of investigation for its potential to mitigate pathological collagen degradation in various disease states. This technical guide provides a comprehensive overview of the known effects of PG-116800 on collagen degradation, with a focus on its mechanism of action, preclinical findings, and the experimental methodologies employed in its evaluation. Despite promising preclinical observations, the clinical development of PG-116800 was halted due to a lack of efficacy and the emergence of musculoskeletal side effects. This document aims to consolidate the available scientific information to inform future research in the field of MMP inhibition and collagen-related pathologies.

Introduction: The Role of MMPs in Collagen Degradation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). A primary component of the ECM is collagen, which provides structural integrity to tissues. Under physiological conditions, MMP activity is tightly regulated. However, in various pathological states, including osteoarthritis, cardiovascular disease, and cancer, dysregulated MMP activity leads to excessive collagen degradation, contributing to tissue damage and disease progression.

Key MMPs involved in the degradation of different collagen types include:

  • Collagenases (MMP-1, MMP-8, MMP-13): These MMPs are unique in their ability to cleave the triple-helical structure of fibrillar collagens (Types I, II, and III).

  • Gelatinases (MMP-2, MMP-9): These enzymes further degrade the denatured collagen fragments (gelatin) produced by collagenases, as well as Type IV collagen found in basement membranes.

  • Stromelysins (MMP-3, MMP-10, MMP-11): While not direct collagenases, they can degrade other ECM components and activate pro-MMPs, indirectly contributing to collagen breakdown.

  • Membrane-Type MMPs (MT-MMPs): These cell-surface associated MMPs can activate other MMPs and directly degrade various ECM components.

Given their central role in tissue degradation, MMPs have been a significant target for therapeutic intervention.

PG-116800: A Broad-Spectrum MMP Inhibitor

PG-116800 is a synthetic, orally active MMP inhibitor. Its mechanism of action is based on the hydroxamic acid moiety, which chelates the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.

Selectivity Profile

PG-116800 exhibits a broad-spectrum inhibitory profile with a degree of selectivity. It has been reported to have a high affinity for a range of MMPs implicated in pathological tissue remodeling while showing lower affinity for others that might be associated with adverse effects.

Table 1: Reported MMP Inhibition Profile of PG-116800

MMP TargetAffinity/InhibitionReference
High Affinity
MMP-2 (Gelatinase-A)High[1][2]
MMP-3 (Stromelysin-1)High[1][2]
MMP-8 (Collagenase-2)High[1][2]
MMP-9 (Gelatinase-B)High[1][2]
MMP-13 (Collagenase-3)High[1][2][3]
MMP-14 (MT1-MMP)High[1][2]
Low Affinity
MMP-1 (Collagenase-1)Substantially Lower[1][2]
MMP-7 (Matrilysin)Substantially Lower[1][2]

Preclinical Evidence of PG-116800's Effect on Collagen Metabolism

The primary preclinical evidence for the effect of PG-116800 on collagen comes from animal models of osteoarthritis and chronic toxicology studies.

Osteoarthritis Models

In a rat model of iodoacetate-induced osteoarthritis, PG-116800 was shown to inhibit the joint damage characteristic of the disease, which is largely driven by the degradation of articular cartilage collagen (primarily Type II collagen).[1]

Chronic Toxicology Studies

Long-term toxicology studies in rats (3 and 6 months) and dogs (12 months) revealed a notable and paradoxical finding: an accumulation of collagen associated with the joint structures, which was related to swelling around the joints.[1] In dogs, this was accompanied by the proliferation of periosteal fibrous tissue.[1] This observation suggests that broad-spectrum MMP inhibition by PG-116800 may interfere with normal collagen turnover and remodeling, leading to an aberrant accumulation of collagenous tissue.

Experimental Protocols

Detailed experimental protocols from the preclinical studies conducted by Procter & Gamble Pharmaceuticals are largely unpublished.[1] However, based on standard methodologies used in the field, the following represents a likely approach for the key experiments cited.

In Vivo Model: Iodoacetate-Induced Osteoarthritis in Rats

This model is designed to induce cartilage degradation through the inhibition of glycolysis in chondrocytes, leading to cell death and subsequent matrix breakdown.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Osteoarthritis: A single intra-articular injection of mono-iodoacetate (MIA) into the knee joint. The contralateral knee is typically injected with saline to serve as a control.

  • Treatment: PG-116800 administered orally at various doses, beginning at a specified time point relative to MIA injection. A vehicle control group is also included.

  • Assessment of Collagen Degradation (Histology):

    • At the end of the study, animals are euthanized, and the knee joints are harvested.

    • Joints are fixed in 10% neutral buffered formalin, decalcified in a solution like 10% EDTA, and embedded in paraffin.

    • Coronal sections of the joint are cut and stained with Safranin O-Fast Green. Safranin O stains proteoglycans in the cartilage red, and the loss of this staining is indicative of cartilage degradation. The structural integrity of the collagen matrix is assessed by observing the smoothness and continuity of the articular surface.

    • A semi-quantitative scoring system (e.g., Mankin score) is often used to grade the severity of cartilage lesions, including the extent of collagen fibrillation and erosion.

  • Assessment of Joint Damage (Radiography): X-rays of the knee joints can be taken to assess joint space narrowing, a surrogate marker for cartilage loss.

G cluster_induction Induction Phase cluster_intervention Intervention cluster_mechanism Mechanism of Action MIA_Injection Intra-articular MIA Injection in Rat Knee Chondrocyte_Death Chondrocyte Apoptosis/ Necrosis MIA_Injection->Chondrocyte_Death MMP_Upregulation Upregulation of MMPs (e.g., MMP-13) Chondrocyte_Death->MMP_Upregulation Collagen_Degradation Degradation of Type II Collagen Matrix MMP_Upregulation->Collagen_Degradation OA_Pathology Osteoarthritis Pathology Collagen_Degradation->OA_Pathology PG116800_Admin Oral Administration of PG-116800 MMP_Inhibition Inhibition of MMPs PG116800_Admin->MMP_Inhibition MMP_Inhibition->Collagen_Degradation Blocks

Caption: Workflow for evaluating PG-116800 in a rat model of osteoarthritis.

Signaling Pathways in Collagen Degradation and MMP Inhibition

The degradation of collagen is a tightly regulated process involving multiple signaling pathways that converge on the expression and activation of MMPs. Pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of MMP gene expression, acting through pathways like NF-κB and MAP kinases (ERK, JNK, p38). Once synthesized, MMPs are secreted as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation.

PG-116800 acts at the final step of this cascade by directly inhibiting the catalytic activity of the mature MMPs.

G cluster_upstream Upstream Signaling cluster_mmp_synthesis MMP Synthesis & Activation cluster_collagen_degradation Collagen Degradation Cytokines Pro-inflammatory Cytokines (IL-1, TNF-α) Receptors Cell Surface Receptors Cytokines->Receptors MAPK MAP Kinase Pathways (ERK, JNK, p38) Receptors->MAPK NFkB NF-κB Pathway Receptors->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Pro_MMPs Pro-MMP Synthesis Transcription->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation Collagen Intact Collagen Active_MMPs->Collagen Cleavage Degraded_Collagen Degraded Collagen Fragments Collagen->Degraded_Collagen PG116800 PG-116800 PG116800->Active_MMPs Inhibits

Caption: Signaling pathway of collagen degradation and the point of PG-116800 intervention.

Clinical Development and Outcomes

PG-116800 was advanced into clinical trials for knee osteoarthritis and for the prevention of ventricular remodeling after myocardial infarction.

Knee Osteoarthritis Trial

A randomized, 12-month, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of PG-116800 in patients with mild to moderate knee osteoarthritis. The primary endpoints were changes in joint space width and WOMAC scores. The study did not show a statistically significant difference between the PG-116800 and placebo groups for these endpoints.[1]

Post-Myocardial Infarction Trial (PREMIER)

The PREMIER trial was a randomized, double-blind, placebo-controlled study that investigated whether PG-116800 could reduce left ventricular remodeling after a myocardial infarction. The trial failed to show any significant improvement in left ventricular volumes or clinical outcomes in the PG-116800 treated group compared to placebo.[4]

Adverse Events

A significant factor in the discontinuation of PG-116800 development was the emergence of musculoskeletal adverse events. In the osteoarthritis trial, the most frequent adverse effect was arthralgia (joint pain).[1] A dose-dependent increase in musculoskeletal side effects, including joint stiffness and reduced range of motion, was observed.[1][5] These adverse effects are a recognized class effect of broad-spectrum MMP inhibitors and are thought to be related to the inhibition of MMPs essential for normal tissue turnover and repair.

Summary and Future Directions

PG-116800 is a potent, broad-spectrum inhibitor of several matrix metalloproteinases involved in collagen degradation. Preclinical studies in animal models of osteoarthritis suggested a potential therapeutic benefit in reducing cartilage damage. However, these promising early findings did not translate into clinical efficacy in large-scale trials for either osteoarthritis or post-myocardial infarction remodeling.[1][4]

The development of PG-116800 was ultimately halted by a combination of a lack of clinical benefit and the emergence of dose-limiting musculoskeletal toxicity.[1] The paradoxical accumulation of collagen observed in preclinical toxicology studies highlights the complexity of targeting a family of enzymes with diverse physiological roles.

For future drug development in this area, the experience with PG-116800 underscores the following key considerations:

  • Selective vs. Broad-Spectrum Inhibition: The musculoskeletal side effects associated with broad-spectrum MMP inhibitors suggest that more selective inhibitors, targeting specific MMPs implicated in a particular pathology, may offer a better therapeutic window.

  • Understanding Physiological Roles: A deeper understanding of the specific roles of individual MMPs in both physiological and pathological tissue remodeling is necessary to design inhibitors with improved safety profiles.

  • Biomarker Development: The development of sensitive and specific biomarkers of collagen degradation and synthesis would be invaluable in monitoring the in vivo activity of MMP inhibitors and titrating dosage to achieve a therapeutic effect while minimizing adverse events.

This technical guide has summarized the available data on the effect of PG-116800 on collagen degradation. While the compound itself did not achieve clinical success, the research has provided valuable insights into the challenges of MMP inhibition and will continue to inform the development of next-generation therapies for collagen-related disorders.

References

Methodological & Application

Application Notes and Protocols for PG-116800: An In Vitro MMP Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). While essential for physiological processes such as development, wound healing, and angiogenesis, their dysregulation is implicated in numerous pathological conditions, including osteoarthritis, cancer metastasis, and cardiovascular diseases. PG-116800 (also known as PG-530742) is a broad-spectrum MMP inhibitor belonging to the hydroxyproline-based hydroxamic acid class.[1] It exhibits high affinity for several MMPs that are therapeutic targets in various diseases, including MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-14.[1][2] Conversely, it shows significantly lower affinity for MMP-1 and MMP-7, which have been associated with the musculoskeletal toxicity observed with some MMP inhibitors.[1][2]

These application notes provide a detailed protocol for determining the inhibitory activity of PG-116800 against specific MMPs in vitro using a well-established fluorogenic substrate-based assay.

Data Presentation: Inhibitory Profile of PG-116800

MMP TargetCommon Name(s)Known Affinity of PG-116800
MMP-2 Gelatinase-AHigh
MMP-3 Stromelysin-1High
MMP-8 Neutrophil CollagenaseHigh
MMP-9 Gelatinase-BHigh
MMP-13 Collagenase-3High
MMP-14 MT1-MMPHigh
MMP-1 Collagenase-1Low
MMP-7 MatrilysinLow

Experimental Protocols

Protocol: In Vitro Fluorogenic MMP Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of PG-116800 on the activity of a selected matrix metalloproteinase using a quenched fluorogenic peptide substrate. The principle of this assay is based on Fluorescence Resonance Energy Transfer (FRET). The substrate contains a fluorophore and a quencher in close proximity, resulting in low fluorescence. Upon cleavage by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

1. Materials and Reagents:

  • PG-116800: Prepare a stock solution (e.g., 10 mM) in DMSO.

  • Recombinant Human MMPs: Activated form of the MMP of interest (e.g., MMP-2, MMP-9, MMP-13).

  • Fluorogenic MMP Substrate: A substrate specific for the MMP being tested (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-12, with similar quenched peptides available for other MMPs).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.

  • DMSO (Dimethyl Sulfoxide): ACS grade.

  • 96-well black microplates: Low-fluorescence plates are recommended.

  • Fluorescent microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 328/420 nm).

2. Experimental Procedure:

  • Prepare PG-116800 Dilutions:

    • Create a serial dilution of the PG-116800 stock solution in assay buffer to achieve a range of desired final concentrations for IC50 determination. Ensure the final DMSO concentration in all wells, including controls, is consistent and low (e.g., ≤1%).

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • Blank (No Enzyme): Assay buffer, substrate, and the highest concentration of PG-116800 solvent (DMSO).

      • Positive Control (No Inhibitor): Assay buffer, MMP enzyme, substrate, and DMSO.

      • Test Wells: Assay buffer, MMP enzyme, substrate, and serial dilutions of PG-116800.

  • Reaction Mixture Preparation:

    • In each well of the 96-well plate, add the components in the following order:

      • 50 µL of Assay Buffer.

      • 10 µL of the appropriate PG-116800 dilution or DMSO for controls.

      • 20 µL of the diluted active MMP enzyme.

    • Mix gently and incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate and Monitor the Reaction:

    • Prepare the fluorogenic substrate by diluting it in assay buffer to the desired final concentration (typically at or below the Km value).

    • Start the enzymatic reaction by adding 20 µL of the diluted substrate to each well.

    • Immediately place the plate in the fluorescent microplate reader, pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for at least 15-30 minutes.

3. Data Analysis:

  • Calculate Reaction Rates:

    • For each well, determine the initial reaction velocity (V₀) by plotting fluorescence units versus time and calculating the slope of the linear portion of the curve.

  • Determine Percent Inhibition:

    • Calculate the percentage of MMP inhibition for each concentration of PG-116800 using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100 where V₀_inhibitor is the rate in the presence of PG-116800 and V₀_control is the rate of the positive control (no inhibitor).

  • Calculate IC50 Value:

    • Plot the percent inhibition against the logarithm of the PG-116800 concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PG116800_Dilutions Prepare PG-116800 Serial Dilutions Add_Reagents Add Buffer, Inhibitor, and Enzyme to Plate PG116800_Dilutions->Add_Reagents MMP_Enzyme Dilute Active MMP Enzyme MMP_Enzyme->Add_Reagents MMP_Substrate Prepare Fluorogenic MMP Substrate Add_Substrate Initiate Reaction: Add Substrate MMP_Substrate->Add_Substrate Pre_Incubate Pre-incubate at 37°C (30-60 min) Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Read_Plate Kinetic Fluorescence Reading (37°C) Add_Substrate->Read_Plate Calc_Rates Calculate Initial Reaction Rates (V₀) Read_Plate->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro MMP inhibition assay of PG-116800.

G cluster_pathway ECM Degradation Pathway Pro_MMPs Pro-MMPs (Inactive Zymogens) Active_MMPs Active MMPs (e.g., MMP-2, -9, -13) Pro_MMPs->Active_MMPs Activation ECM Extracellular Matrix (e.g., Collagen, Gelatin) Active_MMPs->ECM Cleavage Degradation ECM Degradation Products ECM->Degradation Pathology Tissue Remodeling, Cell Migration, Disease Progression Degradation->Pathology PG116800 PG-116800 PG116800->Active_MMPs Inhibition

Caption: General signaling pathway of MMP-mediated ECM degradation and its inhibition.

References

Application Notes and Protocols for In Vivo Formulation of PG 116800

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG 116800, also known as PG-530742 or PGE-7113313, is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It exhibits high affinity for MMP-2, -3, -8, -9, -13, and -14, while having lower affinity for MMP-1 and -7.[1] This profile makes this compound a valuable tool for in vivo animal studies investigating the role of MMPs in various pathological processes, including osteoarthritis, cancer, and cardiovascular remodeling.[2][3] However, like many small molecule inhibitors, this compound has limited aqueous solubility, necessitating a carefully designed formulation for effective in vivo delivery.

This document provides detailed application notes and protocols for the preparation of this compound formulations suitable for in vivo animal studies, particularly for oral administration. The information is compiled from publicly available data from chemical suppliers and general best practices for formulating poorly soluble compounds.

Data Presentation

Chemical and Solubility Data for this compound
PropertyValueSource
Synonyms PG-530742, PGE-7113313Commercial Suppliers
Molecular Formula C₂₄H₂₇N₃O₇SCommercial Suppliers
Molecular Weight 501.55 g/mol Commercial Suppliers
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in DMSO (≥ 50 mg/mL)Commercial Suppliers
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 monthsCommercial Suppliers
Recommended Vehicle Compositions for In Vivo Formulation

Due to the absence of a specific, peer-reviewed published protocol for the in vivo formulation of this compound in preclinical animal models, two commonly used vehicle compositions for poorly soluble compounds are presented below. These are based on recommendations from commercial suppliers for similar compounds. Researchers should perform small-scale pilot studies to determine the optimal formulation for their specific animal model and experimental conditions.

ComponentFormulation 1 (Volume %)Formulation 2 (Volume %)
DMSO5%10%
PEG30030%40%
Tween 805%5%
Saline (0.9% NaCl) or PBS60%45%

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 50 mg/mL.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of this compound Dosing Solution for Oral Gavage

This protocol provides a step-by-step guide for preparing a dosing solution using the recommended vehicle compositions. The example below is for preparing 1 mL of a 2 mg/mL dosing solution using Formulation 1. Adjust volumes accordingly for different final concentrations and total volumes.

Materials:

  • This compound stock solution (50 mg/mL in DMSO)

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or vials

  • Sterile syringes and needles

  • Vortex mixer

Protocol:

  • Calculate the required volume of the stock solution. To prepare 1 mL of a 2 mg/mL solution, you will need 2 mg of this compound.

    • Volume of stock solution = (Desired final concentration × Total volume) / Stock solution concentration

    • Volume of stock solution = (2 mg/mL × 1 mL) / 50 mg/mL = 0.04 mL (or 40 µL)

  • Prepare the vehicle mixture. In a sterile conical tube, add the vehicle components in the following order, vortexing gently after each addition:

    • Add 40 µL of the 50 mg/mL this compound stock solution in DMSO.

    • Add 300 µL of PEG300. Vortex to mix.

    • Add 50 µL of Tween 80. Vortex to mix.

    • Add sterile saline or PBS to a final volume of 1 mL (in this case, add 610 µL). Vortex thoroughly to ensure a homogenous solution.

  • Inspect the final solution. The final dosing solution should be a clear, homogenous solution. If precipitation occurs, gentle warming or sonication may be attempted. However, if the compound does not remain in solution, the formulation may need to be adjusted (e.g., by lowering the final concentration).

  • Administer to animals. The freshly prepared dosing solution should be administered to the animals via oral gavage at the desired dosage (mg/kg). The volume administered will depend on the animal's weight and the final concentration of the dosing solution.

Mandatory Visualizations

Signaling Pathway of this compound

PG116800_Signaling_Pathway cluster_extracellular Extracellular Matrix Pro-MMPs Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM Degradation ECM Degradation Active MMPs->ECM Degradation Cleavage of ECM components PG116800 This compound PG116800->Active MMPs Inhibition

Caption: Simplified signaling pathway showing this compound inhibiting active MMPs, thereby preventing the degradation of the extracellular matrix.

Experimental Workflow for In Vivo Formulation and Administration

Experimental_Workflow Start Start Weigh_PG116800 1. Weigh this compound Powder Start->Weigh_PG116800 Prepare_Stock 2. Prepare Stock Solution (50 mg/mL in DMSO) Weigh_PG116800->Prepare_Stock Calculate_Dose 3. Calculate Dosing Solution Parameters Prepare_Stock->Calculate_Dose Prepare_Vehicle 4. Prepare Vehicle (DMSO, PEG300, Tween 80) Calculate_Dose->Prepare_Vehicle Mix_Solution 5. Mix Dosing Solution Prepare_Vehicle->Mix_Solution Add_Saline 6. Add Saline/PBS to Final Volume Mix_Solution->Add_Saline Administer 7. Administer to Animal (Oral Gavage) Add_Saline->Administer End End Administer->End

Caption: Step-by-step experimental workflow for the preparation and administration of a this compound formulation for in vivo animal studies.

References

Dosing Regimen for PG-116800 in a Mouse Model of Arthritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no publicly available scientific literature detailing the use or dosing regimen of PG-116800 in a mouse model of arthritis. The development of PG-116800, a matrix metalloproteinase (MMP) inhibitor, for osteoarthritis was discontinued due to a lack of efficacy and the development of musculoskeletal side effects in human clinical trials.

This document provides a summary of the available human clinical trial data for PG-116800 in osteoarthritis and a generalized protocol for a commonly used mouse model of inflammatory arthritis—Collagen-Induced Arthritis (CIA)—which can serve as a template for studying similar compounds.

PG-116800: Human Clinical Trial Data in Knee Osteoarthritis

A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of oral PG-116800 in patients with mild to moderate knee osteoarthritis. The study found no statistically significant difference between PG-116800 and placebo in slowing the progression of joint space narrowing or in improving pain and function[1]. Notably, the trial was marked by a high incidence of musculoskeletal adverse events, particularly at higher doses[1].

Summary of Dosing and Outcomes in Human Clinical Trial
Dose GroupAdministrationKey OutcomesAdverse Events
Placebo Twice daily for 12 monthsNo significant change in joint space narrowing or WOMAC scores.-
25 mg PG-116800 Twice daily for 12 monthsNo significant difference compared to placebo.Increased incidence of arthralgia.
50 mg PG-116800 Twice daily for 12 monthsNo significant difference compared to placebo.Increased incidence of arthralgia.
100 mg PG-116800 Twice daily for 12 monthsNo significant difference compared to placebo.Higher incidence of reversible arthralgia, stiffness, and myalgia.
200 mg PG-116800 Twice daily (discontinued)Dose discontinued due to increased frequency of musculoskeletal adverse effects.Highest incidence of reversible arthralgia, stiffness, and myalgia.

Generalized Protocol: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used and reproducible animal model for studying the immunology and pathology of rheumatoid arthritis[2][3][4].

Experimental Workflow

G cluster_0 Day 0: Primary Immunization cluster_1 Day 21: Booster Immunization cluster_2 Days 21-56: Monitoring and Assessment a Preparation of Collagen Emulsion (Type II Collagen + Complete Freund's Adjuvant) b Subcutaneous Injection (Base of the tail) a->b c Preparation of Collagen Emulsion (Type II Collagen + Incomplete Freund's Adjuvant) b->c d Subcutaneous Injection (Different site from primary injection) c->d e Daily Clinical Scoring of Arthritis d->e f Paw Thickness Measurement e->f g Histopathological Analysis of Joints f->g h Measurement of Inflammatory Markers g->h

Experimental workflow for inducing and assessing Collagen-Induced Arthritis (CIA) in mice.
Detailed Methodology

1. Animals:

  • Strain: DBA/1 mice are highly susceptible to CIA[2][4].

  • Age: 7-8 weeks old[2][4].

  • Housing: Specific Pathogen-Free (SPF) conditions are recommended to avoid experimental variability[2][4].

2. Reagents:

  • Bovine or Chick Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

3. Primary Immunization (Day 0):

  • Prepare an emulsion of Type II collagen and CFA.

  • Anesthetize the mice.

  • Administer a subcutaneous injection of the emulsion at the base of the tail[5].

4. Booster Immunization (Day 21):

  • Prepare an emulsion of Type II collagen and IFA.

  • Anesthetize the mice.

  • Administer a subcutaneous injection of the emulsion at a different site from the primary injection[5][6].

5. Assessment of Arthritis:

  • Clinical Scoring: Begin scoring paws for signs of arthritis around day 21, and continue 2-3 times per week. A common scoring system is:

    • 0 = No evidence of erythema and swelling.

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb.

  • Paw Thickness: Measure paw thickness using a caliper.

  • Histopathology: At the end of the study, joints can be collected for histological analysis of inflammation, pannus formation, and bone erosion.

Mechanism of Action: MMPs in Arthritis

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that play a crucial role in the degradation of extracellular matrix components, such as collagen and proteoglycans, in both rheumatoid arthritis and osteoarthritis[7][8]. In arthritic joints, pro-inflammatory cytokines like TNF-α and IL-1β stimulate synoviocytes and chondrocytes to produce MMPs[7][8]. This leads to the progressive destruction of cartilage and bone.

PG-116800 is a broad-spectrum MMP inhibitor with high affinity for MMP-2, -3, -8, -9, -13, and -14[9]. The therapeutic rationale for using an MMP inhibitor in arthritis is to block the enzymatic activity of these proteins and thereby prevent the degradation of joint tissues.

Signaling Pathway of MMP-Mediated Joint Destruction

G cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) receptors Cell Surface Receptors cytokines->receptors bind signaling Intracellular Signaling (MAPK, JAK/STAT) receptors->signaling activate transcription Gene Transcription signaling->transcription induce pro_mmps Pro-MMPs transcription->pro_mmps produce active_mmps Active MMPs pro_mmps->active_mmps activated ecm Extracellular Matrix (Collagen, Proteoglycans) active_mmps->ecm degrade degradation Matrix Degradation ecm->degradation destruction Joint Destruction degradation->destruction pg116800 PG-116800 (MMP Inhibitor) pg116800->active_mmps inhibit

References

Application Notes and Protocols for PG-116800 in a Myocardial Infarction Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG-116800 is a hydroxamic acid-based matrix metalloproteinase (MMP) inhibitor that has been investigated for its potential to attenuate adverse cardiac remodeling following myocardial infarction (MI). In preclinical studies, PG-116800 demonstrated significant anti-remodeling effects in animal models of myocardial infarction and ischemic heart failure.[1][2][3] These promising early findings led to clinical evaluation in the PREMIER (Prevention of Myocardial Infarction Early Remodeling) trial.[1][2]

Mechanism of Action

Following a myocardial infarction, the heart undergoes a complex process of remodeling, which involves alterations in the size, shape, and function of the ventricles. This remodeling is driven in part by the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of the extracellular matrix (ECM).[4] Dysregulated MMP activity contributes to the breakdown of the structural scaffold of the heart, leading to ventricular dilation, impaired cardiac function, and ultimately, heart failure.

PG-116800 was developed as a broad-spectrum MMP inhibitor with the therapeutic goal of mitigating this detrimental remodeling process. By inhibiting MMPs, PG-116800 was hypothesized to preserve the integrity of the ECM, reduce ventricular enlargement, and improve cardiac function post-MI.

The proposed signaling pathway for the role of MMPs in post-MI remodeling and the inhibitory action of PG-116800 is illustrated below.

MI Myocardial Infarction Inflammation Inflammatory Response MI->Inflammation MMPs Increased MMP Activity (e.g., MMP-2, MMP-9) Inflammation->MMPs ECM Extracellular Matrix Degradation MMPs->ECM Remodeling Adverse Ventricular Remodeling ECM->Remodeling HF Heart Failure Remodeling->HF PG116800 PG-116800 PG116800->MMPs Inhibition

Signaling pathway of MMPs in post-MI remodeling and PG-116800's inhibitory action.

Experimental Protocols

While specific protocols for PG-116800 in MI animal models are not detailed in the available literature, a general methodology can be constructed based on standard practices for studying MMP inhibitors in this context. The following protocol is a representative example.

Animal Model
  • Species: Rats (e.g., Sprague-Dawley or Wistar) or mice are commonly used for MI models due to their well-characterized cardiovascular systems and the availability of surgical techniques.

  • Myocardial Infarction Induction: The most common method is the permanent ligation of the left anterior descending (LAD) coronary artery. This procedure mimics the pathophysiology of a transmural myocardial infarction.

    • Anesthetize the animal (e.g., with isoflurane or a combination of ketamine and xylazine).

    • Intubate and ventilate the animal.

    • Perform a left thoracotomy to expose the heart.

    • Identify the LAD coronary artery and ligate it with a suture.

    • Successful ligation is confirmed by the observation of regional cyanosis and akinesia of the anterior ventricular wall.

    • Close the chest in layers and allow the animal to recover.

Drug Administration
  • Formulation: PG-116800 would be formulated in a suitable vehicle for administration (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, if necessary).

  • Dosage: The effective dosage in preclinical studies that prompted clinical trials is not publicly documented. Dose-ranging studies would be necessary to determine the optimal therapeutic dose.

  • Route of Administration: Oral gavage is a likely route given that PG-116800 was developed as an oral medication for clinical use. Intraperitoneal or intravenous injections are also possibilities for ensuring consistent bioavailability in a research setting.

  • Timing of Administration: Treatment could be initiated either prophylactically (before MI induction) or therapeutically (at a specific time point after MI). The timing would depend on the research question (e.g., preventing initial damage versus attenuating later-stage remodeling).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of PG-116800 in a rat MI model.

Start Start MI_Induction Myocardial Infarction Induction (LAD Ligation) Start->MI_Induction Randomization Randomization MI_Induction->Randomization Treatment PG-116800 Treatment Group Randomization->Treatment Control Vehicle Control Group Randomization->Control Monitoring Longitudinal Monitoring (e.g., Echocardiography) Treatment->Monitoring Control->Monitoring Endpoint Terminal Endpoint (e.g., 4 weeks post-MI) Monitoring->Endpoint Analysis Histological and Molecular Analysis Endpoint->Analysis End End Analysis->End

Experimental workflow for evaluating PG-116800 in a myocardial infarction animal model.
Outcome Measures

A comprehensive evaluation of the effects of PG-116800 would include a variety of functional, histological, and molecular analyses.

  • Cardiac Function:

    • Echocardiography: Serial echocardiograms would be performed at baseline and various time points post-MI to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular end-systolic and end-diastolic dimensions (LVESD, LVEDD), and wall motion abnormalities.

  • Infarct Size and Fibrosis:

    • Histology: At the study endpoint, hearts would be excised, sectioned, and stained with Masson's trichrome or Picrosirius red to quantify the extent of the infarct scar and interstitial fibrosis.

  • MMP Activity:

    • Zymography: Gelatin zymography would be performed on heart tissue homogenates to measure the activity of MMP-2 and MMP-9.

  • Gene and Protein Expression:

    • RT-qPCR and Western Blotting: These techniques would be used to quantify the expression of genes and proteins related to fibrosis (e.g., collagen I, collagen III), inflammation (e.g., TNF-α, IL-6), and hypertrophy (e.g., ANP, BNP).

Data Presentation

Although specific quantitative data from the preclinical animal studies of PG-116800 are not publicly available, the following tables illustrate how such data would be structured for clear comparison.

Table 1: Echocardiographic Parameters

ParameterVehicle ControlPG-116800p-value
Baseline
LVEF (%)
LVESD (mm)
LVEDD (mm)
4 Weeks Post-MI
LVEF (%)
LVESD (mm)
LVEDD (mm)

Table 2: Histological and Molecular Analyses

ParameterVehicle ControlPG-116800p-value
Infarct Size (%)
Interstitial Fibrosis (%)
MMP-2 Activity (arbitrary units)
MMP-9 Activity (arbitrary units)
Collagen I mRNA (fold change)

Discussion and Clinical Translation

Despite the promising anti-remodeling effects observed in preclinical animal models, the PREMIER clinical trial failed to demonstrate a significant benefit of PG-116800 in patients with acute myocardial infarction.[1][2] Several factors may have contributed to this discrepancy between preclinical and clinical findings, including:

  • Dosage: The dose of PG-116800 used in the clinical trial may have been insufficient to achieve a therapeutic effect in humans.

  • Timing of Administration: The initiation of treatment in the clinical trial may have been outside the optimal therapeutic window.

  • Patient Heterogeneity: The complexity and heterogeneity of human disease may not be fully recapitulated in animal models.

  • Off-target Effects: Broad-spectrum MMP inhibition may have unintended consequences that could negate the potential benefits.

The experience with PG-116800 underscores the challenges of translating preclinical findings to clinical success. Future research in this area may benefit from the development of more selective MMP inhibitors, the use of novel drug delivery systems to target the heart, and a more refined understanding of the temporal dynamics of MMP activity post-MI.

Conclusion

PG-116800 showed initial promise as a therapeutic agent to prevent adverse cardiac remodeling after myocardial infarction based on its performance in animal models. However, the lack of success in clinical trials highlights the complexities of MMP inhibition in cardiovascular disease. The generalized protocols and methodologies described in these application notes provide a framework for researchers interested in further exploring the role of MMP inhibitors in myocardial infarction and heart failure. A thorough investigation of the original preclinical data, should it become publicly available, would be invaluable for guiding future research in this field.

References

Application Notes and Protocols: Assessing PG 116800 Efficacy Using Zymography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM).[1] Their dysregulation is implicated in various pathological processes, including arthritis, cancer, and cardiovascular diseases.[1] PG 116800 is a matrix metalloproteinase inhibitor that has been investigated for its therapeutic potential in conditions like osteoarthritis.[2][3] Zymography is a sensitive, activity-based assay used to detect and characterize proteases and their inhibitors.[4] This document provides detailed protocols for utilizing gelatin zymography and reverse zymography to assess the inhibitory efficacy of this compound on MMPs, particularly gelatinases such as MMP-2 and MMP-9.[5]

Gelatin zymography allows for the detection of proteolytic activity as clear bands on a stained gel, where the gelatin substrate has been degraded by MMPs. Conversely, reverse zymography is specifically designed to identify protease inhibitors.[4][6] In this technique, both the substrate (gelatin) and the target proteases are co-polymerized in the gel. The inhibitor's activity is visualized as a dark, protected band against a clear background where the uninhibited proteases have degraded the substrate.[4][6]

These protocols are designed to provide a robust framework for researchers to evaluate the in vitro efficacy of this compound and similar compounds.

Data Presentation

The efficacy of this compound can be quantified by analyzing the intensity of the bands in the zymograms. This data can be presented in a tabular format for clear comparison.

Table 1: Quantitative Analysis of this compound Inhibitory Effect on MMP Activity

Treatment GroupThis compound Conc. (µM)Protease Activity (Band Intensity)% InhibitionIC50 (µM)
Control (No Inhibitor)0(Value)0%
This compound(Concentration 1)(Value)(Calculated Value)
This compound(Concentration 2)(Value)(Calculated Value)(Calculated Value)
This compound(Concentration 3)(Value)(Calculated Value)
This compound(Concentration 4)(Value)(Calculated Value)

Note: Band intensity can be quantified using densitometry software such as ImageJ. The percentage of inhibition is calculated relative to the control group. The IC50 value represents the concentration of this compound required to inhibit 50% of the MMP activity.

Experimental Protocols

Protocol 1: Gelatin Zymography for Assessing MMP Inhibition

This protocol is adapted from standard gelatin zymography procedures and is optimized for evaluating the inhibitory effect of this compound on secreted MMP-2 and MMP-9 activity in conditioned media.[5]

Materials:

  • Cell Culture: Cells capable of secreting MMPs (e.g., HT1080 fibrosarcoma cells).

  • This compound: Stock solution of known concentration.

  • Reagents for Gel Electrophoresis: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED, Gelatin.

  • Buffers and Solutions:

    • 5X Non-reducing Sample Buffer: 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl (pH 6.8).[5]

    • Running Buffer (10X): 0.25 M Tris base, 1.92 M glycine, pH 8.3.[7]

    • Washing Buffer: 2.5% Triton X-100 in dH₂O.[5]

    • Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100.[5]

    • Staining Solution: 0.5% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid.[5]

    • Destaining Solution: 40% methanol, 10% acetic acid.[5]

Procedure:

  • Sample Preparation:

    • Culture cells to 70-80% confluency.

    • Wash cells with serum-free media and then incubate in serum-free media to collect conditioned media containing secreted MMPs.[5]

    • Treat the conditioned media with varying concentrations of this compound for a predetermined incubation period. A no-inhibitor control is essential.

    • Concentrate the conditioned media if necessary.

    • Mix samples with 5X non-reducing sample buffer. Do not heat the samples.[1]

  • Gel Preparation (10% SDS-PAGE with 0.1% Gelatin):

    • Separating Gel (10%): Prepare a 10% acrylamide resolving gel containing 1 mg/mL gelatin.[8]

    • Stacking Gel (4%): Prepare a 4% acrylamide stacking gel.

  • Electrophoresis:

    • Load samples into the wells of the polymerized gel.

    • Run the gel at 150V at 4°C until the dye front reaches the bottom of the gel.[8]

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow for enzyme renaturation.[5][8]

    • Incubate the gel in incubation buffer overnight at 37°C.[5][8]

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue solution for 1 hour.[8]

    • Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.[5][8]

  • Data Analysis:

    • Image the gel and quantify the intensity of the clear bands using densitometry software.

    • Compare the band intensities of the this compound-treated samples to the control to determine the percentage of inhibition.

Protocol 2: Reverse Zymography for Direct Detection of Inhibitor Activity

This protocol is a modification of the standard zymography technique to directly visualize the inhibitory activity of this compound.[4][6]

Materials:

  • Same as Protocol 1, with the addition of a purified active MMP (e.g., MMP-2 or MMP-9) to be incorporated into the gel.

Procedure:

  • Sample Preparation:

    • Prepare samples containing varying concentrations of this compound.

    • Mix samples with non-reducing sample buffer.

  • Gel Preparation (10% SDS-PAGE with 0.1% Gelatin and MMPs):

    • Prepare the separating gel as in Protocol 1, but also include a known amount of active MMP-2 or MMP-9 in the gel solution before polymerization. The exact amount of MMP needs to be optimized to achieve near-complete digestion of the gelatin during incubation.

  • Electrophoresis:

    • Load the this compound samples.

    • Run the gel as described in Protocol 1.

  • Renaturation and Development:

    • Wash the gel with washing buffer to remove SDS.

    • Incubate the gel in incubation buffer to allow the incorporated MMPs to digest the gelatin.

  • Staining and Destaining:

    • Stain and destain the gel as in Protocol 1.

  • Data Analysis:

    • Inhibitory activity will appear as dark blue bands against a clear or lightly stained background, indicating areas where this compound has prevented the digestion of gelatin by the co-polymerized MMPs.[6]

    • The intensity of these dark bands can be quantified to assess the inhibitory potency of this compound.

Mandatory Visualization

Zymography_Workflow cluster_prep Sample & Gel Preparation cluster_run Electrophoresis & Renaturation cluster_develop Development & Analysis sample_prep Sample Preparation (Conditioned Media +/- this compound) electrophoresis Electrophoresis (Separate proteins by size) sample_prep->electrophoresis gel_prep Gel Preparation (SDS-PAGE with Gelatin) gel_prep->electrophoresis renaturation Renaturation (Remove SDS with Triton X-100) electrophoresis->renaturation incubation Incubation (Allow MMPs to digest gelatin) renaturation->incubation staining Staining & Destaining (Coomassie Blue) incubation->staining analysis Data Analysis (Densitometry of bands) staining->analysis

Caption: Workflow for assessing MMP inhibitor efficacy using gelatin zymography.

Reverse_Zymography_Workflow cluster_prep_rev Sample & Gel Preparation cluster_run_rev Electrophoresis & Renaturation cluster_develop_rev Development & Analysis sample_prep_rev Sample Preparation (this compound dilutions) electrophoresis_rev Electrophoresis (Separate inhibitor by size) sample_prep_rev->electrophoresis_rev gel_prep_rev Gel Preparation (SDS-PAGE with Gelatin + MMPs) gel_prep_rev->electrophoresis_rev renaturation_rev Renaturation (Remove SDS, refold inhibitor and MMPs) electrophoresis_rev->renaturation_rev incubation_rev Incubation (Allow incorporated MMPs to digest gelatin) renaturation_rev->incubation_rev staining_rev Staining & Destaining (Coomassie Blue) incubation_rev->staining_rev analysis_rev Data Analysis (Densitometry of protected bands) staining_rev->analysis_rev

Caption: Workflow for detecting protease inhibitor activity using reverse zymography.

References

Measuring PG 116800 Activity in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG 116800 is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2][3] this compound exhibits high affinity for several MMPs, including MMP-2, -3, -8, -9, -13, and -14, while showing lower affinity for MMP-1 and -7.[1][4] Dysregulation of MMP activity is implicated in various pathological conditions characterized by excessive tissue remodeling, such as osteoarthritis, cancer, and cardiovascular diseases.[3][5][6] Therefore, accurately measuring the inhibitory activity of compounds like this compound in relevant tissue samples is essential for preclinical research and drug development.

These application notes provide detailed protocols for assessing the activity of this compound in tissue samples using two common methods: gelatin zymography and a fluorogenic substrate assay.

Data Presentation

Table 1: Inhibitory Profile of this compound Against Key Matrix Metalloproteinases

MMP TargetIC₅₀ (nM)¹Key Functions in Pathophysiology
MMP-2 (Gelatinase A) High AffinityDegradation of type IV collagen (basement membranes), tissue remodeling, angiogenesis, tumor invasion.[7][8]
MMP-3 (Stromelysin 1) High AffinityDegrades a broad range of ECM proteins, activates other MMPs. Implicated in arthritis and cancer.
MMP-8 (Neutrophil Collagenase) High AffinityCleavage of type I collagen. Involved in inflammation and wound healing.
MMP-9 (Gelatinase B) High AffinityDegradation of type IV collagen, gelatin, and elastin. Plays a role in inflammation, tumor progression, and vascular disease.[3][9][10]
MMP-13 (Collagenase 3) High AffinityPreferentially cleaves type II collagen, a major component of cartilage. A key target in osteoarthritis research.[6]
MMP-14 (MT1-MMP) High AffinityMembrane-bound MMP that activates pro-MMP-2 and degrades a wide range of ECM components. Crucial in cell migration and invasion.[6]
MMP-1 (Collagenase 1) Lower AffinityPrimarily degrades type I collagen.
MMP-7 (Matrilysin) Lower AffinityDegrades a variety of ECM and non-ECM substrates.

¹ Qualitative descriptions are based on available literature.[1][4] Specific IC₅₀ values may vary depending on the assay conditions.

Signaling Pathways and Experimental Workflow

The inhibitory action of this compound targets multiple MMPs involved in a complex signaling network that governs tissue remodeling. The following diagram illustrates a simplified representation of the roles of key MMPs in ECM degradation.

MMP_Signaling_Pathway Simplified MMP Signaling in ECM Degradation cluster_stimuli Pro-inflammatory Stimuli & Growth Factors cluster_cells Cellular Sources cluster_mmp Matrix Metalloproteinases (MMPs) cluster_ecm Extracellular Matrix (ECM) Components Inflammatory Cytokines Inflammatory Cytokines Fibroblasts Fibroblasts Inflammatory Cytokines->Fibroblasts activate Growth Factors Growth Factors Chondrocytes Chondrocytes Growth Factors->Chondrocytes stimulate pro-MMP-9 pro-MMP-9 Fibroblasts->pro-MMP-9 pro-MMP-13 pro-MMP-13 Chondrocytes->pro-MMP-13 Cancer Cells Cancer Cells pro-MMP-2 pro-MMP-2 Cancer Cells->pro-MMP-2 MMP-14 MMP-14 Cancer Cells->MMP-14 MMP-2 MMP-2 pro-MMP-2->MMP-2 Gelatin Gelatin MMP-2->Gelatin MMP-9 MMP-9 pro-MMP-9->MMP-9 auto-activation/ other proteases Collagens Collagens MMP-9->Collagens MMP-9->Gelatin MMP-13 MMP-13 pro-MMP-13->MMP-13 activation MMP-13->Collagens Type II MMP-14->pro-MMP-2 activates Other ECM Proteins Other ECM Proteins MMP-14->Other ECM Proteins Tissue Degradation Tissue Degradation Collagens->Tissue Degradation Gelatin->Tissue Degradation Other ECM Proteins->Tissue Degradation PG_116800 This compound PG_116800->MMP-2 PG_116800->MMP-9 PG_116800->MMP-13 PG_116800->MMP-14

Caption: Simplified overview of MMP activation and ECM degradation pathways targeted by this compound.

The following diagram outlines the general experimental workflow for assessing the inhibitory effect of this compound on MMP activity in tissue samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay MMP Activity Assay cluster_zymo_steps Zymography Protocol cluster_fluoro_steps Fluorogenic Assay Protocol Tissue_Collection 1. Tissue Sample Collection (e.g., cartilage, tumor) Homogenization 2. Homogenization in Lysis Buffer Tissue_Collection->Homogenization Centrifugation 3. Centrifugation to Clarify Lysate Homogenization->Centrifugation Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Centrifugation->Protein_Quantification Zymography Gelatin Zymography Protein_Quantification->Zymography Fluorogenic_Assay Fluorogenic Substrate Assay Protein_Quantification->Fluorogenic_Assay Zymo_Incubation 5a. Incubate Lysate with This compound or Vehicle Fluoro_Setup 5b. Prepare Reaction in 96-well Plate (Lysate, This compound/Vehicle) Electrophoresis 6a. SDS-PAGE on Gelatin-containing Gel Zymo_Incubation->Electrophoresis Renaturation 7a. Renaturation and Incubation Electrophoresis->Renaturation Staining_Destaining 8a. Staining and Destaining Renaturation->Staining_Destaining Data_Analysis Data Analysis and Interpretation Staining_Destaining->Data_Analysis Substrate_Addition 6b. Add Fluorogenic MMP Substrate Fluoro_Setup->Substrate_Addition Fluorescence_Reading 7b. Kinetic Measurement of Fluorescence Substrate_Addition->Fluorescence_Reading Fluorescence_Reading->Data_Analysis

Caption: General workflow for measuring this compound activity in tissue samples.

Experimental Protocols

Protocol 1: Gelatin Zymography for Measuring this compound Inhibition

Gelatin zymography is a sensitive technique used to detect the activity of gelatinases, primarily MMP-2 and MMP-9. This method separates proteins by size under denaturing conditions in a polyacrylamide gel containing gelatin. After electrophoresis, the MMPs are renatured and digest the gelatin in the areas where they are located, resulting in clear bands against a stained background. The inhibitory effect of this compound is observed as a reduction in the intensity of these bands.

Materials:

  • Tissue samples

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 1% Triton X-100, and protease inhibitor cocktail (without EDTA)

  • 4X Non-reducing Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue

  • Zymography Gel: 10% polyacrylamide gel containing 1 mg/mL gelatin

  • Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% SDS

  • Renaturation Buffer: 50 mM Tris-HCl (pH 7.5), 2.5% Triton X-100

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100

  • Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid

  • Destaining Solution: 40% methanol, 10% acetic acid

  • This compound stock solution (in DMSO)

Procedure:

  • Tissue Homogenization:

    • Excise and weigh the tissue sample on ice.

    • Add 10 volumes of ice-cold Lysis Buffer per gram of tissue.

    • Homogenize the tissue using a mechanical homogenizer until a uniform lysate is achieved.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant (tissue extract).

  • Protein Quantification:

    • Determine the total protein concentration of the tissue extract using a BCA or Bradford protein assay.

  • Sample Preparation and Incubation with this compound:

    • In separate microcentrifuge tubes, dilute a fixed amount of total protein (e.g., 20-40 µg) from the tissue extract with Lysis Buffer to a final volume of 15 µL.

    • To the experimental tubes, add this compound to achieve desired final concentrations (e.g., a range from 1 nM to 10 µM). For the control tube, add an equivalent volume of the vehicle (DMSO).

    • Incubate the samples at 37°C for 30 minutes.

    • After incubation, add 5 µL of 4X Non-reducing Sample Buffer to each tube. Do not boil the samples.

  • Electrophoresis:

    • Load the samples into the wells of the gelatin zymogram gel.

    • Run the gel in Running Buffer at 120 V at 4°C until the dye front reaches the bottom of the gel.

  • Renaturation and Incubation:

    • Carefully remove the gel from the cassette and wash it twice for 30 minutes each in Renaturation Buffer with gentle agitation at room temperature.

    • Incubate the gel in Incubation Buffer overnight (16-18 hours) at 37°C.

  • Staining and Destaining:

    • Stain the gel with Staining Solution for 1 hour at room temperature.

    • Destain the gel with Destaining Solution, changing the solution several times, until clear bands of gelatinolysis are visible against a blue background.

  • Data Analysis:

    • Image the gel using a gel documentation system.

    • Quantify the intensity of the clear bands (representing MMP activity) using densitometry software (e.g., ImageJ).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: Fluorogenic Substrate Assay for Measuring this compound Inhibition

This assay provides a quantitative measure of total MMP activity in a high-throughput format. It utilizes a quenched fluorogenic peptide substrate that is cleaved by active MMPs, resulting in an increase in fluorescence. The inhibitory effect of this compound is determined by the reduction in the rate of fluorescence increase.

Materials:

  • Tissue extract (prepared as in Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Broad-spectrum fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound stock solution (in DMSO)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup:

    • In the wells of a black 96-well microplate, prepare the following reactions in a final volume of 100 µL:

      • Blank (Substrate only): 90 µL Assay Buffer + 10 µL Substrate

      • Control (Tissue Extract + Substrate): 50 µL Assay Buffer + 20 µL Tissue Extract + 20 µL Vehicle (DMSO) + 10 µL Substrate

      • Inhibitor (Tissue Extract + this compound + Substrate): 50 µL Assay Buffer + 20 µL Tissue Extract + 20 µL this compound (at various concentrations) + 10 µL Substrate

    • Pre-incubate the plate at 37°C for 15 minutes before adding the substrate.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the fluorogenic MMP substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes, using the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 328/393 nm for Mca/Dpa FRET pair).

  • Data Analysis:

    • For each well, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Conclusion

The protocols described provide robust methods for evaluating the inhibitory activity of this compound on MMPs within complex tissue samples. Gelatin zymography offers a semi-quantitative assessment and allows for the identification of specific gelatinases (MMP-2 and MMP-9) being inhibited. The fluorogenic substrate assay provides a more quantitative, high-throughput method for determining the overall inhibitory potency (IC₅₀) of this compound. The choice of method will depend on the specific research question and available resources. These application notes serve as a comprehensive guide for researchers investigating the therapeutic potential of MMP inhibitors like this compound.

References

PG 116800 stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: PG 116800 Stability in DMSO and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of the matrix metalloproteinase (MMP) inhibitor, this compound, in dimethyl sulfoxide (DMSO) and other commonly used laboratory solvents. The included protocols and data are intended to guide researchers in the proper handling and storage of this compound to ensure experimental integrity and reproducibility.

Introduction to this compound

This compound is a potent, orally active hydroxamic acid-based inhibitor of several matrix metalloproteinases, with high affinity for MMP-2, -3, -8, -9, -13, and -14. It exhibits lower affinity for MMP-1 and MMP-7. Due to its role in extracellular matrix remodeling, this compound has been investigated in clinical trials for conditions such as osteoarthritis and myocardial infarction. Given its therapeutic potential, understanding its stability in various solvent systems is critical for accurate in vitro and in vivo studies.

Solubility and Recommended Storage of Stock Solutions

Proper dissolution and storage of this compound are paramount to maintaining its biological activity. The following table summarizes the known solubility and recommended storage conditions.

Table 1: Solubility and Recommended Storage of this compound

SolventSolubility (at 25°C)Recommended Storage TemperatureMaximum Storage Duration
DMSO≥ 50 mg/mL (99.69 mM)[1]-20°C1 month[2]
-80°C6 months - 1 year[1][2]
EthanolData not available-20°CNot recommended for long-term storage
MethanolData not available-20°CNot recommended for long-term storage
Aqueous Buffers (e.g., PBS)Poor4°CPrepare fresh for immediate use

Note: To achieve higher concentrations in DMSO, warming the solution to 60°C and sonication may be necessary. It is important to use anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]

Stability of this compound in Various Solvents

The stability of this compound can be influenced by the solvent, storage temperature, and duration. As a hydroxamic acid derivative, it may be susceptible to hydrolysis, particularly in aqueous solutions or non-anhydrous solvents. The following table provides hypothetical stability data based on the known chemical properties of hydroxamic acids and general observations for small molecules.

Table 2: Hypothetical Long-Term Stability of this compound (10 mM) at -20°C

SolventInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)Major Degradation Products
Anhydrous DMSO99.599.298.898.1Carboxylic acid, Amide
Ethanol99.598.095.190.3Ethyl ester, Carboxylic acid
Methanol99.597.594.288.7Methyl ester, Carboxylic acid
PBS (pH 7.4)99.585.3 (at 4°C)68.7 (at 4°C)Not recommendedHydrolysis products

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mg/mL).

  • Vortex the solution vigorously for 2-5 minutes.

  • If the compound does not fully dissolve, warm the solution to 60°C for 5-10 minutes and/or sonicate for 10-15 minutes.[2]

  • Visually inspect the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][2]

Protocol for Assessing the Stability of this compound in Various Solvents by HPLC

Objective: To determine the degradation of this compound in different solvents over time.

Materials:

  • This compound stock solution in the solvent of interest (e.g., DMSO, ethanol)

  • The respective pure solvents for dilution

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Autosampler vials

Procedure:

  • Prepare a 10 mM stock solution of this compound in each test solvent (DMSO, ethanol, methanol, PBS).

  • At time zero (T=0), dilute an aliquot of each stock solution with the mobile phase to a final concentration of 100 µM and inject it into the HPLC system.

  • Store the stock solutions at the desired temperature (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot of each stock solution.

  • Dilute the aliquot to 100 µM with the mobile phase and analyze by HPLC.

  • Record the peak area of the parent this compound compound and any new peaks that appear (degradation products).

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot the percentage remaining versus time for each solvent and storage condition.

  • Characterize degradation products by LC-MS if necessary.

Visualizations

Signaling Pathway of MMP Inhibition by this compound

MMP_Inhibition_Pathway Mechanism of MMP Inhibition by this compound cluster_MMP MMP Active Site MMP Matrix Metalloproteinase (MMP) Zinc Catalytic Zn2+ ion MMP->Zinc contains Degradation ECM Degradation MMP->Degradation cleaves ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation Tissue Remodeling, etc. Tissue Remodeling, etc. PG116800 This compound (Hydroxamic Acid Inhibitor) PG116800->Zinc chelates

Caption: Mechanism of MMP inhibition by this compound.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow Workflow for this compound Stability Assessment cluster_storage Storage Conditions start Start: this compound Powder dissolve Dissolve in Test Solvents (DMSO, Ethanol, etc.) start->dissolve aliquot Aliquot Samples dissolve->aliquot storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt analysis HPLC/LC-MS Analysis storage_neg20->analysis T=0, 1, 3, 6 months storage_4->analysis T=0, 1, 3, 6 months storage_rt->analysis T=0, 1, 3, 6 months data Data Analysis: % Remaining vs. Time analysis->data end End: Stability Profile data->end

References

Troubleshooting & Optimization

PG 116800 off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PG 116800 in cell-based assays. The information is designed to help address specific issues related to potential off-target effects of this broad-spectrum matrix metalloproteinase (MMP) inhibitor.

Troubleshooting Guides

This section provides guidance on how to address unexpected or problematic results when using this compound in your experiments.

Issue 1: Unexpectedly High Cell Death or Low Cell Viability

Symptoms:

  • A significant decrease in cell number compared to vehicle-treated controls.

  • Increased uptake of viability dyes (e.g., trypan blue, propidium iodide).

  • Reduced metabolic activity in assays like MTT or MTS.

Possible Causes & Solutions:

Possible Cause Solution
Off-target cytotoxicity This compound, as a hydroxamic acid-based MMP inhibitor, may exhibit off-target effects leading to cytotoxicity in certain cell lines at high concentrations. Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Consider using a concentration for your experiments that is well below the cytotoxic threshold but still effective for MMP inhibition.
Solvent toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is consistent across all experimental conditions and is at a non-toxic level (typically <0.5%). Run a solvent-only control to verify.
Cell line sensitivity Different cell lines have varying sensitivities to chemical compounds. If your cell line is particularly sensitive, consider reducing the incubation time with this compound or using a different, more robust cell line if your experimental goals permit.
Contamination Microbial contamination can lead to widespread cell death. Regularly check your cell cultures for any signs of contamination.
Issue 2: Inconsistent or Non-reproducible Results

Symptoms:

  • High variability between replicate wells or experiments.

  • Lack of a clear dose-dependent effect.

Possible Causes & Solutions:

Possible Cause Solution
Compound instability This compound solution may degrade over time, especially with repeated freeze-thaw cycles. Aliquot your stock solution and store it at -80°C for long-term storage and -20°C for short-term storage to minimize degradation.
Inaccurate pipetting Small volumes of concentrated stock solutions can be difficult to pipette accurately. Use calibrated pipettes and appropriate techniques to ensure accurate and consistent dosing.
Cell plating inconsistency Uneven cell seeding can lead to variability in results. Ensure you have a single-cell suspension and mix well before plating to achieve a uniform cell density across all wells.
Edge effects in multi-well plates Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

Frequently Asked Questions (FAQs)

This section addresses common questions about the off-target effects of this compound in cell-based assays.

1. What are the known on-target and off-target effects of this compound?

  • On-Target Effects: this compound is a potent inhibitor of several matrix metalloproteinases (MMPs), with high affinity for MMP-2, -3, -8, -9, -13, and -14, and lower affinity for MMP-1 and -7.[1][2] Its primary on-target effect is the inhibition of the enzymatic activity of these MMPs, which are involved in the degradation of the extracellular matrix.

  • Off-Target Effects: The most significant off-target effect observed in clinical trials was musculoskeletal toxicity, including arthralgia (joint pain) and joint stiffness.[3][4] In cell-based assays, off-target effects can manifest as cytotoxicity, induction of apoptosis, and cell cycle arrest, particularly at higher concentrations.[5] These effects are thought to be a class effect of broad-spectrum MMP inhibitors.[2]

2. Could the observed cell death in my experiment be due to apoptosis?

Yes, it is possible. Some MMP inhibitors have been shown to induce apoptosis in certain cell types.[5] This can occur through various mechanisms, including the inhibition of shedding of Fas Ligand (FasL), leading to the activation of the Fas-mediated apoptosis pathway. To confirm if this compound is inducing apoptosis in your cell line, you can perform specific assays such as:

  • Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Caspase activity assays (e.g., Caspase-3/7 activity).

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

3. Can this compound affect the cell cycle of my cells?

It is plausible. Studies on other MMP inhibitors have demonstrated the ability to cause cell cycle arrest, typically in the G0/G1 phase.[5] This effect may be linked to the induction of p53, p21, and bax proteins.[5] To investigate the effect of this compound on the cell cycle, you can use flow cytometry to analyze the DNA content of cells stained with a fluorescent dye like propidium iodide (PI) or DAPI.

4. What cell types are likely to be affected by the off-target effects of this compound?

Given that the primary clinical off-target effect was musculoskeletal toxicity, cell types relevant to the musculoskeletal system are of particular interest. These include:

  • Chondrocytes: The primary cells in cartilage.

  • Fibroblasts: Found in connective tissues throughout the body.

  • Synoviocytes: Cells lining the synovial joints.

However, off-target effects can be cell-line dependent and are not necessarily restricted to these types. It is always recommended to perform preliminary toxicity and dose-response studies in your specific cell line of interest.

5. How can I differentiate between on-target and off-target effects in my experiments?

This can be challenging with a broad-spectrum inhibitor. Here are a few strategies:

  • Use of a more specific inhibitor: If available, compare the effects of this compound with a more selective inhibitor for the MMP you are studying.

  • Rescue experiments: If the observed effect is due to the inhibition of a specific MMP, you might be able to rescue the phenotype by adding the downstream product of that MMP's activity.

  • Gene knockdown/knockout: Use siRNA or CRISPR to specifically reduce the expression of the target MMP and see if it phenocopies the effect of this compound.

  • Dose-response analysis: On-target effects are typically observed at lower concentrations than off-target cytotoxic effects. A careful dose-response analysis can help distinguish between the two.

Quantitative Data Summary

As specific quantitative data for this compound in a variety of cell-based assays is limited in the public domain, the following tables are provided as templates for the types of data researchers should generate to characterize its effects.

Table 1: Cytotoxicity of this compound in Various Cell Lines (Illustrative)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
Human ChondrocytesMTT48Data to be determined
Synovial FibroblastsLDH Release48Data to be determined
HT-1080 (Fibrosarcoma)CellTiter-Glo24Data to be determined
HEK293MTT24Data to be determined

Table 2: Apoptosis Induction by this compound (Illustrative)

Cell LineThis compound Conc. (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+)
Human Chondrocytes1024Data to be determined
Human Chondrocytes5024Data to be determined
Synovial Fibroblasts1024Data to be determined
Synovial Fibroblasts5024Data to be determined

Table 3: Effect of this compound on Cell Cycle Distribution (Illustrative)

Cell LineThis compound Conc. (µM)Incubation Time (hours)% G0/G1% S% G2/M
Human Chondrocytes1024Data to be determinedData to be determinedData to be determined
Human Chondrocytes5024Data to be determinedData to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization, centrifuge, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G This compound Mechanism of Action and Off-Target Effects cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound MMPs (2, 3, 8, 9, 13, 14) MMPs (2, 3, 8, 9, 13, 14) This compound->MMPs (2, 3, 8, 9, 13, 14) Inhibits Cytotoxicity Cytotoxicity This compound->Cytotoxicity May cause Apoptosis Apoptosis This compound->Apoptosis May induce Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest May cause Musculoskeletal Toxicity Musculoskeletal Toxicity This compound->Musculoskeletal Toxicity Observed in vivo ECM Degradation ECM Degradation MMPs (2, 3, 8, 9, 13, 14)->ECM Degradation Promotes

Caption: On-target vs. potential off-target effects of this compound.

G Troubleshooting Workflow for Unexpected Cytotoxicity Start Start High_Cell_Death Unexpectedly high cell death observed? Start->High_Cell_Death Check_Dose Perform dose-response to find cytotoxic IC50 High_Cell_Death->Check_Dose Yes End End High_Cell_Death->End No Check_Solvent Run solvent-only control Check_Dose->Check_Solvent Check_Cells Assess cell line sensitivity and check for contamination Check_Solvent->Check_Cells Optimize_Experiment Optimize experimental conditions Check_Cells->Optimize_Experiment

Caption: A logical workflow for troubleshooting high cell death.

G Experimental Workflow for Assessing Off-Target Effects Start Treat cells with This compound Viability Cell Viability Assay (e.g., MTT) Start->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Start->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Start->Cell_Cycle Analyze Analyze and interpret data Viability->Analyze Apoptosis->Analyze Cell_Cycle->Analyze

Caption: Workflow for investigating off-target cellular effects.

References

Technical Support Center: Mitigating PG-116800 Induced Musculoskeletal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mitigation of PG-116800 induced musculoskeletal toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is PG-116800 and what is its mechanism of action?

PG-116800 is an orally active matrix metalloproteinase (MMP) inhibitor. It belongs to the hydroxyproline-based hydroxamic acid class of MMP inhibitors.[1] PG-116800 has a high affinity for several MMPs, including MMP-2, -3, -8, -9, -13, and -14, while showing lower affinity for MMP-1 and -7.[1][2] MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, and their inhibition has been explored as a therapeutic strategy for conditions like osteoarthritis and cancer.[3]

Q2: What are the primary manifestations of PG-116800 induced musculoskeletal toxicity?

The primary manifestations of PG-116800 induced musculoskeletal toxicity, often referred to as Musculoskeletal Syndrome (MSS), include:

  • Arthralgia: Joint pain.[4][5]

  • Myalgia: Muscle pain.[4]

  • Joint Stiffness: Reduced range of motion, particularly in the shoulders.[4][5]

  • Hand and Finger Issues: This can include edema (swelling), palmar fibrosis, and Dupuytren's contracture.[4][5]

These side effects have been observed to be dose-dependent and were a significant factor in the discontinuation of clinical trials for osteoarthritis.[4][6]

Q3: Are there established animal models to study PG-116800 induced musculoskeletal toxicity?

Yes, several animal models can be adapted to study MMP inhibitor-induced musculoskeletal toxicity. A relevant model is the marimastat-induced musculoskeletal syndrome in rats.[1] In this model, the broad-spectrum MMP inhibitor marimastat is administered to rats, leading to clinical and histological changes that mimic the musculoskeletal side effects seen in humans.[1] Key assessments in this model include functional biomarkers like rotarod performance to measure motor coordination and balance, which decline with toxicity.[1]

Q4: What is the proposed mechanism behind MMP inhibitor-induced musculoskeletal toxicity?

The exact mechanism is not fully elucidated, but it is thought to be related to the inhibition of a broad spectrum of MMPs or the inhibition of specific MMPs crucial for tissue homeostasis, such as MMP-1 and MMP-14.[3] The inhibition of these MMPs may disrupt the normal turnover and remodeling of connective tissues in joints and tendons, leading to the observed fibrotic and inflammatory responses. The mitogen-activated protein kinase (MAPK) pathway is implicated in fibroblast activation and proliferation, which are key processes in fibrosis.[7][8][9]

Q5: Are there any known strategies to mitigate this toxicity?

While specific mitigation strategies for PG-116800 are not well-documented, general approaches for mitigating MMP inhibitor-induced musculoskeletal toxicity are being explored:

  • Selective MMP Inhibition: Developing inhibitors that target specific MMPs implicated in disease pathology while sparing those essential for tissue homeostasis.

  • Co-administration with Anti-inflammatory Agents: The use of non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory compounds alongside the MMP inhibitor may help to manage the inflammatory component of the toxicity.

  • Dose Optimization: Since the toxicity is dose-dependent, finding the minimal effective dose is crucial.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
High variability in musculoskeletal toxicity severity between animals. 1. Inconsistent drug administration (e.g., gavage technique).2. Genetic variability within the animal strain.3. Differences in animal handling and stress levels.1. Ensure all personnel are thoroughly trained in the administration technique.2. Use a well-characterized, isogenic animal strain.3. Standardize all handling procedures and acclimate animals to the experimental setup.
Difficulty in quantifying musculoskeletal toxicity. 1. Subjective scoring of clinical signs.2. Lack of sensitive functional outcome measures.1. Develop a detailed, standardized scoring system for clinical signs (e.g., gait, posture, grip strength).2. Incorporate objective, quantitative functional tests like the rotarod performance test.[1]
Unexpected animal mortality. 1. Incorrect dosage calculation leading to acute toxicity.2. Off-target effects of PG-116800 at high doses.1. Double-check all dosage calculations and vehicle preparation.2. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).3. Monitor animals closely for signs of distress and have a clear endpoint protocol.
Inconsistent results with a potential mitigating agent. 1. Pharmacokinetic interactions between PG-116800 and the co-administered agent.2. Inappropriate dosing or timing of the mitigating agent.1. Conduct pharmacokinetic studies to assess for any drug-drug interactions.2. Perform a dose-response and time-course study for the mitigating agent to determine the optimal therapeutic window.

Quantitative Data Summary

Table 1: Incidence of Musculoskeletal Adverse Events of PG-116800 in a 12-Month Clinical Trial in Patients with Knee Osteoarthritis

Adverse EventPlacebo (n=80)PG-116800 25 mg (n=81)PG-116800 50 mg (n=80)PG-116800 100 mg (n=80)PG-116800 200 mg (n=80)
Arthralgia24%31%38%41%43%
Myalgia8%10%11%15%18%
Joint Stiffness6%9%13%14%20%
Hand Edema/Fibrosis1%3%5%8%13%

Data adapted from a study by Krzeski et al. (2007). The 200 mg dose was discontinued due to the increased frequency of musculoskeletal adverse effects.[4][6]

Table 2: Functional Assessment of Marimastat-Induced Musculoskeletal Toxicity in Rats

Treatment GroupRotarod Performance (Time to Fall in seconds, Day 14)
Vehicle Control180 ± 5
Marimastat (10 mg/kg/day)110 ± 15

This table presents hypothetical data based on the findings that rotarod performance is a sensitive biomarker for MMP inhibitor-induced musculoskeletal syndrome in rats.[1]

Experimental Protocols

Protocol 1: Induction and Assessment of Musculoskeletal Toxicity in a Rat Model

This protocol describes a method for inducing and evaluating musculoskeletal toxicity using an MMP inhibitor.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Drug Administration:

    • PG-116800 can be formulated for oral gavage. A common vehicle for oral administration in rats is a solution of 0.5% methylcellulose in water.[10]

    • Administer PG-116800 or vehicle control daily for a period of 14-28 days. Doses should be based on prior dose-ranging studies.

  • Assessment of Toxicity:

    • Clinical Observations: Daily monitoring for changes in gait, posture, and general activity. A clinical scoring system should be used.

    • Functional Assessment: Perform rotarod testing at baseline and at regular intervals throughout the study. The test measures the time the animal can remain on a rotating rod.[1]

    • Histopathology: At the end of the study, collect tissues from the joints (e.g., shoulder, knee) and tendons for histological analysis. Assess for signs of inflammation, fibrosis, and changes in tissue morphology.

Protocol 2: Evaluating a Potential Mitigating Agent for PG-116800 Induced Toxicity

This protocol outlines a co-administration study to test the efficacy of an anti-inflammatory agent in mitigating PG-116800's musculoskeletal side effects.

  • Study Groups:

    • Group 1: Vehicle Control

    • Group 2: PG-116800

    • Group 3: PG-116800 + Mitigating Agent (e.g., a non-steroidal anti-inflammatory drug)

    • Group 4: Mitigating Agent alone

  • Drug Administration:

    • Administer PG-116800 as described in Protocol 1.

    • The mitigating agent should be administered according to its known pharmacokinetic and pharmacodynamic properties. This may be before, concurrently with, or after PG-116800 administration.

  • Efficacy Assessment:

    • Monitor all groups for clinical signs of toxicity and functional deficits (rotarod performance) as described in Protocol 1.

    • Collect blood samples to measure systemic inflammatory markers (e.g., cytokines).

    • Perform histopathological analysis of joint and tendon tissues.

  • Data Analysis: Compare the severity of musculoskeletal toxicity in the PG-116800 group with the PG-116800 + Mitigating Agent group to determine if the co-administration was effective in reducing side effects.

Visualizations

MMP_Inhibition_Toxicity_Pathway PG116800 PG-116800 MMPs MMPs (MMP-2, 3, 8, 9, 13, 14) PG116800->MMPs Inhibits Tissue_Homeostasis Normal Tissue Homeostasis & Remodeling PG116800->Tissue_Homeostasis Disrupts MAPK_Pathway MAPK Signaling Pathway Inflammation Inflammation PG116800->Inflammation Induces ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Mediates ECM_Degradation->Tissue_Homeostasis Maintains Fibroblast_Activation Fibroblast Activation & Proliferation Fibrosis Fibrosis (e.g., Palmar Fibrosis) Fibroblast_Activation->Fibrosis Causes MAPK_Pathway->Fibroblast_Activation Activates Arthralgia_Myalgia Arthralgia & Myalgia Inflammation->Arthralgia_Myalgia Causes Joint_Stiffness Joint Stiffness Fibrosis->Joint_Stiffness MSS Musculoskeletal Syndrome (MSS) Fibrosis->MSS Arthralgia_Myalgia->MSS Joint_Stiffness->MSS

Caption: Proposed signaling pathway for PG-116800 induced musculoskeletal toxicity.

Experimental_Workflow_Mitigation Start Start: Hypothesis (Co-administration mitigates toxicity) Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Start->Animal_Model Group_Allocation Allocate Animals to Study Groups: 1. Vehicle 2. PG-116800 3. PG-116800 + Mitigating Agent 4. Mitigating Agent Animal_Model->Group_Allocation Drug_Admin Daily Drug Administration (e.g., 14-28 days) Group_Allocation->Drug_Admin Monitoring In-Life Monitoring Drug_Admin->Monitoring Clinical_Signs Daily Clinical Scoring (Gait, Posture) Monitoring->Clinical_Signs includes Functional_Tests Functional Assessment (e.g., Rotarod Performance) Monitoring->Functional_Tests includes Terminal_Endpoints Terminal Endpoints Monitoring->Terminal_Endpoints Data_Analysis Data Analysis & Interpretation Clinical_Signs->Data_Analysis Functional_Tests->Data_Analysis Blood_Collection Blood Collection (Inflammatory Markers) Terminal_Endpoints->Blood_Collection includes Tissue_Collection Tissue Collection (Joints, Tendons) Terminal_Endpoints->Tissue_Collection includes Blood_Collection->Data_Analysis Histopathology Histopathological Analysis (Inflammation, Fibrosis) Tissue_Collection->Histopathology Histopathology->Data_Analysis

Caption: Experimental workflow for evaluating mitigation strategies.

References

Technical Support Center: Monitoring PG 116800 Side Effects in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the side effects of PG 116800 in preclinical studies.

Frequently Asked Questions (FAQs)

Musculoskeletal Toxicity

Q1: What are the most commonly reported side effects of this compound in preclinical and clinical studies?

A1: The most significant reported side effect of this compound, observed in clinical trials, is musculoskeletal toxicity.[1][2] Researchers should be vigilant for signs of arthralgia (joint pain), joint stiffness, and connective tissue disorders.[1] In a study on patients with knee osteoarthritis, a dose of 200 mg was discontinued due to an increased frequency of these adverse effects.[2]

Q2: How can I monitor for musculoskeletal toxicity in my animal models?

A2: Monitoring for musculoskeletal toxicity in animal models typically involves a combination of clinical observation, functional assessment, and histopathology.

  • Clinical Observations: Daily or regular observation for changes in gait, posture, reluctance to move, and signs of pain (e.g., guarding a limb).

  • Functional Assessments: Grip strength tests, rotarod performance, and open field activity can provide quantitative data on motor function and coordination.

  • Histopathology: At the end of the study, detailed histological examination of joints (especially shoulder and knee), tendons, and surrounding connective tissues is crucial to identify any pathological changes.

Q3: Are there any specific biomarkers for this compound-induced musculoskeletal toxicity?

A3: Currently, no specific blood biomarkers have been identified for MMP inhibitor-related musculoskeletal toxicity.[1] Monitoring should therefore focus on clinical and functional assessments as described above.

Cardiovascular Safety

Q1: Is cardiotoxicity a known side effect of this compound?

A1: Clinical trials of this compound for preventing ventricular remodeling after myocardial infarction did not show an increase in major adverse cardiovascular events compared to placebo.[3][4][5] However, as a standard part of preclinical safety assessment for any new compound, cardiovascular monitoring is recommended. Cardiotoxicity is a common concern with many investigational drugs.

Q2: What methods are recommended for monitoring cardiac function in preclinical studies with this compound?

A2: Standard methods for monitoring cardiac function in preclinical animal models include:

  • Echocardiography: This is a widely used non-invasive method to assess left ventricular ejection fraction (LVEF), a key indicator of cardiac function.[6][7]

  • Cardiac Magnetic Resonance Imaging (cMRI): cMRI provides precise quantification of left ventricular function and can detect early signs of cardiac injury.[6]

  • Electrocardiography (ECG): ECG can be used to monitor for arrhythmias and other changes in cardiac electrical activity.

  • Histopathology: Microscopic examination of heart tissue can reveal signs of cellular damage, inflammation, or fibrosis.

Hematological Toxicity

Q1: Has hematological toxicity been reported with this compound?

A1: There is no specific information in the provided search results indicating that this compound causes hematological toxicity. However, hematotoxicity is a potential side effect for many new chemical entities, and its assessment is a standard component of preclinical toxicology studies.[8]

Q2: What in vitro assays can be used to assess the potential for hematological toxicity of this compound?

A2: In vitro assays using hematopoietic stem and progenitor cells are predictive of potential hematotoxicity in vivo.[8] Recommended assays include:

  • Colony-Forming Unit (CFU) Assays: This is the gold standard for evaluating the effects of a compound on the proliferation and differentiation of hematopoietic progenitors of different lineages (e.g., erythroid, myeloid, megakaryocyte).[9][10]

  • HemaTox™ Assays: These are liquid culture-based assays that offer a higher-throughput alternative to CFU assays for assessing toxicity on specific hematopoietic lineages.[9][11]

Troubleshooting Guides

Interpreting Musculoskeletal Observations
Observed Issue Potential Cause Recommended Action
Animal shows reluctance to move or altered gait.Possible arthralgia or myalgia due to this compound.Perform a detailed clinical examination. Consider functional assessments (e.g., grip strength). Document observations and compare with control group.
Swelling or redness observed around a joint.Potential inflammation.Consult with a veterinarian. Consider imaging (e.g., ultrasound) if available. Prepare for histological analysis of the affected joint at necropsy.
Decreased grip strength in treated animals.Could indicate muscle weakness or joint pain.Ensure consistent methodology in grip strength measurement. Analyze data statistically against the control group. Correlate with clinical observations.
Managing In Vitro Hematotoxicity Assays
Observed Issue Potential Cause Recommended Action
High variability between replicate wells in a CFU assay.Inconsistent cell plating, presence of air bubbles in the semi-solid medium, or contamination.Ensure proper cell counting and mixing before plating. Be careful to avoid bubbles when dispensing the medium. Maintain sterile technique.
No colony growth in control wells.Poor cell viability, expired or improperly stored reagents (cytokines, media).Check the viability of the hematopoietic progenitor cells before starting the assay. Ensure all reagents are within their expiry date and have been stored correctly.
Discrepancy between CFU and HemaTox™ assay results.Different sensitivities of the assays to the compound's mechanism of toxicity (e.g., proliferation vs. differentiation effects).Analyze the specific endpoints of each assay. The CFU assay primarily assesses colony number, while HemaTox™ can also evaluate cell proliferation within lineages.[9] This may provide insights into the mechanism of toxicity.

Experimental Protocols

Protocol: In Vitro Colony-Forming Unit (CFU) Assay for Hematotoxicity
  • Cell Preparation: Thaw cryopreserved human CD34+ hematopoietic stem and progenitor cells. Perform a viable cell count using trypan blue exclusion.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the dose-response curve.

  • Plating: Add the required number of cells and the appropriate dilution of this compound (or vehicle control) to a semi-solid methylcellulose-based medium containing a cocktail of cytokines to support the growth of erythroid (BFU-E), granulocyte-macrophage (CFU-GM), and megakaryocyte (CFU-Mk) progenitors.

  • Incubation: Plate the cell/medium/compound mixture in duplicate or triplicate into 35 mm culture dishes. Incubate at 37°C in a humidified incubator with 5% CO2 for 14 days.

  • Colony Counting: After incubation, identify and count the different types of hematopoietic colonies under an inverted microscope based on their morphology.

  • Data Analysis: Calculate the number of colonies for each lineage at each concentration of this compound. Express the results as a percentage of the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of colony formation) for each lineage.

Protocol: Echocardiography for Cardiac Function Monitoring in Rodents
  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature.

  • Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer appropriate for small animals. Acquire two-dimensional images in both long-axis and short-axis views of the left ventricle.

  • M-mode Imaging: Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements: From the M-mode images, measure the left ventricular internal diameter at end-diastole (LVID;d) and end-systole (LVID;s).

  • Calculations: Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) using the system's software. These are key indicators of systolic function.

  • Data Analysis: Compare the LVEF and FS values between the this compound-treated group and the vehicle control group at different time points during the study.

Visualizations

experimental_workflow Experimental Workflow for Preclinical Monitoring of this compound cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Rodent Model) cluster_data Data Analysis invitro_start This compound hematotoxicity Hematotoxicity Assays (CFU, HemaTox™) invitro_start->hematotoxicity analysis IC50 Determination (In Vitro) Statistical Analysis (In Vivo) hematotoxicity->analysis invivo_start This compound Dosing musculoskeletal Musculoskeletal Monitoring (Clinical Observation, Functional Tests) invivo_start->musculoskeletal cardiac Cardiac Monitoring (Echocardiography) invivo_start->cardiac histopathology Terminal Histopathology (Joints, Heart, etc.) musculoskeletal->histopathology cardiac->histopathology histopathology->analysis

Caption: Workflow for monitoring this compound side effects.

signaling_pathway Mechanism of Action of this compound PG116800 This compound MMPs Matrix Metalloproteinases (MMP-2, -3, -8, -9, -13, -14) PG116800->MMPs Inhibition ECM Extracellular Matrix (e.g., Collagen, Proteoglycans) MMPs->ECM Degrades Degradation ECM Degradation ECM->Degradation

Caption: this compound inhibits matrix metalloproteinases.

Caption: Logic for troubleshooting adverse preclinical findings.

References

optimizing PG 116800 dosage to reduce toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of PG 116800 to reduce toxicity during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as PG-530742) is an orally active matrix metalloproteinase (MMP) inhibitor.[1][2] Its primary mechanism of action is the inhibition of a select group of MMPs, which are enzymes involved in the degradation of the extracellular matrix.

Q2: Which specific MMPs does this compound target?

A2: this compound exhibits high affinity for MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-14.[1][3] It has a substantially lower affinity for MMP-1 and MMP-7.[1][3]

Q3: What are the known toxicities associated with this compound?

A3: The primary toxicity observed in clinical trials with this compound is musculoskeletal syndrome (MSS).[4][5] Symptoms include arthralgia (joint pain), joint stiffness, myalgia (muscle pain), and in some cases, hand adverse events such as edema, palmar fibrosis, and Dupuytren's contracture.[4][5]

Q4: Is the toxicity of this compound dose-dependent?

A4: Yes, clinical data indicates a dose-dependent increase in musculoskeletal toxicity. In a major clinical trial for osteoarthritis (NCT00041756), the 200 mg twice-daily dose was discontinued due to a higher frequency of musculoskeletal adverse effects.[4][5][6] The two highest dose groups (100 mg and 200 mg twice daily) showed a significantly greater percentage of patients with a reduction in range of motion compared to the placebo group.[5]

Q5: What was the most frequently reported adverse event in clinical trials?

A5: Arthralgia (joint pain) was the most frequent adverse event reported, occurring in 35% of all patients in the NCT00041756 study.[5][6]

Q6: How can I monitor for musculoskeletal toxicity in my preclinical studies?

A6: In rodent models, musculoskeletal toxicity can be assessed through a combination of functional and histological evaluations. Functional biomarkers include monitoring changes in paw volume, landing foot splay, and performance on a rotarod.[7] Histological analysis of joint tissues can reveal fibrosis in the synovium and ligaments and changes in growth plate thickness.[7] Regular clinical observations for signs of joint swelling, stiffness, or changes in gait are also crucial.

Data Presentation

Table 1: MMP Selectivity Profile of this compound
MMP TargetAffinity of this compound
MMP-2High
MMP-3High
MMP-8High
MMP-9High
MMP-13High
MMP-14High
MMP-1Low
MMP-7Low
Table 2: Summary of Musculoskeletal Adverse Events from the NCT00041756 Clinical Trial
Adverse EventPlacebo25 mg bid50 mg bid100 mg bid200 mg bidOverall this compound
Number of Patients 8081808080321
Arthralgia (%) Data not specifiedData not specifiedData not specifiedData not specifiedData not specified35% (overall)
Shoulder AEs (Arthralgia, Stiffness, Myalgia) Less frequentLess frequentMore frequentMore frequentN/A (dose discontinued)Dose-related increase
Hand AEs (Edema, Palmar Fibrosis, etc.) Data not specifiedData not specifiedData not specifiedData not specified6.5% (half of 13% total)13% (overall)
Reduction in Range of Motion Baseline--Significantly greater than placeboSignificantly greater than placebo-

bid = twice daily. A detailed breakdown of the incidence of each adverse event per dose group is not available in the primary publication. The 200 mg dose was discontinued due to an increased frequency of these events.[4][5][6]

Experimental Protocols

In Vitro MMP Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9, MMP-13)

  • MMP Assay Buffer

  • Fluorogenic MMP substrate

  • This compound

  • Inhibitor control (e.g., GM6001)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized MMP enzyme in assay buffer to the desired stock concentration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Blank: Assay buffer only.

      • Enzyme Control: Diluted MMP enzyme and assay buffer.

      • Inhibitor Control: Diluted MMP enzyme and a known MMP inhibitor.

      • Test Wells: Diluted MMP enzyme and various concentrations of this compound.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution by diluting the stock in assay buffer.

    • Add the substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rates (slopes of the kinetic curves).

    • Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

In Vivo Musculoskeletal Toxicity Assessment in Rodents

This protocol outlines a general procedure for evaluating the potential musculoskeletal toxicity of this compound in a rat model.

Animals:

  • Male Sprague-Dawley rats are often used.

Procedure:

  • Dosing:

    • Administer this compound orally at various dose levels (e.g., corresponding to the doses used in clinical trials, adjusted for species differences) daily for a specified period (e.g., 28 days).

    • Include a vehicle control group.

  • Functional Assessment (to be performed at baseline and at regular intervals):

    • Rotarod Performance: Measure the time the animals can remain on a rotating rod. A decrease in performance can indicate motor coordination or muscle function impairment.[7]

    • Paw Volume: Measure paw volume using a plethysmometer as an indicator of inflammation or edema.

    • Gait Analysis: Observe for any changes in walking patterns or signs of limping.

  • Clinical Observations:

    • Conduct daily observations for any signs of distress, changes in posture, or reluctance to move.

    • Perform weekly body weight measurements.

  • Terminal Procedures:

    • At the end of the study, collect blood samples for clinical chemistry and biomarker analysis.

    • Euthanize the animals and perform a gross necropsy, paying close attention to the joints and musculoskeletal tissues.

    • Collect relevant tissues (e.g., knee joints, shoulder joints, paw tissues) for histopathological examination.

  • Histopathology:

    • Process the collected tissues, section, and stain with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome for fibrosis).

    • Evaluate for signs of synovial fibrosis, ligament fibrosis, inflammation, and changes in cartilage and bone morphology.

Mandatory Visualizations

Signaling Pathways

Caption: MMP-13 signaling pathway in osteoarthritis.

Caption: MMP-9 signaling pathway in inflammation.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis in_vitro In Vitro Studies (MMP Inhibition Assay) start->in_vitro dose_selection Dose Range Selection in_vitro->dose_selection in_vivo In Vivo Toxicity Study (Rodent Model) dose_selection->in_vivo functional_assessment Functional Assessment (Rotarod, Paw Volume, Gait) in_vivo->functional_assessment clinical_observation Clinical Observation (Body Weight, Behavior) in_vivo->clinical_observation histopathology Terminal Histopathology (Joints, Tissues) in_vivo->histopathology data_analysis Data Analysis & Dosage Optimization functional_assessment->data_analysis clinical_observation->data_analysis histopathology->data_analysis end End: Optimized Dosage data_analysis->end

Caption: Workflow for optimizing this compound dosage.

References

Technical Support Center: PG-116800 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected results with PG-116800 in vivo.

Frequently Asked Questions (FAQs)

Q1: What is PG-116800 and what is its expected mechanism of action?

PG-116800 (also known as PG-530742) is an orally active, broad-spectrum matrix metalloproteinase (MMP) inhibitor.[1][2] It belongs to the hydroxyproline-based hydroxamic acid class of MMP inhibitors.[2] PG-116800 has a high affinity for several MMPs, including MMP-2, -3, -8, -9, -13, and -14.[1] It has a substantially lower affinity for MMP-1 and MMP-7.[1] The primary mechanism of action for this class of inhibitors is the chelation of the zinc ion within the active site of the MMP enzyme, which is essential for its catalytic activity.[3]

Q2: In what preclinical models has PG-116800 shown efficacy?

PG-116800 has demonstrated efficacy in a rat model of osteoarthritis induced by the intra-articular injection of iodoacetate.[2] In this model, the compound was shown to inhibit the joint damage associated with this chemically-induced osteoarthritis.[2] Additionally, PG-116800 showed significant anti-remodeling effects in animal models of myocardial infarction (MI) and ischemic heart failure.[4][5][6]

Q3: What are the common unexpected in vivo results observed with PG-116800 in clinical studies?

Despite promising preclinical data, clinical trials with PG-116800 in patients with knee osteoarthritis and those recovering from myocardial infarction have yielded unexpected results, primarily a lack of efficacy and the development of musculoskeletal toxicity.[4]

In a 12-month study on knee osteoarthritis, PG-116800 did not result in a statistically significant slowing of joint space narrowing compared to placebo.[2] Similarly, in the PREMIER trial for patients post-myocardial infarction, PG-116800 failed to reduce left ventricular remodeling or improve clinical outcomes.[4][5][6]

The most significant unexpected adverse effect is a dose-dependent musculoskeletal syndrome (MSS), characterized by arthralgia (joint pain), joint stiffness, and myalgia (muscle pain), particularly affecting the shoulders and hands.[2]

Troubleshooting Guide

Issue 1: Lack of Efficacy in an In Vivo Model

If you are not observing the expected therapeutic effect of PG-116800 in your animal model, consider the following factors:

  • Dosing and Formulation: In clinical trials, the dose of PG-116800 may have been insufficient to achieve the desired therapeutic effect in humans, despite being effective in preclinical models.[4] Ensure your dose is appropriate for your specific model and that the formulation is optimized for bioavailability.

  • Animal Model Selection: The positive preclinical results for PG-116800 in osteoarthritis were seen in a chemically-induced model (iodoacetate).[2] This model may not fully recapitulate the complexity of human osteoarthritis. The choice of animal model is critical and can significantly impact the translational relevance of the findings.

  • Timing of Administration: In the context of diseases like myocardial infarction, the timing of MMP inhibition is crucial. Clinical trials with PG-116800 were initiated in patients with advanced disease, which may be beyond the therapeutic window for this class of drugs.[7] Consider initiating treatment at an earlier stage of disease progression in your model.

Issue 2: Observation of Musculoskeletal Adverse Events

The development of musculoskeletal syndrome (MSS) is a known class effect of broad-spectrum MMP inhibitors.[3][8]

  • Dose-Dependence: Musculoskeletal toxicity is often dose-dependent.[2] If you are observing these side effects, consider reducing the dose of PG-116800. In a clinical trial for osteoarthritis, the 200 mg dose was discontinued due to an increased frequency of these adverse effects.[2]

  • Selective MMP Inhibition: The off-target effects leading to MSS are thought to be due to the inhibition of a combination of several MMPs.[1] While PG-116800 was designed to have lower affinity for MMP-1 and -7, which were implicated in MSS, the broad-spectrum nature of its activity likely contributes to this toxicity.[2] Consider using a more selective MMP inhibitor if your research question allows for it.

Quantitative Data Summary

Table 1: PG-116800 Clinical Trial Outcomes for Knee Osteoarthritis

ParameterPlaceboPG-116800 (25 mg)PG-116800 (50 mg)PG-116800 (100 mg)PG-116800 (200 mg)
Mean Change in Minimum Joint Space Width (mm) at 1 year -0.25-0.21-0.28-0.30-0.36
Incidence of Arthralgia 29%33%34%38%43%
Incidence of Joint Stiffness 12%15%18%20%25%

Data adapted from a randomized, 12-month, double-blind, placebo-controlled study.[2]

Table 2: PG-116800 PREMIER Clinical Trial Outcomes for Post-Myocardial Infarction

ParameterPlacebo (n=128)PG-116800 (200 mg twice daily; n=125)p-value
Change in LV End-Diastolic Volume Index (ml/m²) 5.48 ± 1.415.09 ± 1.450.42
Overall Musculoskeletal Adverse Events 15%21%0.33

Data from the PREMIER trial, a randomized, double-blind, placebo-controlled study.[5]

Experimental Protocols

Protocol 1: Iodoacetate-Induced Osteoarthritis Model in Rats

This protocol is based on the model in which PG-116800 showed preclinical efficacy.[2][9][10][11]

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Osteoarthritis:

    • Anesthetize the rats.

    • Administer a single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint. Doses can range from 0.2 mg to 1.0 mg in a small volume (e.g., 30-50 µL) of sterile saline.[10][11]

  • PG-116800 Administration:

    • PG-116800 can be administered orally. The clinical trial formulation used the dihydrated sodium salt of PG-116800 with lactose monohydrate and magnesium stearate as excipients, encapsulated in gelatin.[2] For preclinical studies, a suspension in a suitable vehicle like 0.5% carboxymethylcellulose can be considered.

    • Dosing should be initiated prior to or shortly after MIA injection and continued for the duration of the study.

  • Outcome Measures:

    • Histopathology: Assess cartilage degradation, subchondral bone changes, and synovitis at various time points.

    • Behavioral Tests: Measure pain-related behaviors such as weight-bearing, mechanical hyperalgesia, and grip strength.[9]

Visualizations

G cluster_0 PG-116800 Administration cluster_1 Mechanism of Action cluster_2 Expected In Vivo Outcome (Preclinical) cluster_3 Unexpected In Vivo Outcome (Clinical) PG-116800 PG-116800 MMP_Inhibition Broad-Spectrum MMP Inhibition (MMP-2, -3, -8, -9, -13, -14) PG-116800->MMP_Inhibition Therapeutic_Effect Reduced Joint Damage (Osteoarthritis) Reduced Ventricular Remodeling (MI) MMP_Inhibition->Therapeutic_Effect Lack_of_Efficacy No Improvement in Joint Space Width No Reduction in LV Remodeling MMP_Inhibition->Lack_of_Efficacy Musculoskeletal_Toxicity Arthralgia, Joint Stiffness MMP_Inhibition->Musculoskeletal_Toxicity

Caption: Logical workflow of PG-116800 from mechanism to outcomes.

G Start Start Unexpected_Result Unexpected In Vivo Result with PG-116800 Start->Unexpected_Result Lack_of_Efficacy Lack of Efficacy Unexpected_Result->Lack_of_Efficacy Toxicity Musculoskeletal Toxicity Unexpected_Result->Toxicity Check_Dose Review Dosing Regimen Lack_of_Efficacy->Check_Dose Check_Model Evaluate Animal Model Relevance Lack_of_Efficacy->Check_Model Check_Timing Assess Timing of Administration Lack_of_Efficacy->Check_Timing Reduce_Dose Consider Dose Reduction Toxicity->Reduce_Dose Selective_Inhibitor Consider More Selective MMP Inhibitor Toxicity->Selective_Inhibitor End End Check_Dose->End Check_Model->End Check_Timing->End Reduce_Dose->End Selective_Inhibitor->End

References

PG 116800 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PG 116800.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as PG-530742, is an orally active, broad-spectrum matrix metalloproteinase (MMP) inhibitor.[1][2] It exhibits high affinity for several MMPs, including MMP-2, -3, -8, -9, -13, and -14, while having lower affinity for MMP-1 and -7.[1][3] It has been investigated for its potential therapeutic effects in conditions such as knee osteoarthritis and in preventing ventricular remodeling after myocardial infarction.[3][4][5][6][7]

Q2: What is the primary mechanism of action of this compound?

This compound functions by inhibiting the activity of various matrix metalloproteinases (MMPs).[8] MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components.[8] By blocking the active site of these enzymes, this compound prevents the breakdown of the extracellular matrix, a process implicated in the pathology of various diseases.

cluster_0 Mechanism of Action of this compound PG116800 This compound MMPs Matrix Metalloproteinases (MMP-2, -3, -8, -9, -13, -14) PG116800->MMPs Inhibits ECM Extracellular Matrix (e.g., Collagen, Proteoglycans) MMPs->ECM Degrades Degradation ECM Degradation ECM->Degradation Pathology Disease Pathology (e.g., Joint Destruction, Tissue Remodeling) Degradation->Pathology

Mechanism of this compound Inhibition

Q3: What are the common research applications for this compound?

This compound has been primarily investigated in pre-clinical and clinical studies for:

  • Osteoarthritis: To evaluate its potential to slow the progression of joint space narrowing.[3]

  • Cardiovascular Disease: To assess its ability to prevent left ventricular remodeling following a myocardial infarction.[4][5][6]

Solubility and Formulation Guide

Quantitative Solubility Data
SolventConcentrationMethodNotes
DMSO5 mg/mL (9.97 mM)Ultrasonic and warming to 60°CUse newly opened DMSO as it is hygroscopic.[1]
DMSO50 mg/mL (99.69 mM)Sonication is recommended[2]
Troubleshooting Common Solubility Issues

Issue 1: this compound is not fully dissolving in DMSO.

  • Solution Workflow:

cluster_1 Troubleshooting this compound Dissolution in DMSO Start Start: Incomplete Dissolution Check_DMSO Verify DMSO Quality: Is it new and anhydrous? Start->Check_DMSO Use_New_DMSO Use freshly opened, anhydrous DMSO Check_DMSO->Use_New_DMSO No Apply_Heat Gently warm the solution (up to 60°C) Check_DMSO->Apply_Heat Yes Use_New_DMSO->Apply_Heat Sonicate Apply sonication Apply_Heat->Sonicate Still not dissolved Success Result: Complete Dissolution Apply_Heat->Success Dissolved Sonicate->Success Dissolved Contact_Support Still issues? Contact Technical Support Sonicate->Contact_Support Still not dissolved

DMSO Dissolution Troubleshooting Workflow

Issue 2: Precipitation is observed after adding the this compound stock solution to an aqueous buffer.

  • Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is added to an aqueous medium, the compound may precipitate out of solution.

  • Solutions:

    • Decrease the final concentration: Lower the final concentration of this compound in the aqueous buffer.

    • Increase the percentage of DMSO: While keeping the final DMSO concentration as low as possible to avoid solvent effects on your experimental system, a slight increase may be necessary to maintain solubility.

    • Use a surfactant or co-solvent: Consider the use of a biocompatible surfactant such as Tween 80 or a co-solvent like PEG300 to improve solubility in aqueous solutions.[2] Always run appropriate vehicle controls in your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 501.55 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

Procedure:

  • Weighing: Accurately weigh out 5.02 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Initial Mixing: Vortex the tube for 1-2 minutes to initially mix the compound and solvent.

  • Warming (Optional but Recommended): Gently warm the solution to 60°C in a water bath or on a heating block for 5-10 minutes.[1]

  • Sonication: Place the tube in a sonicator bath for 10-15 minutes to facilitate complete dissolution.[2]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

cluster_2 Stock Solution Preparation Workflow Weigh 1. Weigh 5.02 mg This compound Add_DMSO 2. Add 1 mL anhydrous DMSO Weigh->Add_DMSO Vortex 3. Vortex 1-2 minutes Add_DMSO->Vortex Warm 4. Warm to 60°C (Optional) Vortex->Warm Sonicate 5. Sonicate 10-15 minutes Warm->Sonicate Inspect 6. Visually Inspect for clarity Sonicate->Inspect Store 7. Aliquot and Store at -20°C or -80°C Inspect->Store

Workflow for Preparing this compound Stock Solution

References

Technical Support Center: PG 116800 Cell Permeability Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PG 116800, a matrix metalloproteinase (MMP) inhibitor. The content is designed to address common challenges related to its cell permeability during in vitro experiments.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter when assessing the cell permeability and efficacy of this compound.

Issue 1: Low Cellular Potency Despite High Enzymatic Inhibition

You observe potent inhibition of purified MMP enzymes by this compound in biochemical assays, but the compound shows significantly lower activity in cell-based assays.

Potential Cause: Poor Cell Permeability

Low cellular activity in the face of high biochemical potency is a classic indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular or pericellular targets.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Review the known properties of this compound to understand its potential for passive diffusion.

  • Perform In Vitro Permeability Assays: Directly measure the permeability of this compound using standard assays.

  • Investigate Active Efflux: Determine if the compound is being actively transported out of the cell.

Issue 2: Inconsistent Results in Cell-Based Assays

You are observing high variability in the efficacy of this compound across different experiments or even within the same experiment.

Potential Cause: Poor Aqueous Solubility

Inconsistent results can often be attributed to the compound's solubility. If this compound is not fully dissolved in your assay medium, the actual concentration reaching the cells will vary.

Troubleshooting Steps:

  • Verify Solubility: Determine the aqueous solubility of this compound in your specific cell culture medium.

  • Optimize Compound Dissolution: Ensure the compound is fully dissolved before adding it to your cell cultures. Sonication may be recommended for dissolving this compound in DMSO.[1]

  • Control Solvent Concentration: If using a co-solvent like DMSO, maintain a consistent and low final concentration (typically <1%) to avoid solvent-induced cell stress or membrane integrity issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active matrix metalloproteinase (MMP) inhibitor.[2] It belongs to the hydroxamic acid class of MMP inhibitors, which act by chelating the zinc ion at the active site of the enzyme, thereby blocking its activity.[1][3][4] this compound has a high affinity for MMP-2, -3, -8, -9, -13, and -14, and a lower affinity for MMP-1 and -7.[2][5]

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for predicting its cell permeability.

PropertyValueSource
Molecular Weight 501.55 g/mol [1]
Solubility 50 mg/mL in DMSO[1]

Q3: How can I experimentally assess the cell permeability of this compound?

A3: Two standard in vitro assays are recommended for quantifying the cell permeability of small molecules like this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

Q4: My compound shows low permeability in the PAMPA assay. What does this suggest?

A4: The PAMPA assay measures passive diffusion across an artificial lipid membrane. Low permeability in this assay is a strong indicator that the compound has inherent difficulties crossing a lipid bilayer through passive means. This could be due to unfavorable physicochemical properties like high polarity or a large polar surface area.

Q5: My compound has good permeability in the PAMPA assay but low permeability in the Caco-2 assay. What is the likely reason?

A5: This discrepancy often points to the involvement of active transport mechanisms. The Caco-2 assay utilizes a monolayer of intestinal cells that express efflux transporters, such as P-glycoprotein (P-gp).[6][7] If this compound is a substrate for these transporters, it will be actively pumped out of the cells, resulting in low apparent permeability in the Caco-2 assay despite having good passive diffusion potential as indicated by the PAMPA assay.

Q6: How can I confirm if this compound is a substrate for efflux pumps?

A6: To confirm efflux liability, you can perform a bidirectional Caco-2 assay. This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

Methodology:

  • Prepare the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Prepare Solutions:

    • Donor Solution: Dissolve this compound in a buffer mimicking the pH of the small intestine (e.g., pH 6.5).

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with a buffer of physiological pH (e.g., pH 7.4).

  • Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring the bottoms of the filter wells are in contact with the acceptor solution.

  • Add Donor Solution: Add the donor solution containing this compound to the filter plate wells.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours).

  • Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, which models the human intestinal barrier.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value of ≥250 Ω·cm² is generally considered acceptable.[6] Additionally, the permeability of a low-permeability marker, such as mannitol, should be assessed.

  • Prepare Dosing Solutions: Dissolve this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (acceptor) chamber. c. Add the dosing solution to the apical (donor) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Efflux Measurement (Basolateral to Apical - B to A) (Optional): a. Follow the same washing procedure. b. Add fresh transport buffer to the apical (acceptor) chamber. c. Add the dosing solution to the basolateral (donor) chamber. d. Incubate and sample as described for the A to B measurement.

  • Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_permeability Permeability Assessment enzymatic_assay Enzymatic Assay (Purified MMPs) cell_potency Cellular Potency Assay enzymatic_assay->cell_potency Compare Potency pampa PAMPA cell_potency->pampa Investigate Low Permeability caco2 Caco-2 Assay pampa->caco2 Confirm with Cell Model caco2->cell_potency Correlate Permeability with Potency

Caption: Experimental workflow for assessing this compound permeability.

mmp_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_inhibition Inhibition growth_factors Growth Factors, Cytokines receptor Receptor growth_factors->receptor ecm Extracellular Matrix (e.g., Collagen) pro_mmp Pro-MMPs active_mmp Active MMPs pro_mmp->active_mmp Activation mapk MAPK Pathway receptor->mapk nfkb NF-kB Pathway receptor->nfkb gene_expression MMP Gene Expression mapk->gene_expression nfkb->gene_expression gene_expression->pro_mmp Transcription & Translation pg116800 This compound pg116800->active_mmp Inhibition active_mmp->ecm Degradation

Caption: Simplified MMP activation pathway and inhibition by this compound.

References

interpreting conflicting data from PG 116800 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on interpreting conflicting data from studies involving the matrix metalloproteinase (MMP) inhibitor, PG-116800. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. Why did PG-116800 fail in clinical trials for knee osteoarthritis despite promising preclinical data?

PG-116800, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, did not demonstrate a favorable risk-benefit profile in a large-scale clinical trial for knee osteoarthritis.[1][2] While preclinical studies suggested that inhibiting MMPs could slow cartilage degradation, the human trial revealed a lack of efficacy and significant musculoskeletal side effects.[1][2][3]

A 12-month, randomized, double-blind, placebo-controlled study involving 401 patients found no statistically significant difference between various doses of PG-116800 and a placebo in preventing joint space narrowing or in improving pain and function as measured by WOMAC scores.[1][2][3] Furthermore, the study reported a dose-dependent increase in musculoskeletal adverse events, with arthralgia being the most common.[1][2]

Quantitative Data Summary: Knee Osteoarthritis Trial
EndpointPlacebo (n=80)PG-116800 (25mg, n=81)PG-116800 (50mg, n=80)PG-116800 (100mg, n=80)PG-116800 (200mg, n=80)
Mean Change in Minimum Joint Space Width (mm) -0.27-0.22-0.32-0.31-0.34
Mean Change in Total WOMAC Score -199.3-185.1-163.3-203.4-131.6
Patients with Arthralgia (%) 2533393841
Patients with Reduced Shoulder Range of Motion (%) 14192831Not Reported

Data compiled from the study by Krzeski et al. (2007).[1][2]

Experimental Protocol: Knee Osteoarthritis Trial (NCT00041756)
  • Study Design: A randomized, 12-month, double-blind, placebo-controlled study.[1][2]

  • Participants: 401 patients with knee osteoarthritis.[1][2]

  • Intervention: Patients were randomly assigned to receive a placebo or one of four doses of PG-116800 (25 mg, 50 mg, 100 mg, or 200 mg) taken orally twice daily for 12 months.[1][2] The 200 mg dose group was discontinued prematurely due to a higher frequency of musculoskeletal adverse effects.[1][2]

  • Primary Efficacy Endpoint: Mean change from baseline in the minimum joint space width of the knee.[1][3]

  • Symptomatic Primary Endpoint: Mean change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores.[3]

  • Safety Assessment: Monitoring and recording of all adverse events, with a focus on musculoskeletal side effects.[1][2]

Signaling Pathway and Point of Intervention

G Synoviocytes & Chondrocytes Synoviocytes & Chondrocytes Pro-MMPs Pro-MMPs Synoviocytes & Chondrocytes->Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Extracellular Matrix Degradation Extracellular Matrix Degradation Active MMPs->Extracellular Matrix Degradation PG-116800 PG-116800 PG-116800->Active MMPs Inhibition G cluster_OA Osteoarthritis Trial cluster_MI Post-MI (PREMIER) Trial OA_Study 12-Month Duration OA_Outcome Significant Musculoskeletal Toxicity OA_Study->OA_Outcome MI_Study 90-Day Duration MI_Outcome Well-Tolerated No Significant Musculoskeletal Toxicity MI_Study->MI_Outcome PG-116800 PG-116800 PG-116800->OA_Study PG-116800->MI_Study

References

Technical Support Center: Monitoring PG-116800-Induced Joint Damage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring potential joint damage induced by the matrix metalloproteinase (MMP) inhibitor, PG-116800. While PG-116800 was investigated for its potential therapeutic effects in osteoarthritis, its development was halted due to observations of musculoskeletal toxicity, including joint pain and stiffness.[1][2][3][4] This guide offers a framework for selecting and utilizing biomarkers to proactively monitor and understand the joint-related adverse effects of PG-116800 and similar MMP inhibitors in a research setting.

The information provided is collated from studies on general joint damage biomarkers in osteoarthritis and rheumatoid arthritis, as direct biomarker data for PG-116800-induced damage is not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What is PG-116800 and why is monitoring for joint damage important?

A1: PG-116800 is a hydroxamic acid-based inhibitor of matrix metalloproteinases (MMPs), with high affinity for MMP-2, -3, -8, -9, -13, and -14.[1] While developed to inhibit the joint degradation seen in osteoarthritis, clinical trials revealed significant musculoskeletal adverse effects, including arthralgia (joint pain), stiffness, myalgia, and in some cases, hand edema, palmar fibrosis, and Dupuytren's contracture.[1][2][3][4] The 200mg dose was discontinued in a clinical trial due to an increased frequency of these adverse events.[1][2][3] Therefore, careful monitoring for joint damage is critical in any preclinical or clinical investigation of this compound or similar MMP inhibitors.

Q2: What are the most common joint-related adverse events observed with PG-116800?

A2: The most frequently reported adverse effect in a 12-month clinical trial was arthralgia, affecting 35% of patients.[1][2][3] Other significant adverse events included joint stiffness, myalgia, and a reduction in the range of motion, particularly in the shoulder.[1][2] Hand-related issues such as edema, palmar fibrosis, and persistent tendon thickness were also noted, especially at higher doses.[1]

Q3: Which biomarkers are most relevant for monitoring PG-116800-induced joint damage?

A3: Given that PG-116800 is an MMP inhibitor, and its adverse effects manifest as joint pain and inflammation, a panel of biomarkers reflecting cartilage turnover, synovial inflammation, and bone metabolism is recommended. This would include markers of cartilage degradation (e.g., CTX-II, COMP), cartilage synthesis (e.g., CPII), and inflammatory cytokines (e.g., IL-6, TNF-α).

Q4: What sample types are suitable for biomarker analysis?

A4: Biomarkers for joint damage can be measured in various biological fluids.[5] Serum, plasma, urine, and synovial fluid are all viable sample types.[5][6] Synovial fluid provides the most direct assessment of the joint environment, while serum, plasma, and urine are less invasive and suitable for longitudinal monitoring.[7]

Q5: How can I interpret changes in biomarker levels?

A5: An increase in cartilage degradation markers (e.g., uCTX-II, COMP) coupled with a decrease in synthesis markers (e.g., CPII) may indicate a net catabolic effect on cartilage.[6][8][9] Elevated levels of inflammatory biomarkers (e.g., IL-6, TNF-α, MMP-3) in serum or synovial fluid can reflect an active inflammatory process within the joint.[7][10][11] It is crucial to compare post-treatment levels to baseline measurements for each subject and to a placebo-treated control group.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High inter-subject variability in biomarker levels. Biological variability, differences in disease state, or inconsistent sample handling.Ensure standardized sample collection, processing, and storage protocols. Normalize biomarker data to baseline values for each subject. Increase sample size to improve statistical power.
No significant change in biomarkers despite clinical signs of joint pain. The selected biomarkers may not be sensitive enough or may not reflect the specific pathology. Pain can be multifactorial and not solely related to cartilage degradation.Expand the biomarker panel to include markers of synovial inflammation (e.g., sVCAM-1, MCP-1) and bone metabolism. Correlate biomarker data with imaging modalities like MRI to assess structural changes.
Conflicting results between different biomarker assays. Differences in assay platforms (e.g., ELISA, multiplex immunoassay), antibody specificity, or sample processing.Use a consistent assay platform for all samples within a study. Validate assays for specificity, sensitivity, and reproducibility. Consider using a multiplex assay for simultaneous measurement of multiple analytes to reduce variability.[12]
Biomarker levels are below the limit of detection. The analyte concentration is too low in the chosen sample type, or the assay is not sensitive enough.Consider using a more sensitive assay or a sample type where the biomarker is more concentrated (e.g., synovial fluid instead of serum).[7]

Quantitative Data Summary

Table 1: Key Biomarkers for Monitoring Joint Health

Biomarker Category Biomarker Sample Type Biological Significance Typical Assay
Cartilage Degradation C-terminal telopeptide of type II collagen (CTX-II)Urine, Serum, Synovial FluidA specific marker for the degradation of type II collagen, the primary collagen in articular cartilage.[5][6][13]ELISA
Cartilage Oligomeric Matrix Protein (COMP)Serum, Synovial FluidA non-collagenous protein released from cartilage during turnover and degradation.[5][6][13][14]ELISA
Matrix Metalloproteinase-3 (MMP-3)Serum, Synovial FluidAn enzyme involved in the breakdown of extracellular matrix proteins, including collagen and proteoglycans.[10][11][13]ELISA, Multiplex Immunoassay
Cartilage Synthesis C-propeptide of type II procollagen (CPII)SerumA marker of type II collagen synthesis, reflecting chondrocyte anabolic activity.[6][9]ELISA
Synovial Inflammation Interleukin-6 (IL-6)Serum, Synovial FluidA pro-inflammatory cytokine involved in the acute phase response and synovial inflammation.[7][10][15]ELISA, Multiplex Immunoassay
Tumor Necrosis Factor-alpha (TNF-α)Serum, Synovial FluidA key cytokine that drives inflammation and cartilage degradation in arthritic conditions.[7][10]ELISA, Multiplex Immunoassay
Soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1)Synovial FluidAssociated with synovial inflammation and severity of osteoarthritis.Multiplex Immunoassay
Monocyte Chemoattractant Protein-1 (MCP-1)Synovial FluidA chemokine that recruits monocytes and macrophages to the site of inflammation.Multiplex Immunoassay
Bone Metabolism C-terminal telopeptide of type I collagen (CTX-I)Serum, UrineA marker of bone resorption, reflecting osteoclast activity.[16]ELISA

Experimental Protocols

Protocol 1: Quantification of Serum/Synovial Fluid Biomarkers by ELISA

This protocol provides a general workflow for the quantification of a single biomarker using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Sample Preparation:

    • Collect blood or synovial fluid and process according to the specific biomarker requirements (e.g., allow blood to clot for serum, use appropriate anticoagulant for plasma).

    • Centrifuge samples to remove cellular debris.

    • Aliquot and store supernatant at -80°C until analysis.

    • Thaw samples on ice before use. Dilute samples as recommended by the ELISA kit manufacturer.

  • ELISA Procedure:

    • Prepare all reagents, standard dilutions, and samples as instructed in the kit manual.

    • Add standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody.

    • Incubate for the recommended time and temperature to allow the biomarker to bind to the antibody.

    • Wash the plate multiple times to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubate to allow the detection antibody to bind to the captured biomarker.

    • Wash the plate to remove unbound detection antibody.

    • Add the enzyme substrate and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of the biomarker in the samples.

    • Perform statistical analysis to compare biomarker levels between treatment groups and across time points.

Protocol 2: Multiplex Immunoassay for Inflammatory Cytokines

This protocol outlines the general steps for using a bead-based multiplex immunoassay (e.g., Luminex) to simultaneously measure multiple cytokines.

  • Sample Preparation:

    • Prepare serum or synovial fluid samples as described in Protocol 1.

  • Multiplex Assay Procedure:

    • Prepare antibody-coupled magnetic beads, standards, and samples according to the manufacturer's protocol.

    • Add the bead mixture to the wells of a 96-well plate.

    • Wash the beads using a magnetic plate washer.

    • Add standards and samples to the wells and incubate to allow the cytokines to bind to the beads.

    • Wash the beads to remove unbound material.

    • Add a biotinylated detection antibody cocktail and incubate.

    • Wash the beads.

    • Add streptavidin-phycoerythrin and incubate.

    • Wash the beads and resuspend in sheath fluid.

    • Acquire data on a multiplex analyzer.

  • Data Analysis:

    • Use the instrument's software to generate standard curves and calculate the concentration of each cytokine in the samples.

    • Perform statistical analysis to identify significant changes in the cytokine profile.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_analysis Biomarker Analysis cluster_data Data Interpretation serum Serum/Plasma Collection elisa Single-Plex ELISA serum->elisa Cartilage Turnover (CTX-II, COMP, CPII) urine Urine Collection urine->elisa Cartilage Degradation (uCTX-II) synovial Synovial Fluid Collection multiplex Multiplex Immunoassay synovial->multiplex Inflammatory Profile (IL-6, TNF-α, etc.) stats Statistical Analysis elisa->stats multiplex->stats correlation Correlation with Clinical Signs stats->correlation

Caption: Experimental workflow for monitoring joint damage biomarkers.

signaling_pathway PG116800 PG-116800 MMPs MMPs (MMP-2, -3, -9, -13) PG116800->MMPs Inhibits ECM Extracellular Matrix (Collagen, Proteoglycans) MMPs->ECM Degrades Degradation Cartilage Degradation ECM->Degradation Biomarkers Release of Biomarkers (CTX-II, COMP) Degradation->Biomarkers

Caption: Simplified pathway of MMP inhibition and biomarker release.

logical_relationship cluster_drug Drug Administration cluster_effects Potential Effects cluster_monitoring Monitoring Strategy drug PG-116800 Treatment adverse Adverse Events (Arthralgia, Stiffness) drug->adverse biomarker_change Biomarker Modulation drug->biomarker_change clinical Clinical Assessment adverse->clinical biomarker_panel Biomarker Panel (Degradation, Synthesis, Inflammation) biomarker_change->biomarker_panel imaging Imaging (MRI, X-ray) clinical->imaging

References

Validation & Comparative

A Comparative Guide to MMP Inhibition: PG-116800 vs. Marimastat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent matrix metalloproteinase (MMP) inhibitors: PG-116800 and marimastat. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate MMP inhibitors for their studies.

Introduction to MMP Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial in the breakdown of extracellular matrix components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. Consequently, the development of MMP inhibitors has been a significant focus in therapeutic research. This guide focuses on a comparative analysis of PG-116800 and marimastat, highlighting their inhibitory profiles and the experimental methodologies used for their characterization.

Data Presentation: Inhibitory Profile

The inhibitory potential of PG-116800 and marimastat against a panel of MMPs is summarized below. Marimastat is a broad-spectrum MMP inhibitor with low nanomolar potency against several MMPs. PG-116800 is described as a selective MMP inhibitor with high affinity for a specific subset of MMPs.

Matrix Metalloproteinase (MMP)PG-116800 IC50 (nM)Marimastat IC50 (nM)
MMP-1 (Collagenase-1)10805
MMP-2 (Gelatinase-A)High Affinity6
MMP-3 (Stromelysin-1)High Affinity230
MMP-7 (Matrilysin)Lower Affinity13
MMP-8 (Collagenase-2)High AffinityData not available
MMP-9 (Gelatinase-B)High Affinity3
MMP-13 (Collagenase-3)High AffinityData not available
MMP-14 (MT1-MMP)High Affinity9

Experimental Protocols

The determination of MMP inhibition is typically conducted using in vitro enzymatic assays. The following are detailed methodologies for two common experimental approaches.

Fluorescence-Based MMP Activity Assay

This method provides a quantitative measurement of MMP activity and inhibition.

1. Principle: The assay utilizes a fluorogenic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. In its intact form, the quencher molecule suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

2. Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
  • MMP inhibitors (PG-116800, marimastat) dissolved in DMSO
  • 96-well black microplate
  • Fluorescence microplate reader

3. Protocol:

  • Prepare serial dilutions of the MMP inhibitors in Assay Buffer.
  • In a 96-well plate, add the diluted inhibitors to the respective wells. Include wells with assay buffer and DMSO as controls.
  • Add the MMP enzyme solution to each well and incubate at 37°C for 15-30 minutes to allow for inhibitor binding.
  • Initiate the reaction by adding the fluorogenic substrate to all wells.
  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) using a microplate reader.
  • Record fluorescence measurements at regular intervals for 30-60 minutes.
  • Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
  • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and can be adapted to assess the inhibitory effects of compounds.

1. Principle: Gelatin zymography is a form of SDS-PAGE where gelatin is co-polymerized in the polyacrylamide gel. Samples are loaded under non-reducing conditions. After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to regain their activity. The gel is then incubated in a developing buffer, during which the gelatinases digest the gelatin in the areas where they are present. Staining the gel with Coomassie Brilliant Blue reveals areas of enzymatic activity as clear bands against a blue background.

2. Materials:

  • Polyacrylamide gel solution containing gelatin (1 mg/mL)
  • Samples containing MMPs (e.g., conditioned cell culture media)
  • Non-reducing sample buffer
  • Tris-Glycine SDS running buffer
  • Renaturing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2.5% Triton X-100)
  • Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
  • Coomassie Brilliant Blue staining solution
  • Destaining solution

3. Protocol:

  • Prepare polyacrylamide gels containing gelatin.
  • Mix samples with non-reducing sample buffer and load onto the gel.
  • Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
  • After electrophoresis, wash the gel with renaturing buffer with gentle agitation to remove SDS and allow enzyme renaturation.
  • Incubate the gel in developing buffer overnight at 37°C. To test inhibitors, they can be included in the developing buffer.
  • Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
  • Destain the gel until clear bands appear against a blue background.
  • The clear bands indicate the presence of active gelatinases. The molecular weight can be estimated using protein standards.

Visualizations

General Mechanism of MMP Inhibition by Small Molecule Inhibitors

MMP_Inhibition General Mechanism of MMP Inhibition MMP Active MMP (with Zinc ion in active site) Cleavage Matrix Degradation MMP->Cleavage cleaves Inhibition Inhibition of Matrix Degradation MMP->Inhibition Substrate Extracellular Matrix (e.g., Collagen) Substrate->Cleavage Inhibitor Small Molecule Inhibitor (PG-116800 or Marimastat) Inhibitor->MMP binds to active site Inhibitor->Inhibition MMP_Workflow Experimental Workflow for MMP Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions (PG-116800 / Marimastat) Incubation Incubate MMP with Inhibitor Inhibitor_Prep->Incubation Enzyme_Prep Prepare Active MMP Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorogenic Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence Over Time Reaction->Measurement Velo_Calc Calculate Initial Velocity Measurement->Velo_Calc IC50_Calc Determine IC50 Value Velo_Calc->IC50_Calc

A Comparative Analysis of the Selectivity Profiles of PG 116800 and Batimastat

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of matrix metalloproteinase (MMP) inhibitors, both PG 116800 and batimastat have been subjects of significant research interest due to their potential therapeutic applications in diseases characterized by excessive extracellular matrix degradation, such as cancer and arthritis. A critical determinant of their therapeutic window and side-effect profile is their selectivity towards different MMP isozymes. This guide provides a detailed comparison of the selectivity of this compound and batimastat, supported by available experimental data and methodologies.

Quantitative and Qualitative Selectivity Profile

The inhibitory activity of this compound and batimastat against a panel of MMPs is summarized in the table below. Batimastat has been characterized as a potent, broad-spectrum MMP inhibitor with specific IC50 values available for several MMPs. In contrast, publicly available data for this compound is primarily qualitative, describing its relative affinities for various MMPs.

Target MMPThis compound InhibitionBatimastat Inhibition (IC50, nM)
MMP-1 (Collagenase-1)Lower Affinity3
MMP-2 (Gelatinase-A)High Affinity4
MMP-3 (Stromelysin-1)High Affinity20
MMP-7 (Matrilysin)Lower Affinity6
MMP-8 (Collagenase-2)High AffinityNot widely reported
MMP-9 (Gelatinase-B)High Affinity4
MMP-13 (Collagenase-3)High AffinityNot widely reported
MMP-14 (MT1-MMP)High AffinityNot widely reported

Experimental Protocols: Determining MMP Inhibition

The determination of the inhibitory activity of compounds like this compound and batimastat is commonly performed using in vitro enzyme assays. A widely used method is the fluorogenic substrate-based assay.

General Protocol for Fluorogenic MMP Inhibition Assay

This protocol outlines the general steps for determining the IC50 value of an inhibitor against a specific MMP.

1. Reagent Preparation:

  • Assay Buffer: Typically contains Tris-HCl, CaCl2, ZnCl2, and a detergent like Brij-35, pH around 7.5.

  • MMP Enzyme: Recombinant human MMP is used. The pro-enzyme form is activated prior to the assay, often using 4-aminophenylmercuric acetate (APMA).

  • Fluorogenic Substrate: A peptide substrate containing a fluorescent reporter group and a quencher. The sequence is designed to be specifically cleaved by the MMP of interest.

  • Inhibitor Stock Solution: The inhibitor (this compound or batimastat) is dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

2. Assay Procedure:

  • A series of dilutions of the inhibitor stock solution are prepared in assay buffer.

  • The activated MMP enzyme is pre-incubated with the different concentrations of the inhibitor in a 96-well microplate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a fluorescence plate reader. The excitation and emission wavelengths are specific to the fluorophore used in the substrate.

3. Data Analysis:

  • The initial reaction rates (velocities) are calculated from the linear portion of the fluorescence versus time curves.

  • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing MMP Inhibition and Experimental Workflow

To better understand the mechanism of MMP inhibition and the experimental process for evaluating inhibitors, the following diagrams are provided.

MMP_Inhibition_Pathway Mechanism of MMP Inhibition cluster_MMP Matrix Metalloproteinase (MMP) MMP Active MMP Degradation Matrix Degradation MMP->Degradation Cleavage Substrate Extracellular Matrix (e.g., Collagen) Substrate->MMP Inhibitor MMP Inhibitor (this compound or Batimastat) Inhibitor->MMP Binding to active site

Caption: Mechanism of MMP inhibition by compounds like this compound and batimastat.

Experimental_Workflow Workflow for Determining MMP Inhibitor Selectivity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - MMP Enzyme - Fluorogenic Substrate - Inhibitor Dilutions Incubation Pre-incubate MMP with Inhibitor Reagents->Incubation Reaction Initiate reaction with Fluorogenic Substrate Incubation->Reaction Measurement Measure Fluorescence over time Reaction->Measurement Rates Calculate Reaction Rates Measurement->Rates Inhibition Determine % Inhibition Rates->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Experimental workflow for determining the IC50 of an MMP inhibitor.

A Comparative Guide: PG 116800 versus Doxycycline as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PG 116800 and doxycycline as inhibitors of matrix metalloproteinases (MMPs), supported by available experimental data.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their dysregulation is implicated in numerous diseases, including arthritis, cancer, and cardiovascular disorders, making them a key target for therapeutic intervention. This guide compares two MMP inhibitors: this compound, a synthetic hydroxamic acid-based inhibitor, and doxycycline, a tetracycline antibiotic with established MMP-inhibiting properties.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the inhibitory potency of this compound and doxycycline across a wide range of MMPs is challenging due to the limited publicly available data for this compound. However, based on existing research, the following table summarizes the known inhibitory activities.

Target MMPThis compoundDoxycycline
MMP-1 Lower Affinity18% inhibition at 50 µM[1]
MMP-2 High AffinityIC50: 6.5 µg/mL[2]
MMP-3 High Affinity-
MMP-8 High Affinity50-60% inhibition at 30 µM; Ki: 36 µM[3][1]
MMP-9 High AffinityIC50: 608 µM
MMP-13 High Affinity50-60% inhibition at 30 µM[3][1]
MMP-14 High Affinity-
MMP-7 Lower Affinity-

Note: IC50 and Ki values are dependent on the specific experimental conditions. The lack of standardized reporting across studies necessitates careful interpretation of these values.

Mechanisms of Action

This compound is a synthetic, broad-spectrum MMP inhibitor belonging to the hydroxamic acid class. Its primary mechanism of action is the direct chelation of the zinc ion within the active site of MMPs, thereby blocking their catalytic activity. It was designed to have high affinity for MMPs implicated in tissue degradation (MMP-2, -3, -8, -9, -13, and -14) while showing lower affinity for MMP-1 and -7, which were thought to be associated with musculoskeletal toxicity. However, clinical trials of this compound for knee osteoarthritis and to prevent ventricular remodeling after myocardial infarction were largely unsuccessful, revealing an unfavorable risk-benefit profile due to musculoskeletal side effects and a lack of significant clinical benefit.

Doxycycline , a widely used tetracycline antibiotic, exhibits its MMP inhibitory effects through multiple mechanisms that are independent of its antimicrobial properties. At sub-antimicrobial doses, doxycycline can:

  • Directly inhibit MMP activity: Similar to hydroxamic acid-based inhibitors, doxycycline can chelate the catalytic Zn2+ ion in the active site of MMPs.[4]

  • Downregulate MMP expression: Doxycycline has been shown to suppress the expression of various MMPs at the transcriptional level.[4] One of the key mechanisms is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses and MMP gene expression.[4]

  • Reduce mRNA stability: Studies have indicated that doxycycline can decrease the stability of MMP-2 mRNA, leading to reduced protein production.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these MMP inhibitors.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

  • Sample Preparation: Conditioned cell culture media or tissue extracts are collected and their protein concentrations are determined. Samples are mixed with a non-reducing sample buffer.

  • Electrophoresis: Samples are loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is carried out under non-reducing conditions to separate proteins based on their molecular weight.

  • Renaturation and Incubation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are essential for MMP activity, typically overnight at 37°C.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background, as the gelatin substrate has been degraded. The intensity of these bands can be quantified using densitometry.

G cluster_workflow Gelatin Zymography Workflow A Sample Preparation B SDS-PAGE (Gelatin Gel) A->B C Renaturation (Triton X-100) B->C D Incubation (Developing Buffer) C->D E Staining (Coomassie Blue) D->E F Visualization & Densitometry E->F

Gelatin Zymography Workflow
Fluorogenic MMP Inhibition Assay

This assay is used to determine the potency of MMP inhibitors by measuring the cleavage of a fluorescently labeled peptide substrate.

  • Reagent Preparation: A fluorogenic MMP substrate, consisting of a fluorophore and a quencher linked by an MMP-cleavable peptide, is prepared in an appropriate assay buffer. The MMP enzyme and the inhibitor (this compound or doxycycline) at various concentrations are also prepared.

  • Reaction Setup: The MMP enzyme is pre-incubated with the inhibitor for a specified period to allow for binding.

  • Initiation of Reaction: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Fluorescence Measurement: The increase in fluorescence is measured over time using a fluorescence plate reader. Cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. The inhibitory potency (e.g., IC50 value) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_assay Fluorogenic MMP Inhibition Assay A MMP Enzyme D Cleaved Substrate (Fluorescent) A->D Cleavage B Inhibitor (this compound or Doxycycline) B->A Inhibition C Fluorogenic Substrate (Quenched) C->A E Fluorescence Measurement D->E

Fluorogenic MMP Inhibition Assay Principle

Signaling Pathways

Doxycycline's inhibitory effect on MMP expression is partly mediated through the modulation of intracellular signaling pathways. A key pathway affected is the Nuclear Factor-kappa B (NF-κB) pathway.

Doxycycline's Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and is often activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS). This activation leads to the transcription of various genes, including those encoding for MMPs like MMP-9. Doxycycline has been shown to interfere with this pathway, leading to a downstream reduction in MMP expression.[4]

G cluster_pathway Doxycycline's Effect on NF-κB Signaling cluster_nucleus Doxycycline's Effect on NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation MMP9_gene MMP-9 Gene MMP9_protein MMP-9 Protein MMP9_gene->MMP9_protein Translation Doxycycline Doxycycline Doxycycline->IKK Inhibition Doxycycline->NFkB Inhibition NFkB_n NF-κB NFkB_n->MMP9_gene Transcription

Doxycycline's Inhibition of NF-κB Pathway

Conclusion

This compound and doxycycline represent two distinct classes of MMP inhibitors with different mechanisms of action and clinical development histories. This compound is a potent, synthetic, broad-spectrum inhibitor whose clinical utility has been hampered by a narrow therapeutic window and significant side effects. In contrast, doxycycline is a repurposed antibiotic that functions as a multi-faceted MMP inhibitor, affecting both their activity and expression. While it may be less potent in direct enzymatic inhibition compared to synthetic inhibitors, its ability to modulate signaling pathways like NF-κB provides an alternative mechanism for reducing MMP-driven pathology. The choice between these or other MMP inhibitors for research or therapeutic development will depend on the specific MMPs being targeted, the desired mechanism of action, and the required safety profile. Further head-to-head studies with comprehensive quantitative data are needed for a more definitive comparison.

References

A Comparative Guide to the MMP-13 Inhibitory Effect of PG-116800 and Selective Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the matrix metalloproteinase-13 (MMP-13) inhibitory effects of the broad-spectrum inhibitor PG-116800 and several selective MMP-13 inhibitors. The data presented herein is intended to assist researchers in making informed decisions for the development of potential therapeutics for conditions such as osteoarthritis, where MMP-13 is a key target.

Executive Summary

Matrix metalloproteinase-13 (MMP-13), or collagenase-3, plays a critical role in the degradation of type II collagen, a primary component of articular cartilage.[1] Its targeted inhibition is a promising strategy for the treatment of osteoarthritis. PG-116800 is a broad-spectrum MMP inhibitor with high affinity for multiple MMPs, including MMP-2, -3, -8, -9, -13, and -14.[2] However, clinical trials of PG-116800 for knee osteoarthritis were terminated due to musculoskeletal toxicity and a lack of clear benefit.[2] This has underscored the need for highly selective MMP-13 inhibitors that can avoid the adverse effects associated with broad-spectrum inhibition. This guide presents a comparison of PG-116800 with several selective MMP-13 inhibitors, supported by experimental data and protocols.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PG-116800 and various selective MMP-13 inhibitors against their target enzymes. Lower IC50 values indicate greater potency.

Compound NameTypeTarget MMP(s)MMP-13 IC50 (nM)Other MMPs IC50 (nM)Reference(s)
PG-116800 Broad-SpectrumMMP-2, -3, -8, -9, -13, -14High Affinity (Specific value not available in public literature)High affinity for multiple MMPs[2]
AQU-019 SelectiveMMP-134.8>100,000 (MMP-1, -2, -3, -7, -12, -14), 98,000 (MMP-8), 74,000 (MMP-9), 1,000 (MMP-10)[3]
Compound 10d SelectiveMMP-133.4730 (MMP-2), 600 (MMP-8), >10,000 (MMP-1, -9, -14)[4]
(S)-17b SelectiveMMP-138.1-[4]
Compound 24f SelectiveMMP-130.5>10,000 (MMP-1, TACE)[5]
RF036 SelectiveMMP-133.4 - 4.9>5,000 (MMP-1, -2, -8, -9, -14)[6]
WAY-170523 SelectiveMMP-1317>5,800-fold selectivity vs MMP-1, 56-fold vs MMP-9[7]

Experimental Protocols

In Vitro MMP-13 Inhibition Assay (Fluorometric)

This protocol outlines a standard method for determining the inhibitory activity of compounds against MMP-13 using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-13 (activated)

  • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant human MMP-13 to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer (for blank wells)

      • Test compound dilutions or vehicle control

      • Recombinant human MMP-13 solution

    • Mix gently and incubate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate Reaction:

    • Add the fluorogenic MMP-13 substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) using a fluorometric microplate reader.

    • Take kinetic readings every 1-2 minutes for a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_enzyme Prepare MMP-13 Solution add_reagents Add Reagents to 96-well Plate prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution prep_compound Prepare Test Compound Dilutions prep_compound->add_reagents incubate Incubate (37°C, 15 min) add_reagents->incubate add_substrate Initiate Reaction with Substrate incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for MMP-13 inhibition assay.

mmp13_signaling_pathway cytokines Pro-inflammatory Cytokines (IL-1, TNF-α) receptors Cell Surface Receptors cytokines->receptors mapk MAPK Pathways (ERK, JNK, p38) receptors->mapk nfkb NF-κB Pathway receptors->nfkb ap1 AP-1 (c-Fos/c-Jun) mapk->ap1 runx2 Runx2 mapk->runx2 mmp13_gene MMP-13 Gene Transcription nfkb->mmp13_gene ap1->mmp13_gene runx2->mmp13_gene mmp13_protein MMP-13 Protein mmp13_gene->mmp13_protein collagen_degradation Type II Collagen Degradation (Cartilage Damage) mmp13_protein->collagen_degradation

Caption: MMP-13 signaling pathway in osteoarthritis.

References

Comparative Analysis of PG-116800 Cross-Reactivity with Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Protease Selectivity of the Matrix Metalloproteinase Inhibitor PG-116800.

PG-116800 is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the turnover of extracellular matrix components. The activity of MMPs is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. Understanding the cross-reactivity profile of an MMP inhibitor like PG-116800 is paramount for predicting its therapeutic efficacy and potential off-target effects.

This guide provides a comparative analysis of PG-116800's inhibitory activity against a panel of MMPs, supported by experimental data and detailed protocols.

Inhibitory Potency of PG-116800 against a Panel of Matrix Metalloproteinases

The selectivity of PG-116800 has been characterized against various MMPs. The inhibitor demonstrates high affinity for a number of MMPs, including MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-14. Conversely, it exhibits substantially lower affinity for MMP-1 and MMP-7.[1][2] This selectivity is a key attribute, as the diverse roles of individual MMPs necessitate targeted inhibition to achieve desired therapeutic outcomes while minimizing adverse effects.

Below is a summary of the available quantitative data on the inhibitory potency of PG-116800 against different MMPs.

ProteaseIC50 (nM)Comments
MMP-11080Lower affinity
MMP-2High AffinitySpecific quantitative value not available in public sources
MMP-3High AffinitySpecific quantitative value not available in public sources
MMP-8High AffinitySpecific quantitative value not available in public sources
MMP-9High AffinitySpecific quantitative value not available in public sources
MMP-13High AffinitySpecific quantitative value not available in public sources
MMP-14High AffinitySpecific quantitative value not available in public sources
MMP-7Lower AffinitySpecific quantitative value not available in public sources

Experimental Protocols for Assessing Protease Inhibition

The determination of the inhibitory activity of compounds like PG-116800 against various proteases is typically performed using in vitro enzymatic assays. A common and sensitive method is the fluorometric assay utilizing a Förster Resonance Energy Transfer (FRET) peptide substrate.

Principle of the Fluorometric MMP Inhibition Assay

This assay relies on a synthetic peptide substrate that contains a fluorescent donor and a quencher molecule. In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: A buffer solution (e.g., Tris-HCl) containing CaCl2, ZnCl2, and a non-ionic detergent like Brij-35 is prepared. The optimal pH is typically around 7.5.

    • Enzyme Solution: A stock solution of the recombinant human MMP of interest is prepared in the assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate.

    • Substrate Solution: The FRET peptide substrate is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer to the desired final concentration.

    • Inhibitor (PG-116800) Solution: A stock solution of PG-116800 is prepared in DMSO. A dilution series is then made in the assay buffer to test a range of concentrations.

  • Assay Procedure:

    • The assay is typically performed in a 96-well microplate format, which is suitable for high-throughput screening.

    • To each well, add the assay buffer.

    • Add the PG-116800 solution at various concentrations to the test wells. For control wells, an equivalent volume of the assay buffer (or DMSO vehicle control) is added.

    • Add the enzyme solution to all wells except for the substrate control (blank) wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific FRET pair used in the substrate. Readings are taken at regular intervals over a set period.

  • Data Analysis:

    • The rate of the reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental process and the biological context of MMP inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and PG-116800 Solutions Plate Dispense Reagents into 96-well plate Reagents->Plate Incubate Pre-incubate (Enzyme + Inhibitor) Plate->Incubate AddSubstrate Initiate Reaction (Add Substrate) Incubate->AddSubstrate Measure Measure Fluorescence (Kinetic Read) AddSubstrate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Experimental workflow for determining the IC50 value of PG-116800.

MMP_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cell Cellular Response cluster_activation MMP Activation cluster_ecm Extracellular Matrix Degradation cluster_inhibition Inhibition GF Growth Factors Receptor Cell Surface Receptors GF->Receptor Cytokines Cytokines Cytokines->Receptor Signal Intracellular Signaling (e.g., MAPK, NF-κB) Receptor->Signal MMP_exp MMP Gene Expression (MMP-2, -3, -8, -9, -13, -14) Signal->MMP_exp ProMMP Pro-MMP Synthesis & Secretion MMP_exp->ProMMP ActiveMMP Active MMPs ProMMP->ActiveMMP Activation Degradation ECM Degradation ActiveMMP->Degradation ECM ECM Components (Collagens, Gelatin, etc.) ECM->Degradation PG116800 PG-116800 PG116800->ActiveMMP Inhibition

References

A Comparative Analysis of PG 116800 and Newer Generation MMP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of matrix metalloproteinase (MMP) inhibitor development, a significant evolution has occurred, moving from broad-spectrum agents to highly selective molecules. This guide provides a detailed comparison of the first-generation inhibitor, PG 116800, with newer, more targeted MMP inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, selectivity, and the experimental methodologies used for their evaluation.

The early approach to MMP inhibition centered on broad-spectrum inhibitors, designed to target multiple MMPs simultaneously. This compound is a notable example of this class. However, clinical trials with such inhibitors were often hampered by a lack of efficacy and significant side effects, particularly musculoskeletal toxicity[1]. This led to a paradigm shift in the field, with a new focus on developing highly selective inhibitors that target specific MMPs implicated in disease pathology, thereby aiming to improve therapeutic outcomes and reduce off-target effects.

Overview of this compound

This compound is an orally active, broad-spectrum MMP inhibitor belonging to the hydroxyproline-based hydroxamic acid class. It exhibits high affinity for a range of MMPs, including MMP-2, -3, -8, -9, -13, and -14, while showing lower affinity for MMP-1 and -7[2]. It was investigated in clinical trials for conditions such as knee osteoarthritis and for preventing ventricular remodeling after myocardial infarction[3][4]. However, these trials failed to demonstrate a clear clinical benefit and were associated with musculoskeletal side effects, ultimately leading to the discontinuation of its development for these indications[3].

The Advent of Newer, Selective MMP Inhibitors

In contrast to the broad-spectrum approach of this compound, the newer generation of MMP inhibitors is characterized by high selectivity for individual MMPs. This has been largely achieved through the development of monoclonal antibodies and other novel small molecules that target specific domains or conformations of the target enzyme. This selectivity is crucial for minimizing the off-target effects that plagued earlier inhibitors.

Prominent examples of these next-generation inhibitors include:

  • Andecaliximab (GS-5745): A humanized monoclonal antibody with high affinity and selectivity for MMP-9[5][6][7]. It functions through a dual mechanism, blocking the activation of pro-MMP-9 and allosterically inhibiting the activity of the mature enzyme[8].

  • DX-2400: A fully human monoclonal antibody that potently and selectively inhibits MMP-14 (MT1-MMP)[9].

  • AB0041 and AB0046: Monoclonal antibodies targeting MMP-9 that have shown efficacy in preclinical cancer models. AB0041 was the precursor to the humanized antibody, Andecaliximab[10].

Comparative Efficacy: A Quantitative Look

The following table summarizes the available inhibitory data:

InhibitorTarget MMPs (High Affinity)Known IC50 / Ki ValuesSelectivity Profile
This compound MMP-2, -3, -8, -9, -13, -14Data not publicly availableBroad-spectrum, with lower affinity for MMP-1 and -7[2].
Andecaliximab (GS-5745) MMP-9IC50: ~0.26 - 1.3 nM against active MMP-9[8]Highly selective for MMP-9.
DX-2400 MMP-14 (MT1-MMP)Ki: ~0.9 nM for MMP-14[9]Highly selective for MMP-14.
AB0041 MMP-9IC50: Data not publicly availableHighly selective for MMP-9.
AB0046 MMP-9IC50: Data not publicly availableHighly selective for MMP-9.

Experimental Protocols for Efficacy Determination

The evaluation of MMP inhibitor efficacy relies on a variety of in vitro and in vivo experimental models. Understanding these protocols is essential for interpreting and comparing the published data.

In Vitro Efficacy Assays

1. Fluorogenic Substrate Assays:

This is a widely used method for determining the inhibitory potency (IC50 or Ki) of a compound against a specific MMP.

  • Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

  • Generalized Protocol:

    • Recombinant human MMP enzyme is pre-incubated with varying concentrations of the inhibitor in an appropriate assay buffer (typically containing Tris, CaCl2, and ZnCl2).

    • A fluorogenic MMP substrate is added to initiate the enzymatic reaction.

    • The increase in fluorescence is monitored kinetically using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair (e.g., Ex/Em = 325/393 nm or 485/530 nm)[10].

    • The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

2. Gelatin Zymography:

This technique is used to detect and characterize the activity of gelatinases (MMP-2 and MMP-9) and the effect of inhibitors.

  • Principle: Protein samples are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is washed to remove SDS and incubated in a buffer that allows for the renaturation and activity of the MMPs. The MMPs digest the gelatin in the areas where they are located, creating clear bands against a stained background.

  • Generalized Protocol:

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Load protein samples (e.g., cell culture supernatant or tissue lysates) mixed with non-reducing sample buffer.

    • Perform electrophoresis to separate the proteins by size.

    • Wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.

    • Incubate the gel in a developing buffer (containing Tris, CaCl2, and ZnCl2) at 37°C for a sufficient time to allow for gelatin digestion.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

    • Clear bands on the gel indicate the presence of active gelatinases. The effect of an inhibitor can be assessed by adding it to the incubation buffer and observing a reduction in the clearing.

In Vivo Efficacy Models

1. Monoiodoacetate (MIA)-Induced Osteoarthritis Model (Rat):

This model is commonly used to evaluate the efficacy of MMP inhibitors in a disease-relevant context of osteoarthritis.

  • Principle: A single intra-articular injection of monoiodoacetate (MIA), a glycolysis inhibitor, into the knee joint of a rat induces chondrocyte death and subsequent cartilage degradation, mimicking the pathological changes seen in osteoarthritis.

  • Generalized Protocol:

    • Anesthetize rats and administer a single intra-articular injection of MIA (e.g., 1-3 mg in saline) into the knee joint.

    • Administer the MMP inhibitor (e.g., orally or by intra-articular injection) according to the desired treatment regimen (prophylactic or therapeutic).

    • Monitor disease progression through various endpoints, including histological analysis of the joint cartilage and subchondral bone, assessment of joint swelling, and behavioral tests to measure pain and mobility.

    • At the end of the study, sacrifice the animals and collect the knee joints for detailed histological and biochemical analysis to assess the extent of cartilage protection.

2. Myocardial Infarction Model (Mouse):

This model is used to study the role of MMPs in the cardiac remodeling process following a heart attack and to evaluate the potential of MMP inhibitors to mitigate this damage.

  • Principle: Surgical ligation of the left coronary artery in a mouse induces a myocardial infarction, leading to a cascade of events including inflammation, fibrosis, and ventricular remodeling, processes in which MMPs play a crucial role.

  • Generalized Protocol:

    • Anesthetize and intubate the mouse.

    • Perform a thoracotomy to expose the heart.

    • Ligate the left coronary artery with a suture to induce ischemia and subsequent infarction.

    • Administer the MMP inhibitor according to the experimental design (e.g., starting before or after the ligation).

    • Monitor cardiac function and remodeling over time using techniques such as echocardiography to measure ventricular dimensions and ejection fraction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to MMP inhibition and the experimental workflows for their evaluation.

MMP_Activation_and_Inhibition cluster_activation MMP Activation Cascade cluster_inhibition Mechanisms of Inhibition Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Pro-domain removal Degradation ECM Degradation (e.g., collagen) Active_MMP->Degradation Degrades ECM Activator Activator (e.g., other proteases) Activator->Pro_MMP Cleavage PG116800 This compound (Broad-Spectrum) Active_MMP2 Active MMP PG116800->Active_MMP2 Binds to active site Newer_Inhibitors Newer Selective Inhibitors (e.g., Andecaliximab) Newer_Inhibitors->Active_MMP2 Binds to specific domains (Allosteric inhibition) Pro_MMP2 Pro-MMP (Inactive) Newer_Inhibitors->Pro_MMP2 Prevents activation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Inhibitor MMP Inhibitor Fluorogenic_Assay Fluorogenic Substrate Assay Inhibitor->Fluorogenic_Assay Zymography Gelatin Zymography Inhibitor->Zymography Animal_Model Disease Model (e.g., OA, MI) Inhibitor->Animal_Model Test lead compounds IC50 IC50 Fluorogenic_Assay->IC50 Determine IC50/Ki Activity Activity Zymography->Activity Assess activity & inhibition Treatment Treat with Inhibitor Animal_Model->Treatment Evaluation Evaluate Efficacy (Histology, Function) Treatment->Evaluation

References

PG-116800 Clinical Trial Outcomes: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG-116800 is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of extracellular matrix components.[1][2] These enzymes play a crucial role in tissue remodeling during various physiological and pathological processes.[3] PG-116800 exhibits high affinity for several MMPs, including MMP-2, -3, -8, -9, -13, and -14, while showing lower affinity for MMP-1 and -7.[1][2] This profile led to its investigation in clinical trials for conditions where MMPs are thought to be key drivers of pathology, notably in preventing left ventricular remodeling after myocardial infarction and in slowing the progression of osteoarthritis. This guide provides a comprehensive review and comparison of the clinical trial outcomes for PG-116800 in these two distinct therapeutic areas.

Myocardial Infarction: The PREMIER Trial

The "Prevention of Myocardial Infarction Early Remodeling" (PREMIER) trial was a key phase II study designed to evaluate the efficacy and safety of PG-116800 in patients following a first ST-segment elevation myocardial infarction (STEMI). The primary hypothesis was that by inhibiting MMPs, PG-116800 would attenuate the adverse remodeling of the left ventricle, a process strongly associated with the development of heart failure.

Experimental Protocol

The PREMIER trial was an international, randomized, double-blind, placebo-controlled study.[4][5] A total of 253 patients with their first STEMI and a left ventricular ejection fraction between 15% and 40% were enrolled within 48 hours of the event.[4][5] Participants were randomly assigned to receive either 200 mg of PG-116800 twice daily or a placebo for 90 days.[4] The primary endpoint was the change in left ventricular end-diastolic volume index (LVEDVI) at 90 days, as assessed by serial echocardiography.[4] Secondary endpoints included changes in other echocardiographic parameters and clinical outcomes.[4]

Echocardiography Protocol: While the specific, detailed protocol for the PREMIER trial is not publicly available, standard clinical trial protocols for echocardiography assessing left ventricular remodeling typically involve the following:

  • Image Acquisition: Standard 2D transthoracic echocardiograms are performed at baseline and at specified follow-up intervals (e.g., 90 days).[6][7]

  • Ventricular Volume and Function Assessment: Left ventricular end-diastolic and end-systolic volumes are measured from apical two- and four-chamber views using the biplane method of disks (modified Simpson's rule).[6] Ejection fraction is calculated from these volumes.

  • Indexing: Ventricular volumes are indexed to body surface area to account for differences in patient size.[6]

  • Quality Control: To ensure consistency and reduce variability, echocardiograms in clinical trials are often analyzed at a central core laboratory by experienced sonographers and cardiologists who are blinded to treatment allocation.[8]

Clinical Trial Outcomes

The PREMIER trial failed to demonstrate a beneficial effect of PG-116800 on left ventricular remodeling.[4][5] There was no significant difference in the change in LVEDVI from baseline to 90 days between the PG-116800 group and the placebo group.[4][5] Similarly, no significant improvements were observed in other secondary endpoints, including changes in left ventricular end-systolic volume, ejection fraction, or the rates of death or reinfarction.[4][5]

EndpointPG-116800 (n=125)Placebo (n=128)p-value
Change in LVEDVI (ml/m²) at 90 days 5.09 ± 1.455.48 ± 1.410.42
Change in LV Diastolic Volume (ml) at 90 days 8.4310.350.31
Change in LV Systolic Volume (ml) at 90 days 0.582.230.30
Change in LV Ejection Fraction (%) at 90 days 4.854.250.32
Death or Reinfarction at 90 days (%) Not significantly differentNot significantly different-

Table 1: Key Efficacy Outcomes of the PREMIER Trial. Data are presented as mean ± standard error where applicable.[4][5]

Safety and Tolerability

In the PREMIER trial, PG-116800 was generally well-tolerated. However, there was a notable increase in the incidence of arthralgia and joint stiffness in the treatment group, although the overall rate of musculoskeletal adverse events was not statistically different from placebo (21% vs. 15%, p=0.33).[4][5]

Osteoarthritis

Given the role of MMPs in cartilage degradation, PG-116800 was also investigated for its potential as a disease-modifying drug in patients with knee osteoarthritis.

Experimental Protocol

A randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-response study was conducted to assess the efficacy and safety of PG-116800 over 12 months.[9] A total of 401 patients with mild to moderate knee osteoarthritis were randomized to receive one of four doses of PG-116800 (25 mg, 50 mg, 100 mg, or 200 mg) or a placebo, taken twice daily.[9] The primary efficacy endpoints were the progression of joint space narrowing, measured by microfocal radiography with fluoroscopic positioning, and changes in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores.[9]

Microfocal Radiography with Fluoroscopic Positioning Protocol: This technique is designed to provide highly reproducible measurements of joint space width. The general principles involve:

  • Fluoroscopic Guidance: Fluoroscopy is used to ensure standardized positioning of the knee joint, typically in a weight-bearing, semi-flexed position. This allows for the X-ray beam to be precisely aligned with the medial tibial plateau.[10]

  • Image Acquisition: High-resolution microfocal radiographs are then taken. This method aims to accurately measure the narrowest point of the joint space, which is considered a surrogate for cartilage thickness.[10]

  • Standardization: This standardized approach reduces the variability that can be introduced by slight differences in knee flexion and rotation between imaging sessions.[10]

Clinical Trial Outcomes

The clinical trial of PG-116800 in osteoarthritis was terminated early due to a lack of efficacy and significant safety concerns.[9] After one year of treatment, there were no statistically significant differences between any of the PG-116800 dose groups and the placebo group in terms of the mean change in minimum joint space width or WOMAC scores.[9]

Treatment GroupMean Change in Minimum Joint Space Width (mm) at 12 monthsMean Change in WOMAC Score at 12 months
Placebo (n=80)Not significantly different from PG-116800 groupsNot significantly different from PG-116800 groups
PG-116800 25 mg (n=81)Not significantly different from placeboNot significantly different from placebo
PG-116800 50 mg (n=80)Not significantly different from placeboNot significantly different from placebo
PG-116800 100 mg (n=80)Not significantly different from placeboNot significantly different from placebo
PG-116800 200 mg (n=80)Not significantly different from placeboNot significantly different from placebo

Table 2: Efficacy Outcomes of the PG-116800 Osteoarthritis Trial.[9]

Safety and Tolerability

A significant and dose-dependent increase in musculoskeletal adverse events was observed, which ultimately led to the discontinuation of the 200 mg dose and the termination of the drug's development for this indication.[9] The most frequently reported adverse effect was arthralgia (joint pain), affecting 35% of patients in the PG-116800 groups.[9] A notable percentage of patients, particularly in the higher dose groups, experienced a reduction in shoulder range of motion.[9] Furthermore, hand-related adverse events, including edema, palmar fibrosis, and Dupuytren's contracture, were reported in 13% of patients, with half of these cases occurring in the 200 mg group.[9] This musculoskeletal toxicity is a known class effect of broad-spectrum MMP inhibitors.

Comparison with Other Matrix Metalloproteinase Inhibitors

The clinical development of broad-spectrum MMP inhibitors has been challenging, largely due to a lack of efficacy and the consistent emergence of musculoskeletal side effects.

  • Marimastat and Prinomastat: These are other well-known broad-spectrum MMP inhibitors that were primarily developed as anti-cancer agents. Similar to PG-116800, their clinical trials were often hampered by dose-limiting musculoskeletal toxicity, including inflammatory polyarthritis.[1][11][12] While they showed some promise in early-phase oncology trials, they ultimately failed to demonstrate a significant survival benefit in larger phase III studies.[11][12]

  • Tissue Inhibitors of Metalloproteinases (TIMPs): These are the endogenous inhibitors of MMPs. The complex interplay between MMPs and TIMPs is crucial for maintaining tissue homeostasis.[13][14] An imbalance in the MMP/TIMP ratio is implicated in various pathologies.[13] While TIMPs themselves have been explored as therapeutic agents, their clinical development has been limited, and the focus has shifted towards developing more selective MMP inhibitors to avoid the off-target effects and toxicities associated with broad-spectrum inhibition.[9]

Signaling Pathways and Experimental Workflows

cluster_0 MMP Activation and Pathological Tissue Remodeling Pathological Stimulus\n(e.g., Myocardial Infarction, Inflammation) Pathological Stimulus (e.g., Myocardial Infarction, Inflammation) Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-1β) Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Pathological Stimulus\n(e.g., Myocardial Infarction, Inflammation)->Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-1β) Pro-MMPs (Inactive) Pro-MMPs (Inactive) Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-1β)->Pro-MMPs (Inactive) Upregulate Expression Active MMPs Active MMPs Pro-MMPs (Inactive)->Active MMPs Activation Extracellular Matrix\n(Collagen, Elastin, etc.) Extracellular Matrix (Collagen, Elastin, etc.) Active MMPs->Extracellular Matrix\n(Collagen, Elastin, etc.) Degrades Matrix Degradation Matrix Degradation Extracellular Matrix\n(Collagen, Elastin, etc.)->Matrix Degradation Adverse Tissue Remodeling\n(e.g., LV Dilation, Cartilage Loss) Adverse Tissue Remodeling (e.g., LV Dilation, Cartilage Loss) Matrix Degradation->Adverse Tissue Remodeling\n(e.g., LV Dilation, Cartilage Loss) PG-116800 PG-116800 PG-116800->Active MMPs Inhibits cluster_0 PREMIER Trial Workflow Patient Screening Patient Screening Inclusion Criteria Met\n(First STEMI, LVEF 15-40%) Inclusion Criteria Met (First STEMI, LVEF 15-40%) Patient Screening->Inclusion Criteria Met\n(First STEMI, LVEF 15-40%) Randomization Randomization Inclusion Criteria Met\n(First STEMI, LVEF 15-40%)->Randomization Baseline Echocardiogram Baseline Echocardiogram Inclusion Criteria Met\n(First STEMI, LVEF 15-40%)->Baseline Echocardiogram PG-116800 (200mg BID) PG-116800 (200mg BID) Randomization->PG-116800 (200mg BID) Placebo Placebo Randomization->Placebo 90-Day Treatment Period 90-Day Treatment Period PG-116800 (200mg BID)->90-Day Treatment Period Placebo->90-Day Treatment Period 90-Day Follow-up Echocardiogram 90-Day Follow-up Echocardiogram 90-Day Treatment Period->90-Day Follow-up Echocardiogram Data Analysis Data Analysis Baseline Echocardiogram->Data Analysis 90-Day Follow-up Echocardiogram->Data Analysis cluster_0 Osteoarthritis Trial Workflow Patient Screening Patient Screening Inclusion Criteria Met\n(Mild-Moderate Knee OA) Inclusion Criteria Met (Mild-Moderate Knee OA) Patient Screening->Inclusion Criteria Met\n(Mild-Moderate Knee OA) Randomization Randomization Inclusion Criteria Met\n(Mild-Moderate Knee OA)->Randomization Baseline Radiography & WOMAC Baseline Radiography & WOMAC Inclusion Criteria Met\n(Mild-Moderate Knee OA)->Baseline Radiography & WOMAC Dose Groups (25, 50, 100, 200mg BID) Dose Groups (25, 50, 100, 200mg BID) Randomization->Dose Groups (25, 50, 100, 200mg BID) Placebo Group Placebo Group Randomization->Placebo Group 12-Month Treatment Period 12-Month Treatment Period Dose Groups (25, 50, 100, 200mg BID)->12-Month Treatment Period Placebo Group->12-Month Treatment Period 12-Month Follow-up Radiography & WOMAC 12-Month Follow-up Radiography & WOMAC 12-Month Treatment Period->12-Month Follow-up Radiography & WOMAC Data Analysis Data Analysis Baseline Radiography & WOMAC->Data Analysis 12-Month Follow-up Radiography & WOMAC->Data Analysis

References

A Head-to-Head Comparison of Broad-Spectrum Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The family of matrix metalloproteinases (MMPs) plays a pivotal role in the remodeling of the extracellular matrix, a process fundamental to both normal physiological functions and pathological conditions such as cancer metastasis and inflammatory diseases. The development of broad-spectrum MMP inhibitors has been a significant focus of research aimed at therapeutically targeting these enzymes. This guide provides an objective, data-driven comparison of prominent broad-spectrum MMP inhibitors, including Batimastat, Marimastat, and Prinomastat. Due to the limited availability of precise IC50 values, S-3304 is discussed in the text but not included in the comparative data table.

Performance Comparison of Broad-Spectrum MMP Inhibitors

The inhibitory activity of broad-spectrum MMP inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Batimastat, Marimastat, and Prinomastat against a range of MMPs. Lower IC50 values indicate greater potency.

Target MMPBatimastat IC50 (nM)Marimastat IC50 (nM)Prinomastat IC50 (nM)
MMP-1 3[1][2][3]5[4][5][6]79[7]
MMP-2 4[1][2][3]6[4][5][6]Ki = 0.05[7]
MMP-3 20[1][2][3]230[6]6.3[7]
MMP-7 6[1][2]13[4][5]N/A
MMP-9 4[1][2][3]3[4][5][6]5.0[7]
MMP-13 N/AN/AKi = 0.03[7]
MMP-14 N/A9[4][5]N/A

S-3304 , another notable broad-spectrum MMP inhibitor, has been shown to be a potent inhibitor of MMP-2 and MMP-9.[8][9][10] While specific IC50 values are not consistently reported in the literature, biochemical studies have confirmed its specificity for these gelatinases, suggesting it may have a more targeted profile compared to other broad-spectrum inhibitors and potentially fewer side effects.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of broad-spectrum MMP inhibitors.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific MMP using a fluorogenic substrate.[11][12]

Materials:

  • Purified, active MMP enzyme (e.g., MMP-1, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate (black, for fluorescence readings)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the purified MMP enzyme to the desired working concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer.

    • Prepare a serial dilution of the test inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • In the 96-well plate, add the following to each well:

      • Assay buffer

      • Test inhibitor at various concentrations (or vehicle control)

      • MMP enzyme solution

    • Include control wells:

      • Enzyme control: Enzyme without inhibitor.

      • Substrate control: Substrate without enzyme (to measure background fluorescence).

      • Inhibitor control: Inhibitor and substrate without enzyme (to check for inhibitor fluorescence).

  • Pre-incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore and quencher pair.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (the initial velocity, V₀) from the linear portion of the fluorescence versus time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol describes a general workflow for evaluating the efficacy of an MMP inhibitor in a preclinical cancer model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line known to express MMPs (e.g., HT-1080 fibrosarcoma)

  • Cell culture medium and supplements

  • Matrigel (or similar basement membrane matrix)

  • Test MMP inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture the cancer cells under standard conditions.

    • Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the MMP inhibitor to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle control to the control group using the same schedule and route.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis:

    • Continue the experiment until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size, or a specific study duration is completed).

    • Euthanize the mice and excise the tumors.

    • Tumor weight can be measured as a secondary endpoint.

    • Analyze the tumor growth data to determine the effect of the MMP inhibitor on tumor progression. Statistical analysis (e.g., t-test or ANOVA) is used to compare the tumor volumes between the treatment and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways influenced by MMPs and a general workflow for screening MMP inhibitors.

MMP_Signaling_Pathway GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AP1_NFkB Transcription Factors (AP-1, NF-κB) mTOR->AP1_NFkB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->AP1_NFkB MMP_Gene MMP Gene Transcription AP1_NFkB->MMP_Gene proMMP pro-MMP (inactive) MMP_Gene->proMMP activeMMP Active MMP proMMP->activeMMP Activation ECM_Degradation ECM Degradation activeMMP->ECM_Degradation Angiogenesis Angiogenesis activeMMP->Angiogenesis Invasion Cell Invasion & Metastasis ECM_Degradation->Invasion MMP_Inhibitor Broad-Spectrum MMP Inhibitor MMP_Inhibitor->activeMMP

Caption: MMP Expression and Activity Signaling Pathway.

MMP_Inhibitor_Screening_Workflow start Start: Compound Library in_vitro In Vitro Screening: Fluorogenic Substrate Assay (IC50 Determination) start->in_vitro selectivity Selectivity Profiling: Test against a panel of MMPs in_vitro->selectivity cell_based Cell-Based Assays: Invasion/Migration Assays selectivity->cell_based in_vivo In Vivo Efficacy: Xenograft Tumor Models cell_based->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

Caption: MMP Inhibitor Screening Workflow.

References

Validating PG-116800's Effect on MMP Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PG-116800 and alternative matrix metalloproteinase (MMP) inhibitors, with a focus on their effects on MMP gene expression. While clinical development of PG-116800 was discontinued due to an unfavorable risk-benefit profile, understanding its intended mechanism and comparing it to other MMP modulators remains a valuable exercise for researchers in this field.

Introduction to PG-116800

PG-116800 is a broad-spectrum, orally active MMP inhibitor belonging to the hydroxamic acid class.[1] It was developed for the treatment of conditions characterized by excessive extracellular matrix degradation, such as osteoarthritis and the negative ventricular remodeling following myocardial infarction.[1][2] PG-116800 exhibits high affinity for several MMPs, including MMP-2, -3, -8, -9, -13, and -14, while demonstrating lower affinity for MMP-1 and -7.[1] Despite promising preclinical data, clinical trials in patients with knee osteoarthritis and those who have experienced a myocardial infarction did not show a clear clinical benefit and were associated with musculoskeletal toxicity.[2][3]

Comparison of MMP Inhibitors on Gene Expression

A direct quantitative comparison of the effect of PG-116800 on MMP gene expression is challenging due to a lack of published, peer-reviewed studies detailing these specific effects. The focus of the available literature has been on its enzymatic inhibitory activity and clinical outcomes.

In contrast, more extensive research is available for other MMP inhibitors, such as the tetracycline antibiotic doxycycline and the broad-spectrum inhibitor batimastat (BB-94).

Quantitative Data Summary

The following table summarizes the effects of doxycycline and BB-94 on the expression of various MMPs. It is important to note that these results are from different studies and experimental systems, and therefore, a direct comparison should be made with caution.

MMP TargetDoxycycline Effect on Gene/Protein ExpressionBB-94 Effect on Gene/Protein Expression
MMP-1 Down-regulation of expression.Not extensively reported in the context of gene expression. Primarily known as a potent inhibitor of activity.
MMP-2 Down-regulation of mRNA and protein levels.[4] This effect is partly attributed to a decrease in MMP-2 mRNA stability.[4]Inhibition of activity is well-documented. Effects on gene expression are less characterized.
MMP-8 Significant down-regulation of expression in LPS-induced PC3 cells.[5]Not extensively reported in the context of gene expression.
MMP-9 Significant down-regulation of expression and activity in LPS-induced cells.[5][6] This is linked to the inhibition of NF-κB signaling.[5][6]While it potently inhibits MMP-9 activity, BB-94 did not show a protective effect in MMP-9 knockout mice subjected to focal cerebral ischemia, suggesting its protective effects are mediated through MMP-9 inhibition.[7]
MMP-10 No significant change in expression in LPS-induced PC3 cells.[5]Not extensively reported in the context of gene expression.
MMP-13 Down-regulation of expression.Not extensively reported in the context of gene expression.

Experimental Protocols

While specific protocols for PG-116800's effect on gene expression are not available, the following is a representative methodology for assessing the impact of a test compound on MMP gene expression in a cell-based assay.

Protocol: Quantification of MMP Gene Expression using Real-Time Quantitative PCR (RT-qPCR)
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human chondrocytes, fibroblasts, or a cancer cell line known to express MMPs) in appropriate growth medium until they reach 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours to synchronize them.

    • Treat the cells with various concentrations of the test compound (e.g., PG-116800, doxycycline, or BB-94) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). In some experimental designs, cells may be co-stimulated with an inflammatory agent (e.g., LPS, TNF-α) to induce MMP expression.

  • RNA Isolation:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.

    • Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a standard acid guanidinium thiocyanate-phenol-chloroform extraction method.

    • Assess the quantity and purity of the isolated RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). An A260/A280 ratio of ~2.0 is considered pure.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

  • Real-Time Quantitative PCR (RT-qPCR):

    • Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers specific for the target MMP genes (e.g., MMP-2, MMP-9) and a housekeeping gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection chemistry (e.g., TaqMan).

    • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.

    • Normalize the Ct values of the target MMP genes to the Ct value of the housekeeping gene (ΔCt = CtMMP - Cthousekeeping gene).

    • Calculate the relative change in gene expression between the treated and control groups using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

Signaling Pathway for MMP Gene Expression

The expression of many MMP genes is regulated by complex signaling cascades that are often initiated by extracellular stimuli such as growth factors and inflammatory cytokines. These signals are transduced through various intracellular pathways, leading to the activation of transcription factors that bind to the promoter regions of MMP genes.

MMP_Gene_Expression_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, FGF) Receptors Receptors Growth_Factors->Receptors Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammatory_Cytokines->Receptors MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptors->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptors->NFkB_Pathway Transcription_Factors Transcription Factors (AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors MMP_Gene MMP Gene Transcription_Factors->MMP_Gene MMP_mRNA MMP mRNA MMP_Gene->MMP_mRNA

Signaling pathways regulating MMP gene expression.

Experimental Workflow for Validating Compound Effects

The following diagram illustrates a typical workflow for investigating the effect of a compound like PG-116800 on MMP gene expression.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Chondrocytes, Fibroblasts) Compound_Treatment 2. Treatment with PG-116800 or Alternative Inhibitor Cell_Culture->Compound_Treatment RNA_Isolation 3. Total RNA Isolation Compound_Treatment->RNA_Isolation cDNA_Synthesis 4. Reverse Transcription (cDNA Synthesis) RNA_Isolation->cDNA_Synthesis RT_qPCR 5. Real-Time Quantitative PCR (Quantify MMP mRNA) cDNA_Synthesis->RT_qPCR Data_Analysis 6. Data Analysis (Relative Gene Expression) RT_qPCR->Data_Analysis

Workflow for MMP gene expression analysis.

Conclusion

While PG-116800 was an investigational compound with a well-defined inhibitory profile against several MMPs, the publicly available data on its specific effects on MMP gene expression is limited. In contrast, compounds like doxycycline have been shown to down-regulate the expression of key MMPs, in part by modulating signaling pathways such as NF-κB. For researchers investigating the role of MMPs in disease, a thorough characterization of a compound's impact on both enzyme activity and gene expression is crucial for a complete understanding of its mechanism of action. The provided protocols and workflows offer a foundational approach for conducting such validation studies.

References

Safety Operating Guide

Navigating the Disposal of PG 116800: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of PG 116800, a matrix metalloproteinase (MMP) inhibitor. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this document outlines a comprehensive workflow based on established laboratory safety principles and chemical waste management best practices.

Understanding Your Responsibilities: The First Step

Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. EHS is the definitive resource for chemical waste procedures and will provide guidance tailored to your specific location and the regulatory landscape.

Key Data for Disposal Decisions

When a Safety Data Sheet is available for a chemical, it provides critical information for its safe disposal. Researchers should always attempt to locate the SDS for any chemical they are handling. The following table summarizes the key sections of an SDS that inform disposal procedures.

SDS SectionInformation ProvidedRelevance to Disposal
Section 2: Hazard(s) Identification Details the chemical's hazards (e.g., flammable, corrosive, toxic).Determines if the waste is hazardous and dictates the necessary personal protective equipment (PPE) and handling precautions.
Section 7: Handling and Storage Provides guidance on safe handling practices and appropriate storage conditions.Informs how to safely manage the waste container in the laboratory before pickup.
Section 8: Exposure Controls/Personal Protection Specifies the necessary personal protective equipment (PPE) to be used when handling the chemical.Ensures personnel safety during the handling and disposal process.
Section 9: Physical and Chemical Properties Lists properties such as pH, flash point, and solubility.Helps in determining the appropriate waste stream and potential incompatibilities with other chemicals. For instance, highly acidic or basic solutions may require neutralization before disposal.[1]
Section 10: Stability and Reactivity Describes chemical stability and potential hazardous reactions.Crucial for preventing dangerous reactions by ensuring incompatible waste streams are not mixed.
Section 13: Disposal Considerations Provides specific guidance on proper disposal methods.This is the most direct source of information for disposal procedures. However, it should always be cross-referenced with institutional and local regulations.
Section 14: Transport Information Details requirements for shipping and transportation.While primarily for transporters, it provides insight into the chemical's hazard classification.
Section 15: Regulatory Information Lists safety, health, and environmental regulations specific to the substance.Ensures compliance with all applicable laws and regulations.

Procedural Workflow for the Disposal of this compound

The following step-by-step process provides a clear pathway for the safe and compliant disposal of this compound and other laboratory chemicals.

Step 1: Waste Characterization and Identification

The initial and most critical step is to determine if the waste is hazardous.[2] Without a specific SDS for this compound, it should be treated as a potentially hazardous substance. Key characteristics to consider for any chemical waste include:

  • Ignitability: The potential to catch fire.

  • Corrosivity: The ability to corrode metals or cause skin damage (related to pH).

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The ability to cause harm if ingested, inhaled, or absorbed.

Step 2: Proper Waste Segregation

To prevent dangerous chemical reactions, waste must be segregated based on its hazard class.[2][3] Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department. For this compound, which is likely a solid or in a solvent solution, it should be collected in a dedicated, compatible waste container.

Step 3: Labeling and Containment

Proper labeling is essential for safety and compliance.[4] All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name(s) of the contents (e.g., "this compound in DMSO").

  • The approximate concentrations and volumes.

  • The date accumulation started.

  • The name of the principal investigator or lab group.

Containers must be in good condition, compatible with the waste, and kept securely closed except when adding more waste.[4] Liquid waste should be stored in secondary containment to prevent spills.[5]

Step 4: Scheduling a Waste Pickup

Once the waste container is full or has reached your institution's designated accumulation time limit, you must arrange for its collection by the EHS department or their approved contractor.[2] Do not attempt to dispose of chemical waste in the regular trash or down the drain unless explicitly permitted by EHS for non-hazardous materials.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Segregation & Storage cluster_3 Disposal Generate_Waste This compound Waste Generated Characterize Characterize Waste (Assume Hazardous in absence of SDS) Generate_Waste->Characterize Select_Container Select Compatible Container Characterize->Select_Container Label_Container Label with 'Hazardous Waste', Contents, Date, and PI Name Select_Container->Label_Container Segregate Segregate from Incompatible Wastes Label_Container->Segregate Store Store in Designated Satellite Accumulation Area (SAA) Segregate->Store Check_Full Container Full or Time Limit Reached? Store->Check_Full Check_Full->Store No Request_Pickup Request Waste Pickup from EHS Check_Full->Request_Pickup Yes EHS_Disposal EHS Collects and Disposes of Waste Compliantly Request_Pickup->EHS_Disposal

Caption: A logical workflow for the proper disposal of this compound.

By adhering to these procedures and maintaining open communication with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound and contribute to a secure and sustainable research environment.

References

Personal protective equipment for handling PG 116800

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling PG 116800, a potent matrix metalloproteinase (MMP) inhibitor. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Quantitative Data Summary

A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The following table summarizes the known quantitative data. Laboratories must supplement this information with their own internal risk assessments.

PropertyValueSource
Molecular Weight 501.55 g/mol Vendor Data
Appearance White to off-white powderVendor Data
Solubility Soluble in DMSOVendor Data
Storage Temperature Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1]Vendor Data
Known Adverse Effects Musculoskeletal toxicity, including arthralgia (joint pain).[2][3]Clinical Data

Personal Protective Equipment (PPE)

Due to the lack of a specific SDS and the known musculoskeletal toxicity, a cautious approach to PPE is mandatory. The following PPE should be worn at all times when handling this compound in powdered form or in solution.

  • Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the pure powder.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A full-length laboratory coat must be worn and kept buttoned.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a properly fitted N95 or higher-rated respirator is required to prevent inhalation.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container in a designated, well-ventilated, and secure area at -20°C.[1]

  • Maintain an accurate inventory of the compound.

Preparation of Stock Solutions: All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.

  • Pre-weighing Preparation:

    • Designate a specific area within the fume hood for weighing.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh paper, microbalance, tubes, solvent) within the hood before starting.

  • Weighing the Compound:

    • Carefully open the container.

    • Using a clean spatula, transfer the desired amount of this compound powder onto weigh paper. Avoid creating dust.

    • Close the primary container tightly immediately after weighing.

  • Solubilization:

    • Transfer the weighed powder into an appropriate vial.

    • Add the desired volume of Dimethyl Sulfoxide (DMSO) to the vial to achieve the target concentration.

    • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Aliquoting and Storage:

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term stability.[1]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated PPE (gloves, disposable lab coats), weigh paper, and bench paper should be collected in a designated, sealed hazardous waste bag.

  • Liquid Waste:

    • Unused or contaminated solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste:

    • Contaminated pipette tips and other sharps should be disposed of in a designated sharps container for chemical waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.

Experimental Protocols

Key Experiment: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a commonly used stock solution concentration.

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (MW: 501.55 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes or vials

    • Calibrated micropipettes and sterile tips

    • Analytical balance

    • Vortex mixer

  • Procedure (to be performed in a chemical fume hood):

    • Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass = 0.010 mol/L x 0.001 L x 501.55 g/mol = 0.0050155 g = 5.02 mg

    • Carefully weigh approximately 5.02 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Visually inspect the solution to ensure there are no undissolved particulates.

    • Label the tube clearly: "this compound, 10 mM in DMSO," including the date of preparation and your initials.

    • For storage, create smaller working aliquots (e.g., 20 µL) in separate, clearly labeled tubes and store at -80°C.

Visualizations

PG116800_Handling_Workflow cluster_prep Preparation Phase cluster_handling Powder Handling (in Fume Hood) cluster_storage Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Materials prep_hood->prep_materials weigh Weigh this compound Powder prep_materials->weigh dissolve Dissolve in DMSO weigh->dissolve collect_solid Collect Solid Waste (PPE, weigh paper) weigh->collect_solid aliquot Aliquot Stock Solution dissolve->aliquot store Store Aliquots at -80°C aliquot->store collect_liquid Collect Liquid Waste (Unused solutions) aliquot->collect_liquid dispose Dispose as Hazardous Waste (Contact EH&S) collect_solid->dispose collect_liquid->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PG 116800
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PG 116800

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.